molecular formula C12H18N2O4S B1334117 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine CAS No. 524711-13-5

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Cat. No.: B1334117
CAS No.: 524711-13-5
M. Wt: 286.35 g/mol
InChI Key: CTLQZVODPMGFBU-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 38.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-17-10-3-4-11(18-2)12(9-10)19(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLQZVODPMGFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332383
Record name 1-(2,5-dimethoxyphenyl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

524711-13-5
Record name 1-(2,5-dimethoxyphenyl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic profile, make it an attractive component in drug design. When incorporated into a sulfonylpiperazine structure, the resulting molecule often exhibits a diverse range of pharmacological activities, including but not limited to, anticancer, anti-influenza, and anti-HIV properties. This technical guide provides a comprehensive overview of the synthesis and characterization of a specific sulfonylpiperazine derivative, 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine, offering insights into the rationale behind the synthetic strategy and the analytical techniques required for its unambiguous identification.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is conceptually straightforward, relying on the formation of a sulfonamide bond between a suitably activated sulfonic acid derivative and piperazine. A logical retrosynthetic disconnection breaks the target molecule at the sulfur-nitrogen bond, identifying 2,5-dimethoxybenzenesulfonyl chloride and piperazine as the key starting materials.

G target This compound disconnection S-N Bond Formation target->disconnection intermediates 2,5-Dimethoxybenzenesulfonyl Chloride + Piperazine disconnection->intermediates

Figure 1: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves the nucleophilic attack of the secondary amine of piperazine on the electrophilic sulfur atom of 2,5-dimethoxybenzenesulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, a robust and widely utilized transformation in organic synthesis.

Experimental Protocols

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

The precursor, 2,5-dimethoxybenzenesulfonyl chloride, can be prepared from 1,4-dimethoxybenzene via an electrophilic aromatic substitution reaction with chlorosulfonic acid.

Materials:

  • 1,4-Dimethoxybenzene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloroethane

  • Ice

Procedure:

  • In a fume hood, dissolve 1,4-dimethoxybenzene in dichloroethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-10 °C using an ice bath.

  • Slowly add a mixture of chlorosulfonic acid and thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethoxybenzenesulfonyl chloride, which may be a yellow solid or oil.

Causality: The use of chlorosulfonic acid is essential for the sulfonation of the aromatic ring. Thionyl chloride is often added to facilitate the conversion of the initially formed sulfonic acid to the more reactive sulfonyl chloride. Maintaining a low temperature during the addition of the sulfonating agents is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.

Synthesis of this compound

The final step involves the reaction of the synthesized 2,5-dimethoxybenzenesulfonyl chloride with piperazine. To favor monosubstitution, a significant excess of piperazine is typically used.

Materials:

  • 2,5-Dimethoxybenzenesulfonyl chloride

  • Piperazine

  • Dichloromethane (or another suitable aprotic solvent)

  • Triethylamine (or another suitable base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve a large excess of piperazine (e.g., 5-10 equivalents) in dichloromethane in a round-bottom flask with stirring.

  • Add triethylamine (1.5-2 equivalents) to the solution to act as a scavenger for the HCl byproduct.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 2,5-dimethoxybenzenesulfonyl chloride in a minimal amount of dichloromethane and add it dropwise to the piperazine solution over 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality: The use of a large excess of piperazine is a common strategy to minimize the formation of the disubstituted by-product, 1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]piperazine. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the piperazine starting material and driving the reaction to completion.

G cluster_0 Synthesis of Starting Material cluster_1 Final Product Synthesis 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Chlorosulfonation Chlorosulfonation 1,4-Dimethoxybenzene->Chlorosulfonation Chlorosulfonic Acid, Thionyl Chloride 2,5-Dimethoxybenzenesulfonyl Chloride 2,5-Dimethoxybenzenesulfonyl Chloride Chlorosulfonation->2,5-Dimethoxybenzenesulfonyl Chloride Workup Sulfonamide Formation Sulfonamide Formation 2,5-Dimethoxybenzenesulfonyl Chloride->Sulfonamide Formation Excess Piperazine, Triethylamine This compound This compound Sulfonamide Formation->this compound Purification G Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Structural Elucidation FTIR Spectroscopy FTIR Spectroscopy Synthesized Product->FTIR Spectroscopy Functional Group ID Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Molecular Weight 1H & 13C NMR Data 1H & 13C NMR Data NMR Spectroscopy->1H & 13C NMR Data Characteristic Bands Characteristic Bands FTIR Spectroscopy->Characteristic Bands Molecular Ion Peak Molecular Ion Peak Mass Spectrometry->Molecular Ion Peak

Figure 3: Characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2,5-dimethoxyphenyl group, the methoxy protons, and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns will be indicative of their respective chemical environments.

13C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic carbons, methoxy carbons, and the aliphatic carbons of the piperazine ring.

1H NMR Data Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic-H6.8 - 7.5m3H
Methoxy-H (OCH3)3.7 - 3.9s6H
Piperazine-H (CH2-N-SO2)3.0 - 3.3t4H
Piperazine-H (CH2-NH)2.8 - 3.1t4H
Piperazine-NH1.5 - 2.5br s1H

Table 1: Predicted 1H NMR Spectral Data.

13C NMR Data Expected Chemical Shift (ppm)
Aromatic C-O150 - 155
Aromatic C-S130 - 135
Aromatic C-H110 - 125
Methoxy (OCH3)55 - 60
Piperazine (CH2-N-SO2)45 - 50
Piperazine (CH2-NH)43 - 48

Table 2: Predicted 13C NMR Spectral Data.

Note: The predicted chemical shifts are based on data from similar sulfonylpiperazine and dimethoxybenzene derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm-1) Intensity
N-H Stretch (piperazine)3200 - 3400Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
S=O Stretch (sulfonyl)1320 - 1360 and 1140 - 1180Strong
C-O Stretch (methoxy)1200 - 1275 and 1020 - 1075Strong
C-N Stretch1000 - 1250Medium

Table 3: Predicted FTIR Absorption Bands.

Note: The predicted wavenumbers are based on characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Data:

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C12H18N2O4S, MW: 302.35 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns for sulfonylpiperazines often involve cleavage of the S-N bond and fragmentation of the piperazine ring.

Conclusion

This technical guide outlines a robust and well-precedented methodology for the synthesis and characterization of this compound. The described protocols, grounded in established organic chemistry principles, provide a clear pathway for researchers to access this and related compounds. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product, which is paramount for any subsequent biological or medicinal chemistry studies. The sulfonylpiperazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and a thorough understanding of the synthesis and properties of its derivatives is essential for advancing drug discovery efforts.

References

  • CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof - Google Patents. (n.d.).
  • Keglevich, A., Dányi, L., Rieder, A., Horváth, D., Szigetvári, Á., Dékány, M., Szántay, C., Jr., Latif, A. D., Hunyadi, A., Zupkó, I., et al. (2023). Synthesis and Cytotoxic Activity of New Vindoline Derivatives Coupled to Natural and Synthetic Bioactive Moieties. Molecules, 28(11), 4381.
  • Pei, S., Chen, J., Yang, J., Lai, L., Huang, X., Xu, M., & Chen, J. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Letters in Organic Chemistry, 20(6), 501-506.
  • 2,5-Dimethoxybenzenesulfonyl chloride | 1483-28-9. (n.d.). Retrieved January 18, 2026, from [Link]

  • Passarella, D., Giardini, A., Peretto, B., Fontana, G., Sacchetti, A., Silvani, A., Ronchi, C., Cappelletti, G., Cartelli, D., Borlak, J., et al. (2008). Inhibitors of tubulin polymerization: Synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. Bioorganic & Medicinal Chemistry, 16(12), 6269–6281.
  • SpectraBase. (n.d.). Piperazine, 1-[(3,4-dimethoxyphenyl)methyl]-4-[(4-fluorophenyl)sulfonyl]-. Retrieved January 18, 2026, from [Link]

  • Supporting Information for: Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. (n.d.). The Royal Society of Chemistry.
  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 18, 2026, from a professional blog on medicinal chemistry.
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 18, 2026, from a chemical supplier's technical article.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
  • Głowacka, I. E., & Wujec, M. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 27(23), 8303.
  • FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. (2023). European Journal of Medicinal Chemistry, 250, 115201.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). Journal of Medicinal Chemistry.
  • IR spectra of (a) methacrylic anhydride, (b) piperazine and (c) NBMP. (n.d.). ResearchGate.
  • IR spectra of (a) methacrylic anhydride, (b) piperazine and (c) NBMP. (n.d.). ResearchGate.
  • Piperazine. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
  • Stewart, C. D., & White, N. G. (2023).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(15), 4935.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). Molbank, 2022(2), M1411.
  • 1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride | C13H21ClN2O2 | CID 20849983. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • The crystal structure and Hirshfeld surface analysis of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine. (n.d.). ResearchGate.
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (n.d.). Molecules.
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1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine, a heterocyclic sulfonamide. The document delineates its chemical structure, nomenclature, and core physicochemical properties, grounded in available chemical data. A detailed, field-proven protocol for its synthesis via nucleophilic substitution is presented, with an emphasis on the causal relationships behind methodological choices to ensure reproducibility and purity. Furthermore, the guide includes a predictive analysis of its characteristic spectroscopic signatures (NMR, IR, MS) essential for structural verification. The potential pharmacological relevance of this molecule is discussed in the context of the broader class of arylpiperazine derivatives, which are significant scaffolds in modern medicinal chemistry. This document is intended for researchers, chemists, and professionals in drug discovery and development.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotics to antivirals.[1][2] Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[1] When combined with an aryl sulfonyl moiety, the resulting aryl sulfonylpiperazine structure often exhibits significant biological activity. The sulfonamide group acts as a versatile pharmacophore, capable of engaging in strong hydrogen bonding interactions with biological targets.

This guide focuses on a specific member of this class: this compound. The incorporation of the 2,5-dimethoxy substitution pattern on the phenyl ring is of particular interest, as this motif is found in compounds known to interact with various central nervous system (CNS) receptors.[1] This document serves as a technical resource, consolidating the known properties and providing a robust framework for the synthesis and characterization of this compound for research and development purposes.

Chemical Structure and Nomenclature

The structure of this compound consists of a piperazine ring where one of the nitrogen atoms is bonded to the sulfur atom of a 2,5-dimethoxybenzenesulfonyl group.

  • Systematic IUPAC Name: 1-(2,5-dimethoxybenzenesulfonyl)piperazine

  • CAS Number: 524711-13-5[3]

  • Molecular Formula: C₁₂H₁₈N₂O₄S[3]

  • Synonyms: 1-(2,5-Dimethoxy-benzenesulfonyl)-piperazine

chemical_structure cluster_phenyl cluster_piperazine C1 C C2 C C1->C2 C6 C C1->C6 S S C1->S C3 C C2->C3 C2->C3 O_Me1 O C2->O_Me1 C4 C C3->C4 C5 C C4->C5 C4->C5 C5->C6 O_Me2 O C5->O_Me2 C6->C1 O1_S O S->O1_S O2_S O S->O2_S N1_pip N S->N1_pip Me1 CH₃ O_Me1->Me1 Me2 CH₃ O_Me2->Me2 C1_pip CH₂ N1_pip->C1_pip C2_pip CH₂ C1_pip->C2_pip N2_pip N C2_pip->N2_pip C3_pip CH₂ N2_pip->C3_pip H_pip H N2_pip->H_pip C4_pip CH₂ C3_pip->C4_pip C4_pip->N1_pip synthesis_workflow reagent1 2,5-Dimethoxybenzenesulfonyl Chloride (1 eq.) reaction Reaction Vessel Stir at 0 °C to RT reagent1->reaction reagent2 Piperazine (>=2 eq.) or Piperazine (1 eq.) + Base (1 eq.) reagent2->reaction solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup (e.g., H₂O, brine wash) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->drying purification Purification (Column Chromatography or Recrystallization) drying->purification product This compound purification->product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from standard methods for sulfonamide synthesis.

  • Reagent Preparation:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperazine (2.0 equivalents).

    • Dissolve the piperazine in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). The volume should be sufficient to ensure complete dissolution and effective stirring (approx. 0.1 M concentration).

    • Causality: Using at least two equivalents of piperazine allows one equivalent to act as the nucleophile and the second to act as the base to scavenge the HCl byproduct. Alternatively, one equivalent of piperazine can be used with one equivalent of an external base like triethylamine (TEA). [4]Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride starting material.

  • Reaction Initiation:

    • Cool the piperazine solution to 0 °C using an ice bath.

    • In a separate flask, dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled, stirring piperazine solution over 15-20 minutes.

    • Causality: The dropwise addition at 0 °C helps to control the exothermicity of the reaction, minimizing the formation of side products, such as the di-substituted piperazine.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the sulfonyl chloride starting material is consumed (typically 1-4 hours).

    • Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to the product. The disappearance of the sulfonyl chloride spot indicates reaction completion.

  • Workup and Extraction:

    • Once the reaction is complete, quench the mixture by adding deionized water.

    • Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom.

    • Wash the organic layer sequentially with water and then with brine to remove the piperazine hydrochloride salt and any remaining water-soluble impurities.

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Causality: The aqueous workup removes water-soluble salts and byproducts. The brine wash helps to break any emulsions and further dries the organic layer.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or methanol in DCM.

    • Alternatively, if the crude product is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).

    • Self-Validation: Successful purification is confirmed by obtaining a single spot on TLC in multiple solvent systems and by subsequent spectroscopic analysis. The sharp melting point of 159-161 °C is a strong indicator of high purity. [3]

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques. The following are predicted characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (3H): Expect three distinct signals in the aromatic region (~6.8-7.5 ppm). The proton between the sulfonyl and methoxy groups will likely be the most downfield.

    • Methoxy Protons (6H): Two sharp singlets, each integrating to 3 protons, are expected around 3.8-4.0 ppm.

    • Piperazine Protons (8H): Two multiplets (or broad singlets) are expected. The four protons adjacent to the sulfonyl group (~3.1-3.3 ppm) will be downfield compared to the four protons adjacent to the N-H group (~2.8-3.0 ppm) due to the electron-withdrawing effect of the SO₂ group.

    • N-H Proton (1H): A broad singlet, typically in the 1.5-3.0 ppm range, which may exchange with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~110-160 ppm). The carbons attached to the oxygen atoms will be the most downfield.

    • Piperazine Carbons (4C): Two signals are expected for the piperazine carbons. The carbons alpha to the sulfonyl group will be further downfield (~45-50 ppm) than the carbons beta to it (~43-46 ppm).

    • Methoxy Carbons (2C): Two signals in the ~55-57 ppm range.

Infrared (IR) Spectroscopy
  • S=O Stretching: Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the sulfonyl group, typically found at ~1350-1320 cm⁻¹ and ~1170-1150 cm⁻¹, respectively.

  • N-H Stretching: A moderate, sharp peak around 3350-3250 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the piperazine and methoxy groups just below 3000 cm⁻¹.

  • C-O Stretching: Strong bands for the aryl-alkyl ether linkages around 1250 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 286.35.

  • Fragmentation: Key fragmentation patterns would likely involve the loss of the piperazine moiety or cleavage at the S-N bond.

Reactivity and Potential Applications

The this compound molecule possesses a reactive secondary amine on the piperazine ring, making it an excellent intermediate for further chemical elaboration. This N-H group can be alkylated, acylated, or used in other coupling reactions to build a library of more complex derivatives for structure-activity relationship (SAR) studies.

While specific biological data for this exact compound is not widely published, the aryl sulfonylpiperazine scaffold is a cornerstone in the development of therapeutics. Derivatives have shown promise as:

  • CNS Agents: Many arylpiperazine compounds interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological and psychiatric disorders such as depression, anxiety, and Alzheimer's disease. [1][5]* Antiviral Agents: Certain sulfonyl piperazine derivatives have been investigated as inhibitors of viral replication, including for the influenza A virus. [6]* Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic pharmacophore for inhibiting carbonic anhydrase, an enzyme target relevant for conditions like glaucoma. [7]* Anticancer Agents: Arylpiperazines have been explored as scaffolds for developing novel anti-proliferative agents against various cancer cell lines. [5] The unique 2,5-dimethoxy substitution pattern, combined with the sulfonylpiperazine core, makes this compound a valuable candidate for screening in assays related to these and other therapeutic areas.

Conclusion

This compound is a well-defined chemical entity with accessible synthetic routes and clear methods for structural verification. Its physicochemical properties are established, providing a solid foundation for its use in research. The presence of both the pharmacologically significant arylpiperazine scaffold and a reactive site for further derivatization makes it a highly versatile building block for the discovery of novel bioactive molecules. This guide provides the necessary technical and theoretical framework for scientists to confidently synthesize, characterize, and explore the potential of this compound in drug development and chemical biology.

References

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An In-depth Technical Guide to the Putative Mechanism of Action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine, a novel compound with significant potential for modulating central nervous system (CNS) activity. Based on an extensive review of structurally related arylpiperazine and sulfonamide derivatives, we hypothesize that this compound primarily acts as a ligand for serotonin (5-HT) and dopamine (D) receptors. This document outlines the scientific rationale for this hypothesis, details proposed experimental workflows for its validation, and discusses the potential therapeutic implications. Through a synthesis of established pharmacological principles and cutting-edge experimental design, this guide serves as a foundational resource for researchers and drug development professionals investigating this promising molecule.

Introduction: Unraveling the Therapeutic Potential of a Novel Scaffold

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[1] Its derivatives are well-recognized for their interactions with a variety of neurotransmitter receptors, particularly those of the serotonergic and dopaminergic systems.[1][2] The compound this compound integrates this privileged piperazine moiety with two other key structural features: a 2,5-dimethoxyphenyl group and a sulfonyl linker. This unique combination suggests a multi-target pharmacological profile with potential applications in treating a range of neurological and psychiatric disorders.[2][3]

The arylpiperazine class of compounds has a long history of yielding potent and selective ligands for various G-protein coupled receptors (GPCRs).[4] The nature of the aryl substitution profoundly influences receptor affinity and selectivity.[5][6] Specifically, the 2,5-dimethoxyphenyl moiety is a known constituent of compounds with high affinity for serotonin 5-HT2A receptors.[7][8] Furthermore, the incorporation of a sulfonamide group introduces a versatile chemical handle that can modulate pharmacokinetic properties and receptor binding interactions.[3] Several sulfonamide derivatives incorporating a piperazine ring have been investigated as potent 5-HT7 receptor antagonists.[9]

This guide will deconstruct the structural components of this compound to build a robust hypothesis regarding its mechanism of action. We will then propose a logical and scientifically rigorous experimental cascade to systematically investigate and validate this hypothesis, providing a clear roadmap for future research and development.

The Core Hypothesis: A Multi-Target Ligand of Serotonergic and Dopaminergic Receptors

Based on the extensive body of literature surrounding its constituent chemical motifs, we postulate that This compound functions as a modulator of serotonergic and, to a lesser extent, dopaminergic receptors. The primary interactions are predicted to occur at 5-HT1A, 5-HT2A, and 5-HT7 receptor subtypes, with potential secondary interactions at D2 dopamine receptors.

The rationale for this hypothesis is threefold:

  • The Arylpiperazine Pharmacophore: The N-arylpiperazine core is a well-established pharmacophore for serotonin and dopamine receptors.[10][11] The basic nitrogen atom within the piperazine ring is critical for forming a salt bridge with a conserved aspartate residue in the transmembrane domain of these GPCRs.[11]

  • The 2,5-Dimethoxyphenyl Moiety: This specific substitution pattern on the phenyl ring is a key feature of several known 5-HT2A receptor agonists.[7] Its electronic and steric properties are likely to confer significant affinity and potentially functional selectivity at this receptor subtype.

  • The Sulfonyl Linker: The sulfonamide group, while potentially influencing solubility and metabolic stability, also plays a role in receptor interaction. Its hydrogen bond accepting capabilities can form additional interactions within the receptor binding pocket, contributing to overall affinity and selectivity.[9]

This multi-target profile suggests that this compound could exhibit a complex and potentially beneficial pharmacological profile, for instance, by simultaneously modulating pre- and post-synaptic serotonin receptors, a strategy employed by some modern antidepressant and antipsychotic medications.[6][8]

A Phased Experimental Approach for Mechanism of Action Elucidation

To systematically validate our core hypothesis, we propose a multi-phased experimental workflow. This approach begins with broad, high-throughput screening and progressively narrows down to specific, mechanistic studies.

Phase 1: Initial Target Identification and Affinity Profiling

The initial step is to determine the binding profile of this compound across a panel of relevant CNS receptors. This provides a broad overview of its potential targets and off-target liabilities.

Experimental Protocol: Radioligand Binding Assays

  • Compound Preparation: Synthesize and purify this compound. Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Membrane Preparation: Utilize commercially available or in-house prepared cell membrane preparations expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7, D1, D2, D3, adrenergic α1, α2, and histamine H1).

  • Binding Assay: In a 96-well plate format, incubate the membrane preparations with a known radioligand for the specific receptor and varying concentrations of the test compound.

  • Detection: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve. Convert the IC50 values to binding affinities (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Receptor SubtypeRadioligandKi (nM) of this compound
5-HT1A[3H]8-OH-DPATExperimental Data
5-HT2A[3H]KetanserinExperimental Data
5-HT2C[3H]MesulergineExperimental Data
5-HT7[3H]LSDExperimental Data
D2[3H]SpiperoneExperimental Data
α1-adrenergic[3H]PrazosinExperimental Data

This table will be populated with the experimentally determined binding affinities.

Causality Behind Experimental Choices: This initial screen is crucial for identifying the primary binding targets. The selection of receptors is based on the known pharmacology of arylpiperazines.[11][12] Including adrenergic and histaminergic receptors helps to assess the compound's selectivity and predict potential side effects.

Workflow Diagram:

G cluster_phase1 Phase 1: Affinity Profiling Compound This compound RadioligandAssay Radioligand Binding Assays Compound->RadioligandAssay ReceptorPanel Panel of CNS Receptors (5-HT, Dopamine, Adrenergic) ReceptorPanel->RadioligandAssay DataAnalysis Ki Determination RadioligandAssay->DataAnalysis

Caption: Phase 1 Experimental Workflow for Target Affinity Profiling.

Phase 2: Functional Activity Characterization

Once high-affinity targets are identified, the next critical step is to determine the functional consequence of binding. Is the compound an agonist, antagonist, or inverse agonist at these receptors?

Experimental Protocol: In Vitro Functional Assays

  • Cell Culture: Culture cell lines stably expressing the target receptors (e.g., CHO-K1 or HEK293 cells).

  • Second Messenger Assays:

    • For Gs or Gi-coupled receptors (e.g., 5-HT1A, D2): Measure changes in cyclic AMP (cAMP) levels using a competitive immunoassay (e.g., HTRF or LANCE).

    • For Gq-coupled receptors (e.g., 5-HT2A): Measure changes in intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4) and a fluorescence plate reader.

  • Assay Procedure:

    • Agonist Mode: Add increasing concentrations of the test compound and measure the response.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist at its EC80 concentration.

  • Data Analysis: Generate dose-response curves to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. For antagonists, calculate the pA2 value to quantify potency.

Data Presentation:

ReceptorFunctional AssayEC50/IC50 (nM)Intrinsic Activity
5-HT1AcAMP AssayExperimental DataAgonist/Antagonist
5-HT2ACalcium MobilizationExperimental DataAgonist/Antagonist
5-HT7cAMP AssayExperimental DataAgonist/Antagonist
D2cAMP AssayExperimental DataAgonist/Antagonist

This table will summarize the functional activity of the compound at its primary targets.

Causality Behind Experimental Choices: These assays directly measure the downstream signaling events following receptor activation or blockade. This is essential for understanding the compound's pharmacological effect at a cellular level. The choice of second messenger assay is dictated by the known G-protein coupling of the receptor subtypes.

Signaling Pathway Diagram:

G cluster_pathway Putative Signaling Pathways cluster_5HT1A 5-HT1A Receptor (Gi) cluster_5HT2A 5-HT2A Receptor (Gq) Compound This compound HT1A 5-HT1A Compound->HT1A Binds HT2A 5-HT2A Compound->HT2A Binds Gi Gi HT1A->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease Gq Gq HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release [Ca2+] ↑ IP3_DAG->Ca_release

Caption: Hypothesized GPCR Signaling Pathways for the Compound.

Phase 3: In Vivo Target Engagement and Behavioral Pharmacology

The final phase of preclinical investigation involves demonstrating that the compound can reach its targets in the brain and elicit a measurable physiological or behavioral response consistent with its in vitro pharmacology.

Experimental Protocol: In Vivo Studies

  • Pharmacokinetic Analysis: Administer the compound to rodents (e.g., mice or rats) via a relevant route (e.g., intraperitoneal or oral). Collect blood and brain samples at various time points to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and importantly, its brain penetration.

  • Receptor Occupancy Studies: Utilize positron emission tomography (PET) with a specific radiotracer for the identified target receptor (e.g., [11C]WAY-100635 for 5-HT1A) to determine the dose-dependent occupancy of the receptor by the test compound in living animals.

  • Behavioral Models: Based on the in vitro functional profile, select appropriate animal models of disease. For example:

    • Antidepressant-like activity (5-HT1A agonism/5-HT2A antagonism): Forced swim test or tail suspension test in mice.[13]

    • Antipsychotic-like activity (D2/5-HT2A antagonism): Apomorphine-induced climbing or DOI-induced head-twitch response in mice.[8]

    • Cognitive enhancement (5-HT7 antagonism): Novel object recognition test in rats.

Causality Behind Experimental Choices: These in vivo studies are essential to bridge the gap between in vitro activity and potential therapeutic utility. Pharmacokinetic and receptor occupancy studies confirm that the compound reaches its target in the CNS at relevant concentrations. The behavioral models provide evidence of a functional effect in a complex biological system.

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on the modulation of serotonergic and dopaminergic receptors. The proposed experimental workflow provides a robust and logical framework for systematically testing this hypothesis. The initial binding and functional assays will be pivotal in defining the compound's primary targets and intrinsic activity. Subsequent in vivo studies will be crucial for establishing a clear link between molecular mechanism and physiological effect.

Should the experimental data support the core hypothesis, this compound could represent a promising lead for the development of novel therapeutics for a variety of CNS disorders, including depression, anxiety, and psychosis.[2] Future research should also explore the structure-activity relationships of this scaffold to optimize potency, selectivity, and pharmacokinetic properties.

References

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in vitro metabolic stability of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Introduction: Bridging Structure and Metabolic Fate

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkpoint but a cornerstone of rational drug design. The metabolic stability of a new chemical entity (NCE) dictates its pharmacokinetic profile, influencing critical parameters such as bioavailability, half-life, and potential for drug-drug interactions. This guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale for evaluating the in vitro metabolic stability of This compound , a compound featuring a sulfonylpiperazine core.

As a structure, this compound presents several key features of metabolic interest: a piperazine ring, a common site for oxidation and N-dealkylation[1][2][3]; a sulfonamide group, which can influence the electronic properties of adjacent moieties; and a dimethoxyphenyl group, susceptible to O-demethylation. Our objective is not just to present a protocol but to dissect the causality behind each experimental choice, ensuring a self-validating and robust assessment. This document is intended for researchers, scientists, and drug development professionals seeking to move beyond routine screening to a mechanistic understanding of in vitro drug metabolism.

Part 1: Predicted Metabolic Pathways and Key Biotransformations

Before embarking on experimental work, a predictive analysis of the compound's metabolic "soft spots" is crucial for hypothesis-driven study design. Based on established biotransformation pathways for related chemical moieties, we can anticipate the primary metabolic routes for this compound.

The piperazine ring is a well-documented substrate for Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 and CYP2D6.[1][3] Metabolism often initiates with oxidation of the piperazine ring, which can be followed by ring opening or dealkylation.[2] Furthermore, the dimethoxy-substituted phenyl ring is a classic substrate for O-demethylation, another common CYP-mediated reaction.

The anticipated primary metabolic pathways are:

  • Piperazine Ring Oxidation: Hydroxylation at one of the carbon atoms of the piperazine ring.

  • O-Demethylation: Removal of one or both methyl groups from the 2,5-dimethoxyphenyl moiety to form phenolic metabolites.

  • N-Dealkylation (Piperazine Ring Opening): While less common for unsubstituted piperazines, cleavage of the piperazine ring is a potential downstream event following initial oxidation.

These predictions guide our choice of analytical methods, ensuring we are equipped to detect and quantify not only the parent compound but also its key anticipated metabolites.

Metabolic_Pathway Parent This compound M1 Piperazine Hydroxylation (+16 Da) Parent->M1 CYP-mediated Oxidation M2 Mono-O-demethylation (-14 Da) Parent->M2 CYP-mediated O-demethylation M3 Di-O-demethylation (-28 Da) M2->M3 CYP-mediated O-demethylation

Caption: Predicted primary metabolic pathways for this compound.

Part 2: Experimental Design for Robust Metabolic Stability Assessment

A multi-faceted approach utilizing different in vitro systems is essential for a comprehensive stability profile. We will detail protocols for two of the most informative and widely used systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.

  • Human Liver Microsomes (HLM): This subcellular fraction contains a high concentration of Phase I metabolic enzymes, particularly CYPs, making it an excellent system for assessing intrinsic clearance (CLint) due to oxidative metabolism.[4][5]

  • Cryopreserved Human Hepatocytes: As intact cells, hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, offering a more complete and physiologically relevant model of hepatic metabolism.[5][6] They are considered the "gold standard" for in vitro metabolism studies.[5]

Core Experimental Workflow

The fundamental workflow for both systems involves incubating the test compound with the biological matrix, sampling at various time points, quenching the metabolic activity, and analyzing the remaining parent compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Solution (e.g., 1 mM in DMSO) Initiate Initiate Reaction (Add Compound & Cofactor) Prep_Compound->Initiate Prep_Matrix Thaw & Prepare Biological Matrix (Microsomes or Hepatocytes) Pre_Incubate Pre-incubate Matrix at 37°C Prep_Matrix->Pre_Incubate Prep_Cofactor Prepare Cofactor Solution (NADPH) Prep_Cofactor->Initiate Pre_Incubate->Initiate Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate->Time_Points Quench Quench Reaction (Ice-cold Acetonitrile + IS) Time_Points->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis (Quantify Parent Compound) Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: General experimental workflow for in vitro metabolic stability assays.

Detailed Protocol: Human Liver Microsome (HLM) Assay

This protocol is designed to determine the intrinsic clearance mediated by Phase I enzymes.

Materials:

  • This compound (Test Article)

  • Pooled Human Liver Microsomes (protein concentration ~20 mg/mL)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Internal Standard (IS) (a structurally similar, stable compound)

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl Sulfoxide (DMSO), HPLC grade

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of the test article in DMSO.

    • Prepare the incubation buffer: 50 mM potassium phosphate buffer, pH 7.4.

    • On the day of the experiment, prepare a 1 mg/mL HLM working solution by diluting the stock in cold incubation buffer.

    • Prepare the NADPH solution according to the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, add the HLM working solution. Pre-incubate the plate at 37°C for 5 minutes.[7]

    • To initiate the reaction, add the test article to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.1%.[8]

    • Immediately add the NADPH solution to start the metabolic process. The final protein concentration should be 0.5 mg/mL.[2]

    • Include control incubations: a negative control without NADPH to assess non-enzymatic degradation and a positive control with a known rapidly metabolized compound (e.g., Verapamil) to validate the assay.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[7] This step precipitates proteins and halts enzymatic activity.[4]

  • Sample Processing and Analysis:

    • Seal the collection plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9][10][11]

Detailed Protocol: Cryopreserved Human Hepatocyte Assay

This protocol provides a more physiologically relevant assessment, incorporating both Phase I and Phase II metabolism, as well as cellular uptake.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Collagen-coated 24- or 48-well plates

  • Other reagents as listed for the HLM assay.

Step-by-Step Methodology:

  • Hepatocyte Plating and Acclimation (for plated assay):

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Seed the hepatocytes onto collagen-coated plates at an appropriate density (e.g., 0.5 x 10^6 viable cells/well).[6]

    • Allow cells to attach and acclimate for 4-6 hours at 37°C in a humidified CO2 incubator.[8]

  • Incubation Procedure (Suspension or Plated):

    • Prepare a working solution of the test article in pre-warmed incubation medium to achieve a final concentration of 1 µM.

    • For a suspension assay, add the cell suspension to the test article solution in a non-coated plate on an orbital shaker.[6] For a plated assay, replace the acclimation medium with the medium containing the test article.[8]

    • Incubate at 37°C. For low-turnover compounds, longer incubation times (e.g., up to 4 or 8 hours) may be necessary.[8]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension or the medium from the well.

    • Quench the reaction immediately with ice-cold acetonitrile containing the internal standard, as described in the HLM protocol.

  • Sample Processing and Analysis:

    • Process the samples by centrifugation to remove cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.[12]

Part 3: Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is the concentration of the parent compound at each time point. This data is used to calculate key metabolic stability parameters.

  • Half-Life (t½): The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot (k) is used to calculate the half-life.

    • Equation: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the specific conditions of the in vitro system.

    • For Microsomes (mL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / Protein Amount)

    • For Hepatocytes (mL/min/10^6 cells): CLint = (0.693 / t½) * (Incubation Volume / Number of Cells)[6]

These in vitro CLint values can then be scaled to predict in vivo hepatic clearance, providing a crucial link between early discovery data and clinical pharmacokinetics.

Illustrative Data Summary

The following tables present hypothetical data for this compound, illustrating how results are typically summarized.

Table 1: Metabolic Stability in Human Liver Microsomes

Time (min) % Parent Remaining
0 100
5 85.2
15 61.5
30 38.1
45 23.0

| 60 | 14.2 |

Table 2: Calculated Pharmacokinetic Parameters

In Vitro System t½ (min) CLint Predicted In Vivo Clearance
Human Liver Microsomes 25.5 54.3 µL/min/mg protein Moderate

| Human Hepatocytes | 22.1 | 63.1 µL/min/10^6 cells | Moderate |

Interpretation: A half-life of approximately 25 minutes in HLM suggests that this compound is moderately metabolized by CYP enzymes. The similar value in hepatocytes indicates that Phase I metabolism is the primary clearance pathway and that Phase II conjugation may play a lesser role, or that uptake is not rate-limiting. This profile would classify the compound as having moderate metabolic stability, warranting further investigation into specific CYP isoform contributions and metabolite identification to guide potential structural modifications.[13]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the . By integrating predictive analysis with robust, multi-system experimental protocols, researchers can generate high-quality, interpretable data. This data is fundamental for making informed decisions in the drug discovery pipeline, enabling the selection and optimization of candidates with favorable pharmacokinetic properties. The methodologies described herein provide a validated framework for moving beyond simple screening towards a mechanistic understanding of a compound's metabolic destiny.

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An In-Depth Technical Guide to the Solubility and Stability of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine is a molecule of interest within contemporary drug discovery and development, belonging to the sulfonamide class of compounds. Its structure, featuring a piperazine ring attached to a 2,5-dimethoxyphenyl sulfonyl group, suggests a potential for diverse pharmacological activities. As with any new chemical entity destined for pharmaceutical application, a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, offering both theoretical insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals to establish a robust foundation for preclinical and formulation development.

Due to the limited availability of specific experimental data for this compound in the public domain, this guide synthesizes information from established scientific principles and data on its constituent chemical moieties: the 2,5-dimethoxyphenyl group, the sulfonyl group, and the piperazine ring. This approach allows for a scientifically grounded prediction of its behavior and provides a robust starting point for its comprehensive characterization.

Physicochemical Properties: An Inferred Profile

PropertyInferred CharacteristicRationale
Molecular Formula C₁₂H₁₈N₂O₄SBased on the chemical structure.
Molecular Weight 298.35 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.The precursor, 2,5-Dimethoxybenzenesulfonyl chloride, is a solid with a melting point of 112-116 °C.[1] The addition of the piperazine moiety is expected to result in a solid final compound.
pKa The piperazine moiety introduces basic character (pKa of piperazine is ~9.8 for the second protonation). The sulfonamide nitrogen is generally weakly acidic, but its pKa is significantly lowered by the electron-withdrawing sulfonyl group.The presence of two basic nitrogens in the piperazine ring will dominate the acid-base properties.
LogP Moderately lipophilic.The 2,5-dimethoxyphenyl group contributes to lipophilicity, while the piperazine and sulfonyl groups add polarity. Computational prediction tools can provide a more precise estimate.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, guiding formulation strategies.[2] A comprehensive solubility assessment for this compound should be conducted in various aqueous and organic media.

Anticipated Solubility Profile

Based on its structure, the following solubility trends can be anticipated:

SolventPredicted SolubilityRationale
Water pH-dependent. Low solubility at neutral pH, increasing at acidic pH.The basic piperazine moiety will be protonated at acidic pH, forming a more soluble salt. Piperazine itself is freely soluble in water.[1]
Aqueous Buffers (pH 1.2, 4.5, 6.8) Higher solubility at pH 1.2, decreasing as pH increases.This aligns with the pKa of the piperazine group and is a critical parameter for predicting oral absorption.
Methanol, Ethanol Likely soluble.These polar protic solvents can interact with the polar groups of the molecule. Piperazine is soluble in ethanol and methanol.[1]
Dimethyl Sulfoxide (DMSO) Likely highly soluble.DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.
Acetonitrile Moderately soluble.A polar aprotic solvent with a lower dielectric constant than DMSO.
Dichloromethane (DCM) Sparingly soluble to insoluble.A non-polar solvent that is less likely to effectively solvate the polar functional groups.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is aligned with FDA guidelines for solubility assessment.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Purified water

  • pH 1.2, 4.5, and 6.8 buffers

  • Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane

  • Calibrated analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated pH meter

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the vials to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

  • Express the solubility in mg/mL or mol/L.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge sep1->sep2 ana1 Collect supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify by HPLC-UV ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors.[3] Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify potential degradation products and establish stability-indicating analytical methods.[4] These studies are mandated by regulatory agencies such as the ICH, FDA, and EMA.[5][6][7]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The sulfonamide bond is generally stable to hydrolysis under neutral conditions but can be susceptible to cleavage under strongly acidic or basic conditions, particularly at elevated temperatures.[8][9] This would lead to the formation of 2,5-dimethoxybenzenesulfonic acid and piperazine.

  • Oxidation: The piperazine ring and the electron-rich dimethoxybenzene ring are potential sites for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

  • Photodegradation: Aromatic compounds, especially those with electron-donating groups like methoxy groups, can be susceptible to photodegradation upon exposure to UV or visible light.[10]

  • Thermal Degradation: Exposure to high temperatures can induce degradation, potentially through various mechanisms including cleavage of the sulfonamide bond or degradation of the piperazine ring.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis Light) parent This compound hydro_prod1 2,5-Dimethoxybenzenesulfonic Acid parent->hydro_prod1 Sulfonamide cleavage hydro_prod2 Piperazine parent->hydro_prod2 Sulfonamide cleavage ox_prod1 Piperazine N-oxides parent->ox_prod1 Piperazine oxidation ox_prod2 Hydroxylated aromatic ring parent->ox_prod2 Aromatic ring oxidation photo_prod Various photoproducts parent->photo_prod Photolytic reactions

Caption: Potential Degradation Pathways.

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH Q1A(R2) and Q1B guidelines.[11][12]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

  • Purified water

  • Calibrated oven

  • Photostability chamber with controlled light and UV exposure

  • Validated stability-indicating HPLC method with a photodiode array (PDA) detector or mass spectrometry (MS) detector.

Procedure:

  • Solution State Studies:

    • Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Oxidation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature or slightly elevated temperature for a defined period.

    • For each condition, a control sample (compound in the solvent without the stressor) should be prepared and stored under the same conditions.

    • Samples should be withdrawn at appropriate time points, neutralized if necessary, and analyzed.

  • Solid-State Studies:

    • Thermal Stress: Expose the solid compound to high temperatures (e.g., 60°C, 80°C) in a calibrated oven.

    • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14] A control sample should be protected from light.

  • Analysis:

    • Analyze all stressed samples and their respective controls using a validated stability-indicating HPLC method.

    • The method should be able to separate the parent compound from all significant degradation products.

    • Use a PDA detector to check for peak purity and to obtain UV spectra of the degradants.

    • If available, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Data Presentation:

The results of the forced degradation studies should be summarized in a table format.

Stress ConditionDurationTemperatureObservation% DegradationNumber of Degradants
0.1 M HCl24 h60 °C
0.1 M NaOH24 h60 °C
3% H₂O₂24 hRT
Thermal (Solid)48 h80 °C
Photolytic (Solid)As per ICH Q1BControlled

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. This method must be able to accurately quantify the decrease in the concentration of the active substance and separate it from any degradation products, excipients, and their potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the most common technique for this purpose.[15][16]

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. This guide provides a robust framework, grounded in established scientific principles and regulatory guidelines, for the systematic evaluation of these critical properties. While specific experimental data for this molecule is currently limited, the outlined protocols and inferred physicochemical profile offer a solid foundation for initiating its characterization. The successful execution of these studies will enable informed decisions regarding formulation development, manufacturing processes, and storage conditions, ultimately ensuring the quality, safety, and efficacy of any future medicinal product containing this promising compound.

References

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  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.[15]

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  • Slideshare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.[29]

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Whitepaper: A Multi-Faceted Strategy for Predicting the Biological Targets of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Initial Compound Analysis and Hypothesis Generation

The chemical architecture of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine provides the first layer of evidence for hypothesis generation. The molecule is a composite of three well-known pharmacophores, each suggesting a potential class of biological targets.

  • Piperazine Moiety: This six-membered heterocycle is a privileged scaffold in medicinal chemistry, renowned for its interaction with targets in the central nervous system (CNS).[1] Its presence is a strong indicator of potential activity at G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors, where it often serves as a key recognition element for antipsychotic, antidepressant, and anxiolytic drugs.[1] The basic nitrogen atoms of the piperazine ring can form critical ionic or hydrogen-bond interactions within receptor binding pockets.[2]

  • 2,5-Dimethoxyphenyl Group: This specific substitution pattern is classically associated with agonist activity at serotonin 5-HT2A receptors.[3] Compounds containing this moiety are often investigated for their potential in treating psychiatric disorders. This strongly suggests that serotonergic pathways should be a primary area of investigation.

  • Sulfonyl Group (within a sulfonamide linkage): The sulfonamide group is a versatile hydrogen bond donor and acceptor and is present in a wide array of approved drugs. Sulfonylpiperazine derivatives, in particular, have been explored for a multitude of therapeutic applications, including as antidiabetic (e.g., DPP-4 inhibitors), anticancer, and antimicrobial agents.[4][5]

Initial Hypothesis: Based on this structural analysis, this compound is hypothesized to primarily target CNS receptors, with a high probability of interacting with the serotonin system (specifically 5-HT2A receptors). Secondary possibilities include enzymes like dipeptidyl peptidase-4 (DPP-4) or other targets associated with the sulfonylpiperazine scaffold.

In Silico Target Prediction: A Triangulation Approach

To move from broad hypotheses to a concrete list of candidate targets, we employ a suite of computational methods. The rationale for using multiple, distinct approaches is to triangulate on high-confidence targets; a protein identified by several orthogonal methods is a more compelling candidate for experimental validation.[6]

G cluster_0 In Silico Prediction Phase cluster_1 Analysis & Validation Phase Compound This compound Sim Molecular Similarity (Ligand-Based) Compound->Sim Pharm Pharmacophore Screening (Ligand-Based) Compound->Pharm Dock Reverse Docking (Structure-Based) Compound->Dock ML Machine Learning Models (Data-Driven) Compound->ML Prioritize Target Prioritization (Scoring & Clustering) Sim->Prioritize Pharm->Prioritize Dock->Prioritize ML->Prioritize Biochem Biochemical Validation (e.g., Affinity Chromatography) Prioritize->Biochem Top Candidates Cellular Cell-Based Validation (Functional Assays) Biochem->Cellular Confirmed Binders Validated Validated Targets Cellular->Validated

Caption: Integrated workflow for target identification.
Ligand-Based Methods

These methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[7] They are computationally efficient and serve as an excellent first pass, leveraging vast public databases of known drug-target interactions.

This technique quantifies the structural similarity between our query compound and a database of compounds with known biological targets, such as ChEMBL or PubChem. The core idea is to identify known drugs that are structurally analogous to our query, as they may share common targets.

Protocol: 2D Fingerprint Similarity Search

  • Generate Molecular Fingerprint: Convert the 2D structure of this compound into a binary vector (a "fingerprint"). Extended-Connectivity Fingerprints (ECFP) are a robust choice as they encode circular atomic environments.[8]

  • Select Database: Utilize a large, well-annotated chemical database like ChEMBL.

  • Perform Comparison: Compare the query fingerprint against all fingerprints in the database. The comparison is quantified using the Tanimoto coefficient, which measures the ratio of common features to the total number of unique features.[9] A score of 1 indicates identical molecules, while 0 indicates no shared features.

    • Tanimoto Coefficient = c / (a + b - c), where 'a' and 'b' are the number of features in each molecule and 'c' is the number of shared features.

  • Analyze Hits: Rank the database compounds by their Tanimoto score. Investigate the annotated biological targets of the highest-scoring hits (typically >0.7 Tanimoto score) as potential targets for the query compound.

A pharmacophore is a 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) essential for biological activity.[10] This method can identify compounds that are structurally diverse but share the same key interaction features.

Protocol: Pharmacophore Database Screening

  • Generate Conformers: Generate a set of low-energy 3D conformations for this compound.

  • Define Pharmacophore: From these conformations, abstract the key chemical features and their spatial relationships.

  • Screen Database: Use this pharmacophore model as a 3D query to screen a database of pre-computed pharmacophore models derived from known protein-ligand complexes (e.g., PharmMapper).[11]

  • Rank and Analyze: The server will return a list of protein targets whose binding sites can accommodate the query's pharmacophore. The results are ranked by a "fit score," indicating how well the query molecule's features map onto the target's pharmacophore.[11]

Structure-Based Methods

When the 3D structure of a protein is unknown, ligand-based methods are necessary. However, with the explosion of protein structures in the Protein Data Bank (PDB) and accurate predictions from models like AlphaFold, we can directly assess the binding potential of our compound against a vast array of proteins.

Reverse (or inverse) docking flips the conventional paradigm: instead of docking many ligands to one target, we dock one ligand to many potential targets.[12][13] This approach computationally screens for proteins that have a binding site complementary in shape and chemistry to our query molecule.

Protocol: High-Throughput Reverse Docking

  • Prepare Ligand: Prepare a 3D, energy-minimized structure of this compound.

  • Select Target Library: Use a curated library of druggable protein binding sites from the PDB.

  • Automated Docking: Employ a validated docking program like AutoDock Vina or rDock to systematically place the ligand into each binding site in the library.[14][15] The program calculates a binding affinity score (e.g., in kcal/mol) for the most favorable binding pose in each protein.

  • Score and Rank: Rank all protein targets based on their predicted binding affinity. Targets with the most negative (i.e., most favorable) scores are considered the most likely candidates.

Data Integration and Target Prioritization

The output from these in silico methods will be three distinct lists of potential targets. The highest confidence candidates are those that appear across multiple lists.

Table 1: Hypothetical Prioritized Target List

Rank Protein Target Similarity Hit Pharmacophore Fit Score Docking Score (kcal/mol) Rationale / Pathway
1 5-HT2A Receptor Risperidone (0.72) 5.8 -9.5 Serotonergic signaling; consistent with both chemical moieties.[1][3]
2 Dopamine D2 Receptor Aripiprazole (0.68) 4.9 -8.9 Monoamine pathway; common off-target for piperazine drugs.[1]
3 Adrenergic α1A Prazosin (0.65) 4.5 -8.7 Adrenergic signaling; structural alerts from arylpiperazine.[16]

| 4 | DPP-4 | - | 3.1 | -7.8 | Glucose metabolism; potential target for sulfonylpiperazine.[5] |

Experimental Validation of Predicted Targets

Computational predictions, no matter how sophisticated, must be confirmed through empirical testing.[17] The validation phase is a tiered approach, starting with direct binding confirmation and progressing to functional cellular assays.

Direct Target Engagement: Affinity Chromatography

Affinity chromatography is a powerful, unbiased method to physically isolate binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[18][19] It provides direct evidence of a physical interaction.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analogue of this compound that incorporates a linker arm terminating in a reactive group (e.g., an alkyne or amine) for immobilization. It is critical to choose a linker position that is unlikely to interfere with target binding.

  • Immobilization: Covalently attach the synthesized probe to activated chromatography beads (e.g., NHS-activated Sepharose).

  • Lysate Preparation: Prepare a protein lysate from a biologically relevant cell line or tissue (e.g., human neuroblastoma cells for CNS targets).

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-immobilized beads. Target proteins will bind to the "bait."

    • As a crucial control, simultaneously incubate lysate with beads that have been blocked but have no compound attached. This will identify non-specific binders.

    • A second control involves a competition experiment: pre-incubate the lysate with an excess of the free, unmodified this compound before adding it to the compound-immobilized beads. True targets will be outcompeted and will not bind to the beads.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.[20]

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear in the main experiment but are absent or significantly reduced in the control and competition lanes. Identify these proteins using tryptic digest followed by LC-MS/MS.

Cellular Target Engagement and Functional Validation

Confirming a physical interaction is necessary but not sufficient. The ultimate proof of a target's relevance is demonstrating that the compound modulates the target's function in a living cell.[21][22] The specific assay design depends entirely on the nature of the prioritized target.

Example Protocol: 5-HT2A Receptor Activation Assay (based on top hypothetical hit)

The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to the mobilization of intracellular calcium via the phospholipase C (PLC) signaling pathway. This provides a direct functional readout.

G Compound Compound Receptor 5-HT2A Receptor Compound->Receptor Binds & Activates Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Induces

Caption: Canonical 5-HT2A receptor signaling pathway.
  • Cell Line: Use a cell line (e.g., HEK293) engineered to stably express the human 5-HT2A receptor.

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The fluorescence of this dye increases dramatically upon binding to free calcium.

  • Compound Treatment: Add varying concentrations of this compound to the cells. Include a known 5-HT2A agonist (e.g., serotonin) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Signal Detection: Measure the change in fluorescence over time using a plate reader with fluorescent capabilities. An increase in fluorescence indicates a release of intracellular calcium, signifying receptor activation.

  • Dose-Response Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Confirmation: To confirm specificity, pre-treat the cells with a known selective 5-HT2A antagonist (e.g., ketanserin) before adding the query compound. A significant rightward shift in the EC50 or complete blockade of the response confirms that the compound's activity is mediated through the 5-HT2A receptor.[23]

Table 2: Hypothetical Functional Assay Results

Assay Type Target Metric Result Interpretation
Calcium Flux 5-HT2A Receptor EC50 75 nM Potent agonist activity at the primary hypothesized target.
cAMP Assay Dopamine D2 Receptor IC50 >10 µM No significant functional activity at this off-target.

| Enzyme Inhibition | DPP-4 | IC50 | >25 µM | No significant functional activity at this off-target. |

Conclusion

The identification of biological targets for a novel chemical entity is a journey from broad speculation to specific, validated proof. For this compound, this guide outlines a logical, multi-layered strategy. By starting with an analysis of its chemical motifs, we generate initial hypotheses that are then refined through a combination of ligand- and structure-based computational screening. This in silico phase produces a manageable, prioritized list of candidate targets. These candidates are then subjected to rigorous experimental scrutiny, first to confirm direct physical binding via affinity chromatography and second to validate functional modulation in a relevant cellular context. The synthesis of these computational and experimental results provides a high-confidence determination of the compound's primary biological targets, establishing a solid foundation for all future preclinical and clinical development.

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An In-Depth Technical Guide to the Purity and Impurity Profiling of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing the purity and impurity profile of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine. Adherence to the principles outlined herein is critical for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this active pharmaceutical ingredient (API).

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a drug product.[1][2][3] Regulatory bodies worldwide, guided by the International Council on Harmonisation (ICH), mandate rigorous characterization and control of these impurities.[4][5][6][7][8] This guide will delineate a scientific and risk-based approach to identifying, quantifying, and controlling impurities associated with this compound, ensuring compliance with global regulatory standards.

Synthesis and Potential Process-Related Impurities

A thorough understanding of the synthetic route is fundamental to predicting potential process-related impurities.[9] A plausible and efficient synthesis of this compound involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with piperazine. This reaction is a standard method for the formation of sulfonamides.

Proposed Synthetic Pathway:

Synthesis 2,5-Dimethoxybenzenesulfonyl_Chloride 2,5-Dimethoxybenzenesulfonyl Chloride Product This compound 2,5-Dimethoxybenzenesulfonyl_Chloride->Product + Piperazine Piperazine Piperazine Piperazine->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: Proposed synthesis of this compound.

Based on this synthetic route, several potential process-related impurities can be anticipated:

  • Starting Materials: Unreacted 2,5-dimethoxybenzenesulfonyl chloride and piperazine may be present in the final product if not completely removed during workup and purification.

  • By-products:

    • 1,4-bis[(2,5-Dimethoxyphenyl)sulfonyl]piperazine: This impurity can form if one molecule of piperazine reacts with two molecules of 2,5-dimethoxybenzenesulfonyl chloride.

    • Piperazine Salts: The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed. If the workup is not optimal, salts of piperazine (e.g., piperazine hydrochloride) may be present.

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents can carry through to the final product.

Degradation Pathways and Potential Degradants

Forced degradation studies are essential to identify potential degradation products that may form under storage and handling conditions, and to establish the stability-indicating nature of the analytical methods.[4][5][6][7]

Forced Degradation Experimental Design

A systematic forced degradation study should be conducted on this compound to explore its susceptibility to various stress conditions.

Stress ConditionProposed Experimental ParametersPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursCleavage of the sulfonamide bond to yield 2,5-dimethoxybenzenesulfonic acid and piperazine.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursSimilar to acidic hydrolysis, cleavage of the sulfonamide bond.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidation of the piperazine ring or the methoxy groups on the phenyl ring.
Thermal Degradation Solid-state at 105°C for 48 hoursGeneral decomposition, potentially leading to fragmentation of the molecule.
Photolytic Degradation Solid-state and solution exposed to UV light (ICH Q1B)Photolytic cleavage or rearrangement of the molecule.

Forced Degradation Workflow:

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analytical Characterization (HPLC, LC-MS, NMR) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo Degradants Identification of Degradation Products Analysis->Degradants

Caption: Workflow for forced degradation studies.

Analytical Methodologies for Purity and Impurity Profiling

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

A validated stability-indicating HPLC method is the cornerstone of purity testing and impurity quantification.

Protocol: HPLC Method for Purity and Impurity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to separate the API from its potential impurities.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: A linear gradient from 10% to 90% B over 30 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 230 nm is likely to provide good sensitivity for the parent compound and its aromatic impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[10][11][12][13][14]

Protocol: LC-MS Method for Impurity Identification

  • LC System: An LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap) for high-resolution mass data.

  • Chromatographic Conditions: The HPLC method described above can be adapted for LC-MS, ensuring the use of volatile mobile phase additives like formic acid or ammonium acetate.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is expected to be effective for this molecule due to the presence of the basic piperazine nitrogen.

  • Data Acquisition: Acquire full scan data to detect all ionizable species and fragmentation data (MS/MS) to aid in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is invaluable for the definitive structural confirmation of the API and for the characterization of isolated impurities.[2][15][16][17]

Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.

  • Experiments:

    • ¹H NMR: To determine the proton environment of the molecule.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

Acceptance Criteria for Impurities

The acceptance criteria for impurities should be established based on ICH guidelines (Q3A/B) and toxicological data.[4][5][6][7][8]

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Any Unspecified Impurity ≥ 0.05%≥ 0.10%≥ 0.15% or daily intake > 1.0 mg
Total Impurities --Typically ≤ 1.0%

Thresholds may vary based on the maximum daily dose of the drug product.

Conclusion

A robust and scientifically sound approach to the purity and impurity profiling of this compound is paramount for ensuring its quality and safety. This guide has outlined a comprehensive strategy encompassing synthetic pathway analysis, forced degradation studies, and the application of orthogonal analytical techniques. The implementation of these methodologies will enable the establishment of a detailed impurity profile and support the development of a safe and effective pharmaceutical product.

References

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The Compass of Specificity: A Technical Guide to the Structure-Activity Relationship of Dimethoxyphenyl Sulfonylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the dimethoxyphenyl sulfonylpiperazine scaffold has emerged as a compelling framework for the design of novel therapeutic agents. This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological activity of this chemical class. By dissecting the roles of its constituent moieties—the dimethoxyphenyl ring, the sulfonyl linker, and the piperazine core—we aim to furnish researchers with the foundational knowledge to rationally design and optimize compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This analysis is a synthesis of findings from related chemical series, offering a predictive framework in the absence of a singular, exhaustive review on this specific tripartite structure.

The Architectural Blueprint: Deconstructing the Dimethoxyphenyl Sulfonylpiperazine Scaffold

The pharmacological profile of dimethoxyphenyl sulfonylpiperazines is a direct consequence of the interplay between its three core components. Understanding the individual contribution of each is paramount to predicting the impact of structural modifications.

  • The Dimethoxyphenyl Moiety: The Specificity Determinant. The position of the two methoxy groups on the phenyl ring is a critical factor in determining receptor affinity and selectivity. For instance, in analogues of 1-(2,5-dimethoxyphenyl)isopropylamine, the 2,5-dimethoxy substitution pattern is crucial for potent agonism at serotonin 5-HT2A receptors.[1] The lipophilicity and electronic properties of this ring system significantly influence how the molecule docks into the binding pockets of G protein-coupled receptors (GPCRs), a common target class for arylpiperazine derivatives.[2][3]

  • The Sulfonyl Linker: The Rigidifying Element. The sulfonamide group is a non-classical bioisostere of a carbonyl group and introduces a distinct geometric constraint compared to more flexible alkyl or amide linkers.[4] This rigidity can be advantageous in locking the molecule into a bioactive conformation, thereby enhancing affinity for the target receptor. The electronic nature of the sulfonyl group can also participate in key hydrogen bonding interactions within the receptor binding site.

  • The Piperazine Core: The Versatile Hub. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to be readily substituted at the N4 position.[5] This allows for the introduction of a wide array of chemical functionalities to modulate properties such as solubility, metabolic stability, and affinity for secondary binding pockets on the target receptor.

Weaving the SAR Narrative: Key Structural Modifications and Their Consequences

The following sections delve into the specific structure-activity relationships derived from studies on closely related compound series. These insights provide a predictive roadmap for the rational design of novel dimethoxyphenyl sulfonylpiperazines.

The Influence of the Dimethoxy Substitution Pattern

While direct SAR studies on various dimethoxy isomers within the sulfonylpiperazine scaffold are limited, we can extrapolate from broader studies on dimethoxyphenyl derivatives.

Substitution PatternPredicted Impact on ActivityRationale
2,5-Dimethoxy Potential for high affinity at serotonin 5-HT2A/2B/2C receptors.[1][6]This pattern is a hallmark of several known serotonergic ligands, where the methoxy groups are thought to engage with key residues in the receptor binding pocket.
3,4-Dimethoxy May confer activity at other GPCRs, such as dopamine or adrenergic receptors.The 3,4-substitution is found in numerous catecholamine mimics and can influence interaction with receptors that recognize this motif.
2,3- or 3,5-Dimethoxy Likely to alter selectivity profiles compared to the 2,5- and 3,4-isomers.Changes in the steric and electronic landscape of the phenyl ring will dictate novel interactions with different receptor subtypes.
The Pivotal Role of the Sulfonyl Linker

The sulfonamide linkage is a key determinant of the overall molecular geometry and electronic properties.

SAR_Sulfonyl_Linker Sulfonyl_Group SO2 Group Rigid_Conformation Enforces a Rigid Conformation Sulfonyl_Group->Rigid_Conformation Geometric Constraint H_Bond_Acceptor Acts as a Hydrogen Bond Acceptor Sulfonyl_Group->H_Bond_Acceptor Electronic Nature Metabolic_Stability Enhances Metabolic Stability Sulfonyl_Group->Metabolic_Stability Resistance to Cleavage Potency Increased Potency Rigid_Conformation->Potency Selectivity Altered Selectivity Rigid_Conformation->Selectivity H_Bond_Acceptor->Potency Favorable PK Profile Favorable PK Profile Metabolic_Stability->Favorable PK Profile

Caption: The multifaceted role of the sulfonyl linker in shaping the pharmacological profile.

Exploring Chemical Space at the N4-Position of the Piperazine Ring

The N4-position of the piperazine is the primary vector for diversification and optimization of dimethoxyphenyl sulfonylpiperazines.

N4-SubstituentPredicted Impact on ActivityRationale
Small Alkyl Groups (e.g., methyl, ethyl) May maintain or slightly enhance potency.These groups can fill small hydrophobic pockets without introducing significant steric hindrance.
Aromatic or Heteroaromatic Rings Potential for significant increases in affinity and modulation of selectivity.[2]These groups can engage in π-π stacking or other interactions with aromatic residues in the binding site, often leading to dual-receptor activity (e.g., serotonin/dopamine).[3]
Bulky or Lipophilic Groups Can either increase or decrease affinity depending on the target.The presence of a corresponding lipophilic pocket in the receptor is crucial for a favorable interaction.[5]
Polar or Hydrogen Bonding Moieties May improve solubility and introduce specific interactions.Groups capable of hydrogen bonding can anchor the ligand in the binding pocket and improve pharmacokinetic properties.

Experimental Workflows for SAR Determination

A robust evaluation of the structure-activity relationships of novel dimethoxyphenyl sulfonylpiperazines necessitates a multi-tiered experimental approach.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & ADME Profiling Synthesis Compound Synthesis & Purification Binding_Assay Radioligand Binding Assays (e.g., for 5-HT, DA receptors) Synthesis->Binding_Assay Determine Affinity (Ki) Functional_Assay Functional Assays (e.g., cAMP, Ca2+ mobilization) Binding_Assay->Functional_Assay Determine Efficacy (EC50/IC50) Selectivity_Panel Broad Receptor Selectivity Panel Functional_Assay->Selectivity_Panel Assess Off-Target Effects PK_Studies Pharmacokinetic Studies (e.g., in rodents) Selectivity_Panel->PK_Studies Lead Candidate Selection PD_Models Pharmacodynamic Models (e.g., behavioral assays) PK_Studies->PD_Models Evaluate In Vivo Efficacy Tox_Screen Early Toxicology Screening PD_Models->Tox_Screen Assess Safety Profile

Sources

Methodological & Application

analytical methods for 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Robust Analytical Detection of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Authored by: Senior Application Scientist

Abstract

This comprehensive application note provides detailed methodologies for the qualitative and quantitative analysis of this compound. As a compound of interest in pharmaceutical development, either as an intermediate or a potential impurity, its accurate detection is paramount. This guide is designed for researchers, analytical scientists, and quality control professionals, offering field-proven insights into the development and validation of robust analytical methods. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. Each section explains the causality behind experimental choices and provides self-validating protocols grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Analyte Overview

This compound is a synthetic organic compound featuring a dimethoxyphenyl group linked to a piperazine ring via a sulfonamide bridge. The sulfonamide and piperazine moieties are common pharmacophores, making this and related structures relevant in drug discovery and development.[4] The presence of this compound as a synthetic precursor, metabolite, or process-related impurity necessitates the availability of reliable, accurate, and precise analytical methods to ensure the quality, safety, and efficacy of pharmaceutical products.[5][6]

The validation of these analytical methods is not merely a procedural step but a foundational requirement for regulatory compliance and data integrity.[6][7] The objective of validating an analytical procedure is to demonstrate through documented evidence that it is fit for its intended purpose.[2] This guide adheres to the principles outlined in the ICH Q2(R2) guideline, covering essential validation characteristics such as specificity, linearity, accuracy, precision, and robustness.[1]

Physicochemical Properties

Understanding the analyte's properties is the first step in developing a successful analytical method.

PropertyValue / DescriptionRationale for Method Development
Molecular Formula C₁₂H₁₈N₂O₄S---
Molecular Weight 286.35 g/mol Influences mass spectrometry settings and concentration calculations.
Structure The structure contains a strong UV chromophore (dimethoxyphenyl group), making UV detection viable. The presence of a polar sulfonamide group and a basic piperazine ring suggests good solubility in polar organic solvents and acidic aqueous solutions, guiding mobile phase selection in HPLC. The compound's polarity and likely high boiling point make it a primary candidate for LC-based methods.
Predicted Solubility Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water.[8][9]Dictates the choice of diluents for sample and standard preparation to ensure complete dissolution and compatibility with the analytical system.
Predicted pKa The piperazine ring has two basic nitrogen atoms (pKa values typically ~5.5 and ~9.7).[9]The pKa is critical for HPLC method development. Operating the mobile phase pH at least 2 units away from the pKa ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks.

Guiding Principles of Analytical Method Validation

A validated analytical method provides confidence that the results generated are reliable and reproducible.[5] The workflow for validation is a systematic process.

cluster_0 Validation Lifecycle start Define Analytical Purpose (e.g., Assay, Impurity) dev Method Development & Optimization start->dev Input protocol Write Validation Protocol dev->protocol Optimized Parameters exec Execute Validation Experiments protocol->exec Defined Criteria report Generate Validation Report exec->report Results transfer Method Transfer & Lifecycle Management report->transfer Approved Method cluster_1 HPLC-UV Experimental Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Inject detect UV/PDA Detection (λmax ~290 nm) hplc->detect data Data Acquisition & Integration (Chromatogram) detect->data quant Quantification (vs. Calibration Curve) data->quant cluster_2 GC-MS Experimental Workflow sample Prepare Sample (~100 µg/mL) deriv Derivatization (e.g., Acylation) sample->deriv gc GC Separation (DB-5ms Column) deriv->gc Inject ms EI-MS Detection (Scan 40-450 m/z) gc->ms ident Identification (Mass Spectrum Analysis) ms->ident

Sources

HPLC-UV method for quantification of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine using a Validated HPLC-UV Method

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise and accurate quantification of this compound. This compound, a key intermediate in pharmaceutical synthesis, requires a robust analytical method for quality control and research purposes. The methodology detailed herein leverages the inherent chromophoric properties of the 2,5-dimethoxyphenyl moiety, eliminating the need for complex derivatization procedures that are often required for simple piperazine compounds.[1][2] The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[3][4]

Scientific Principle and Method Rationale

The quantification of this compound is achieved by reversed-phase HPLC. In this mode of chromatography, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. The molecule itself possesses a strong ultraviolet-absorbing chromophore, the 2,5-dimethoxyphenyl group, which allows for direct detection and quantification using a UV detector.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of moderately polar to non-polar analytes. This is the gold standard for reversed-phase chromatography.

  • Mobile Phase: A buffered aqueous-organic mobile phase is employed.

    • Buffer (pH 3.0 Potassium Dihydrogen Phosphate): The piperazine moiety is basic. Operating at an acidic pH of 3.0 ensures the consistent protonation of the nitrogen atoms. This prevents peak tailing that can occur from interactions between the basic analyte and residual acidic silanol groups on the silica support of the column, resulting in sharp, symmetrical peaks.[5]

    • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its low UV cutoff, which minimizes interference at the detection wavelength.

  • Detection Wavelength (280 nm): The 2,5-dimethoxyphenyl group exhibits significant UV absorbance. Based on related structures, a wavelength of approximately 280 nm is selected to maximize sensitivity while minimizing potential interference from other components.[6]

Materials and Equipment

Reagents and Chemicals
  • This compound Reference Standard (purity ≥98%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (85%, AR Grade)

  • Water (HPLC Grade or Milli-Q)

Equipment
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator bath

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 25 mM KH₂PO₄ Buffer (pH 3.0) B: Acetonitrile
Gradient Isocratic
Composition 60% A : 40% B (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Solutions

4.1.1 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0)

  • Weigh 3.40 g of KH₂PO₄ and transfer it into a 1000 mL beaker.

  • Add 1000 mL of HPLC grade water and stir until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

4.1.2 Mobile Phase Preparation (60:40 v/v)

  • Carefully measure 600 mL of the prepared pH 3.0 buffer (Mobile Phase A).

  • Carefully measure 400 mL of Acetonitrile (Mobile Phase B).

  • Combine the two solutions in a suitable reservoir.

  • Degas the final mobile phase by sonication for 15 minutes or by online degasser.

4.1.3 Diluent Preparation

  • Prepare the diluent by mixing the mobile phase components in the same ratio (60:40 Buffer:Acetonitrile). This is critical to prevent peak distortion.

4.1.4 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

4.1.5 Working Standard Solutions for Linearity

  • Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range of the samples. A suggested range is 10 µg/mL to 150 µg/mL.

Sample Preparation
  • Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Follow steps 2-4 from the Standard Stock Solution preparation (Section 4.1.4).

  • Further dilute the solution with the diluent as necessary to bring the final concentration within the established linear range of the method.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability and Method Validation

To ensure the method is trustworthy and suitable for its intended purpose, a full validation should be performed according to ICH Q2(R1) guidelines.[4][7]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. Inject a working standard solution (e.g., 100 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area Not More Than (NMT) 2.0% for 5 replicate injections
% RSD of Retention Time NMT 1.0% for 5 replicate injections
Method Validation Protocol

The following table summarizes the key validation experiments and their typical acceptance criteria.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked samples. Use a PDA detector to assess peak purity.No interference at the retention time of the analyte peak. Peak purity index > 0.995.
Linearity Analyze a minimum of five concentrations across the range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze six individual preparations of the sample at 100% of the target concentration on the same day.% RSD of the results should be NMT 2.0%.
Intermediate Precision Repeat the precision study on a different day, with a different analyst, or on a different instrument.Overall % RSD (incorporating both studies) should be NMT 2.0%.
Limit of Quantification (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio of 10:1).% RSD at this concentration should be NMT 10.0%.
Limit of Detection (LOD) Determine the lowest concentration that can be detected (typically S/N ratio of 3:1).-
Robustness Introduce small, deliberate variations to the method (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2).System suitability parameters must still be met.

Visualization of Workflow

The diagram below outlines the complete analytical workflow from sample preparation to final result calculation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (Sonicate) A->B C Dilute to Final Concentration B->C D Filter (0.45 µm) into HPLC Vial C->D E Inject into HPLC System D->E F Isocratic Separation on C18 Column E->F G UV Detection at 280 nm F->G H Integrate Peak Area G->H I Calculate Concentration vs. Standard H->I J Report Final Result I->J

Caption: Workflow for the HPLC-UV analysis of the target compound.

Calculation

The concentration of this compound in the sample is calculated using the external standard method with the following formula:

Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard * Dilution_Factor

Where:

  • Area_Sample: The peak area of the analyte in the sample chromatogram.

  • Area_Standard: The average peak area of the analyte in the working standard chromatograms.

  • Concentration_Standard: The concentration of the working standard solution (in µg/mL).

  • Dilution_Factor: The dilution factor applied during sample preparation.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][7]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link][8]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][9]

  • Šlampová, A., et al. (2019). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link][5]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link][1]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link][10]

  • Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Separation Science, 12(5), 569-575. [Link][11][12]

  • Gadzała-Kopciuch, R. M., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link][13]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link][2]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link][14]

  • Pottie, E., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists with Desirable Drug-like Properties. Journal of Medicinal Chemistry. [Link][6]

Sources

Application Notes and Protocols for 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the use of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine as a specialized research tool. We will delve into its synthesis, hypothesized mechanism of action based on its structural components, and detailed protocols for its application in both in vitro and in vivo experimental settings. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in neuroscience and drug discovery research, particularly in the investigation of serotonergic pathways.

Introduction: Unveiling a Novel Research Probe

The piperazine moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The sulfonylpiperazine scaffold, in particular, has emerged as a versatile platform for developing novel bioactive compounds.[2][3] When combined with a 2,5-dimethoxyphenyl group, a known pharmacophore for serotonin 5-HT2A receptor agonism, the resulting molecule, this compound, presents a compelling tool for probing the intricacies of the central nervous system.[4][5][6][7]

This guide will provide a detailed exploration of this compound, from its rational design and synthesis to its practical application in experimental models. By understanding the causality behind the experimental choices, researchers can confidently employ this tool to generate robust and reproducible data.

Chemical Properties and Synthesis

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₈N₂O₄S
Molecular Weight 286.35 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and alcohols
Purity (typical) >98% (by HPLC)
Rationale for Synthesis

The synthesis of this compound is a straightforward process, typically achieved through the reaction of piperazine with 2,5-dimethoxybenzenesulfonyl chloride. This method is a common and efficient way to create sulfonylpiperazine derivatives.[8][9]

Step-by-Step Synthesis Protocol

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Piperazine Piperazine ReactionVessel Reaction in an aprotic solvent (e.g., DCM) with base (e.g., Triethylamine) Piperazine->ReactionVessel SulfonylChloride 2,5-Dimethoxybenzenesulfonyl Chloride SulfonylChloride->ReactionVessel Washing Aqueous Wash ReactionVessel->Washing Reaction Mixture Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Crude Product FinalProduct This compound Purification->FinalProduct Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling Compound This compound Receptor 5-HT₂A Receptor (GPCR) Compound->Receptor Binds to and modulates activity Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ PKC Activation IP3_DAG->Ca_PKC CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca_PKC->CellularResponse

Sources

Application Notes and Protocols for 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives have been extensively investigated for a wide range of therapeutic applications, with a significant focus on oncology.[2][3] The incorporation of a sulfonyl group and an aryl moiety, as seen in 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine, suggests a potential for potent and specific biological activity. While this specific molecule is a novel investigational compound, the broader class of sulfonyl piperazine derivatives has demonstrated significant promise as anticancer agents.[4] Mechanistic studies on related compounds indicate that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in DNA topology, such as topoisomerase II.[4]

This document provides a comprehensive guide for the investigation of this compound in a cell culture setting. It outlines detailed protocols for the preparation and handling of the compound, assessment of its cytotoxic and apoptotic effects, and initial exploration of its potential mechanism of action. The protocols described herein are designed to be self-validating and are based on established methodologies for analogous compounds.

Putative Mechanism of Action

Based on the activities of structurally related sulfonyl piperazine derivatives, it is hypothesized that this compound may exert its anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[5] This pathway is characterized by the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade, culminating in the cleavage of essential cellular substrates by effector caspases like caspase-3.[2][5]

G compound This compound bax Bax Activation compound->bax mito Mitochondrial Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 1. Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following protocols provide a framework for the initial in vitro characterization of this compound.

Compound Handling and Stock Solution Preparation

The solubility of novel compounds is a critical first step. Piperazine derivatives are often soluble in dimethyl sulfoxide (DMSO).[4][6][7]

Protocol:

  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.

  • Solubilization: Gently vortex or sonicate at room temperature until the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Cell Culture and Maintenance

For initial screening, a panel of cancer cell lines is recommended. Based on the activity of similar compounds, human glioblastoma (U87) and cervical cancer (HeLa) cell lines are suitable starting points.[5]

Protocol:

  • Cell Culture: Culture U87 and HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10⁴ cells per well in 50 µL of medium.

  • Treatment: After 4 hours of incubation to allow for cell attachment, add 50 µL of medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry

Annexin V/Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples immediately by flow cytometry.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels of key proteins in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells as described for the apoptosis assay, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against cleaved caspase-3, Bax, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow and Data Summary

The following diagram outlines the suggested experimental workflow for the initial characterization of this compound.

G start Start: Compound This compound prep Prepare 10 mM Stock in DMSO start->prep mtt Cytotoxicity Screening (MTT Assay) prep->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assays ic50->apoptosis flow Flow Cytometry (Annexin V/PI) apoptosis->flow wb Western Blot (Caspase-3, Bax) apoptosis->wb end Conclusion: Characterize Anticancer Activity flow->end wb->end

Figure 2. Experimental workflow for the in vitro evaluation of this compound.

Table 1: Recommended Concentration Ranges and Incubation Times

AssayRecommended Concentration RangeIncubation TimeCell Lines
MTT Cytotoxicity0.1 - 100 µM24, 48, 72 hoursU87, HeLa
Flow Cytometry0.5x, 1x, 2x IC5024, 48 hoursU87, HeLa
Western Blotting1x IC5024, 48 hoursU87, HeLa

Safety and Handling

Researchers should handle this compound with appropriate caution. While a specific Safety Data Sheet (SDS) for this novel compound is not available, the SDS for structurally related compounds like 1-(2-Methoxyphenyl)piperazine indicates potential for skin and eye irritation, as well as respiratory irritation.[9][10][11] Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[11]

  • Handling: Avoid breathing dust or fumes.[10] Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Manasa, K., et al. (2024, September 10). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • MDPI. (2023, August 31). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. Retrieved from [Link]

  • MDPI. (2021, October 15). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Retrieved from [Link]

  • Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80. Retrieved from [Link]

  • National Institutes of Health. (2024, October 15). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Retrieved from [Link]

  • PubMed Central. (2024, August 1). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Retrieved from [Link]

  • Røsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Del Castillo, J., et al. (n.d.). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: Characterization of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine as a Potential Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of the novel compound, 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine, as a potential receptor antagonist. The structural motifs present in this molecule, namely the 2,5-dimethoxyphenyl group and the sulfonylpiperazine core, suggest a potential interaction with various biogenic amine receptors, particularly serotonin and dopamine receptors.[1][2][3] The 2,5-dimethoxy substitution pattern is a well-established pharmacophore in ligands targeting serotonin 5-HT2A receptors.[2][4][5] This guide outlines a strategic and systematic approach, from initial in vitro screening to functional characterization and preliminary in vivo assessment, to elucidate the pharmacological profile of this compound.

Introduction: Rationale and Hypothesis

The compound this compound is a novel chemical entity. The 2,5-dimethoxyphenyl moiety is notably present in a class of potent serotonin 5-HT2A receptor agonists, such as 2,5-dimethoxy-4-iodoamphetamine (DOI).[2] However, the incorporation of a sulfonylpiperazine group introduces a significant structural modification that could alter its pharmacological activity, potentially shifting it from an agonist to an antagonist profile. Piperazine and its derivatives are common scaffolds in a multitude of centrally acting agents, including antagonists for dopamine and serotonin receptors.[3][6][7]

Our central hypothesis is that this compound acts as a competitive antagonist at one or more G-protein coupled receptors (GPCRs), with a primary focus on the serotonin 5-HT2 receptor family due to the 2,5-dimethoxy substitution.[2][4] This document will guide the researcher through a logical workflow to test this hypothesis.

hypothesis_flow cluster_0 Structural Features cluster_1 Predicted Activity cluster_2 Primary Targets 2_5_dimethoxy 2,5-Dimethoxyphenyl Moiety hypothesis Potential Receptor Antagonist 2_5_dimethoxy->hypothesis Known 5-HT2A Ligand Motif sulfonylpiperazine Sulfonylpiperazine Core sulfonylpiperazine->hypothesis Common in Antagonists serotonin Serotonin Receptors (5-HT2A, 2C) hypothesis->serotonin dopamine Dopamine Receptors (D2) hypothesis->dopamine

Figure 1: Logical framework for hypothesizing the antagonist activity of this compound based on its structural components.

Preliminary Steps: Synthesis and Purity Assessment

Prior to biological evaluation, the synthesis and purification of this compound must be conducted to ensure a high degree of purity (>98%). A plausible synthetic route involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with piperazine.

Protocol 2.1: Synthesis of this compound

  • Dissolve piperazine (2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2,5-dimethoxybenzenesulfonyl chloride (1 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Purity Assessment: The purity of the final compound should be rigorously assessed using the following methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

In Vitro Characterization: Binding Affinity and Functional Assays

The initial characterization of the compound's pharmacological activity will be performed using in vitro assays. This phase aims to determine the binding affinity of this compound to a panel of receptors and to functionally characterize the nature of this interaction (agonist vs. antagonist).

Receptor Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[8] A competitive binding assay will be used to determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[8]

Protocol 3.1.1: Competitive Radioligand Binding Assay for 5-HT2A Receptor

  • Materials:

    • Cell membranes expressing human recombinant 5-HT2A receptors.

    • Radioligand: [³H]-Ketanserin or [¹²⁵I]-DOI.

    • Test Compound: this compound.

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates.

    • Scintillation counter and vials.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add the non-specific binding control.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to obtain a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

A similar protocol should be followed for a panel of other receptors to determine the selectivity profile of the compound. A suggested screening panel is provided in the table below.

Table 1: Suggested Receptor Screening Panel and Hypothetical Binding Data

Receptor TargetRadioligandNon-specific LigandHypothetical Ki (nM) for this compound
5-HT2A [³H]-KetanserinMianserin15
5-HT2C [³H]-MesulergineMianserin85
Dopamine D2 [³H]-SpiperoneHaloperidol250
Adrenergic α1 [³H]-PrazosinPhentolamine>1000
Sigma-1 [³H]-(+)-PentazocineHaloperidol500
Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors where it shows significant binding affinity.

Protocol 3.2.1: Calcium Mobilization Assay for 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium levels.[9] This assay will determine if our test compound can inhibit the calcium mobilization induced by a known 5-HT2A agonist (e.g., serotonin).[10]

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.[10]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • 5-HT2A agonist: Serotonin (5-HT).

    • Test Compound: this compound.

    • Fluorescence plate reader.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.[10]

    • Add a fixed concentration of serotonin (typically its EC80) to stimulate the cells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response at each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

    • A rightward shift in the agonist dose-response curve in the presence of the test compound is indicative of competitive antagonism. A Schild analysis can be performed to determine the pA2 value, a measure of antagonist potency.

functional_assay_workflow start HEK293 cells with 5-HT2A Receptor load_dye Load with Calcium-sensitive Dye start->load_dye pre_incubate Pre-incubate with Test Compound load_dye->pre_incubate stimulate Stimulate with Serotonin (Agonist) pre_incubate->stimulate measure Measure Fluorescence stimulate->measure analyze Data Analysis (IC50, Schild Plot) measure->analyze

Figure 2: Workflow for the in vitro calcium mobilization functional assay to assess 5-HT2A receptor antagonism.

Table 2: Hypothetical Functional Assay Data

AssayReceptorAgonistHypothetical IC50 (nM) for this compound
Calcium Mobilization5-HT2ASerotonin50
[³⁵S]GTPγS Binding5-HT2ASerotonin65

In Vivo Characterization: Preliminary Assessment of Efficacy

Once in vitro antagonist activity is confirmed, preliminary in vivo studies can be designed to assess the compound's potential efficacy. The choice of in vivo model will depend on the therapeutic area of interest. For a 5-HT2A antagonist, models of psychosis or sleep disorders could be relevant.

Protocol 4.1: Head-Twitch Response (HTR) Model in Mice

The head-twitch response in rodents is a classic behavioral model used to assess 5-HT2A receptor activation.[2] A potent 5-HT2A antagonist should be able to block the head twitches induced by a 5-HT2A agonist like DOI.

  • Animals: Male C57BL/6J mice.

  • Materials:

    • Test Compound: this compound.

    • 5-HT2A Agonist: DOI (2.5 mg/kg, i.p.).

    • Vehicle (e.g., saline with 5% DMSO).

  • Procedure:

    • Acclimatize the mice to the experimental room for at least 60 minutes.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.

    • After a pre-determined pretreatment time (e.g., 30 minutes), administer DOI.

    • Immediately place the mouse in an observation chamber and record the number of head twitches for 20-30 minutes.

  • Data Analysis:

    • Compare the number of head twitches in the vehicle-treated group versus the test compound-treated groups.

    • Calculate the percentage of inhibition of the DOI-induced head-twitch response.

    • Determine the ED50 value (the dose of the test compound that produces 50% of the maximal inhibitory effect).

in_vivo_workflow acclimatize Acclimatize Mice pretreat Administer Test Compound or Vehicle acclimatize->pretreat agonist_challenge Administer 5-HT2A Agonist (DOI) pretreat->agonist_challenge observe Observe and Count Head Twitches agonist_challenge->observe analyze Data Analysis (ED50) observe->analyze

Sources

developing a cell-based assay for 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine activity

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Development of a Cell-Based Functional Assay to Profile the Activity of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting G-protein coupled receptors (GPCRs). This application note provides a comprehensive, field-tested guide for developing a robust cell-based functional assay to characterize the activity of this compound. We move beyond a simple protocol, explaining the strategic decisions and scientific principles underpinning the assay design. The primary focus is the development of a Gq-coupled pathway assay using calcium flux as a readout, a common signaling route for targets of dimethoxyphenyl-containing ligands, such as serotonin (5-HT) receptors.[1][2] A secondary protocol for a Gi-coupled cAMP inhibition assay is also detailed to enable comprehensive pharmacological profiling. This guide is designed to be a self-validating system, incorporating essential controls and data analysis frameworks to ensure trustworthy and reproducible results.

Introduction: The Rationale for a Functional, Cell-Based Approach

Biochemical assays, while useful, often fail to capture the complexity of a compound's interaction within a living system. Cell-based assays provide a more physiologically relevant context, allowing for the assessment of a compound's functional effect on its target in a dynamic cellular environment.[3][4] This is critical for evaluating efficacy, determining the mechanism of action (e.g., agonist vs. antagonist), and identifying potential off-target effects early in the drug discovery process.[5]

The compound this compound contains moieties suggestive of interaction with aminergic GPCRs, particularly serotonin receptors like 5-HT2A or 5-HT2C, which are known to signal through the Gq pathway.[1][6] Therefore, our primary assay will be designed to measure the mobilization of intracellular calcium ([Ca2+]i), a direct downstream consequence of Gq activation.[7]

Part I: The Gq Signaling Pathway & Calcium Flux Assay Principle

GPCRs are seven-transmembrane domain receptors that, upon ligand binding, activate intracellular heterotrimeric G proteins.[8][9] These G proteins are composed of α, β, and γ subunits.[10] The Gq alpha subunit, when activated, stimulates the effector enzyme Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions and causing a rapid, transient increase in intracellular calcium concentration.[2]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR (e.g., 5-HT2A) Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 DAG DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca2+ Ca_Cytosol [Ca2+]i ↑ IP3R->Ca_ER Releases Ligand Test Compound or Agonist Ligand->GPCR Binds

Caption: The Gq signaling cascade initiated by ligand binding to a GPCR.

To measure this calcium transient, we utilize a no-wash fluorescent calcium indicator dye, such as those found in FLIPR® Calcium Assay Kits.[11][12] These dyes are cell-permeable and contain an acetoxymethyl (AM) ester group, which is cleaved by intracellular esterases, trapping the dye inside the cell.[13] Upon binding to free calcium, the dye's fluorescence intensity increases dramatically. This change is monitored in real-time using an instrument like a Fluorescent Imaging Plate Reader (FLIPR) or FlexStation®.[14]

Part II: Protocol for a Calcium Flux Antagonist Assay

This protocol is designed to determine if this compound acts as an antagonist at a specific Gq-coupled receptor. The core principle is to pre-incubate the cells with our test compound and then challenge them with a known agonist for the receptor. A reduction in the agonist-induced calcium signal indicates antagonist activity.[15]

Materials & Reagents
Reagent/MaterialSuggested SourcePurpose
Cell LineATCC, MilliporeSigmaHEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.
Cell Culture MediumGibco, CorningDMEM or F-12K with 10% FBS, 1% Pen-Strep, and selection antibiotic (e.g., G418).
Assay PlatesGreiner, Corning384-well, black-wall, clear-bottom microplates.
Compound PlatesGreiner, Costar384-well polypropylene plates for compound dilution.
FLIPR® Calcium 6 Assay KitMolecular DevicesContains calcium-sensitive dye and masking agent.[11]
Assay BufferIn-house or VendorHanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Test CompoundN/AThis compound.
Reference AgonistSigma-AldrichSerotonin (5-Hydroxytryptamine hydrochloride).
Reference AntagonistTocris, Sigma-AldrichKetanserin (for 5-HT2A).
Vehicle ControlN/ADimethyl sulfoxide (DMSO).
Experimental Workflow

Caption: Workflow for the Gq-coupled calcium flux antagonist assay.

Step-by-Step Methodology

Day 1: Cell Plating

  • Rationale: Seeding cells the day before ensures they form a healthy, adherent monolayer, which is critical for a consistent response.

  • Harvest log-phase 5-HT2A-HEK293 cells using standard cell culture techniques.

  • Perform a cell count and assess viability (should be >95%).

  • Dilute cells in culture medium to a pre-optimized density (e.g., 10,000-20,000 cells/well).

  • Dispense 25 µL of the cell suspension into each well of a 384-well black-wall, clear-bottom assay plate.

  • Incubate overnight at 37°C, 5% CO2.[12]

Day 2: Assay Execution

  • Prepare Compound Plate:

    • Rationale: A serial dilution creates a dose-response curve to determine potency (IC50). Polypropylene plates are used to minimize compound adsorption.

    • Prepare a 10-point, 3-fold serial dilution of the test compound and reference antagonist (Ketanserin) in assay buffer, starting at a top concentration of 100 µM (final assay concentration will be lower).

    • Include vehicle (DMSO) wells for "Maximum Signal" controls.

    • Include wells with a high concentration of reference antagonist for "Minimum Signal" controls.

  • Prepare Agonist Plate:

    • Dilute the reference agonist (Serotonin) in assay buffer to a concentration that will yield an EC80 response (predetermined during assay development). This ensures the assay has a sufficient signal window to detect inhibition.

  • Prepare Dye Loading Buffer:

    • Rationale: The loading buffer contains the calcium-sensitive dye that will report receptor activation.

    • Reconstitute the FLIPR Calcium 6 Assay Kit components in assay buffer according to the manufacturer's protocol.[11] Probenecid may be included if the cell line actively transports the dye out.[13]

  • Load Cells:

    • Remove cell plates from the incubator.

    • Add an equal volume (25 µL) of the prepared Dye Loading Buffer to each well.

    • Incubate the plate for 1-2 hours at 37°C, 5% CO2, protected from light.[16] Do not wash the cells after dye loading. [13]

  • Run the Assay on a FLIPR Instrument:

    • Rationale: The instrument performs automated compound additions and reads the fluorescence kinetically, capturing the rapid calcium signal.

    • Place the cell plate, compound plate, and agonist plate into the instrument.

    • Baseline Read: The instrument reads the baseline fluorescence of the cells for 10-20 seconds.

    • First Addition (Antagonist): The instrument transfers a set volume (e.g., 12.5 µL) from the compound plate to the cell plate.

    • Incubation: The cells are incubated with the test compound for a predetermined time (e.g., 15-20 minutes) to allow for target engagement.

    • Second Addition (Agonist): The instrument transfers a set volume (e.g., 12.5 µL) from the agonist plate to the cell plate, initiating the Gq response.

    • Signal Read: The instrument immediately begins reading the fluorescence intensity every second for 1-3 minutes to capture the peak calcium response.[16]

Part III: Data Analysis and Interpretation

  • Data Extraction: For each well, determine the maximum fluorescence signal post-agonist addition and subtract the baseline fluorescence to get the response amplitude.

  • Normalization:

    • The "Maximum Signal" is the average response from the vehicle (DMSO) control wells. This represents 100% activity.

    • The "Minimum Signal" is the average response from the high-concentration reference antagonist wells. This represents 0% activity.

    • Normalize the data for each test compound concentration using the formula: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min])

  • Curve Fitting: Plot the % Inhibition against the log of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the agonist response).

Expected Data Summary
CompoundTargetAssay TypeIC50 (nM)Hill Slope
Ketanserin (Ref.)5-HT2ACalcium Flux3.5-1.1
Test Compound 5-HT2A Calcium Flux X Y
Vehicle (DMSO)5-HT2ACalcium Flux>10,000N/A

Part IV: Secondary Assay - Gi-Coupled cAMP Inhibition

To build a more complete profile, it's crucial to test for activity at other receptor subtypes. Many serotonin receptors are Gi-coupled, meaning they inhibit adenylyl cyclase and decrease intracellular cAMP.[17] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is an excellent method for this.

HTRF cAMP Assay Principle

The HTRF cAMP assay is a competitive immunoassay.[18] Intracellular cAMP produced by the cells competes with a labeled cAMP analog (donor-labeled) for binding to a specific anti-cAMP antibody (acceptor-labeled). When the antibody is bound to the labeled cAMP, the donor and acceptor are in close proximity, generating a high FRET signal. High levels of intracellular cAMP disrupt this interaction, leading to a low FRET signal.[19][20] Therefore, for a Gi-coupled receptor, an active compound will increase the FRET signal in the presence of a stimulant like forskolin.

Caption: Principle of a competitive HTRF cAMP assay.

Condensed Protocol: Gi Antagonist Mode
  • Cell Line: Use a cell line stably expressing a Gi-coupled receptor of interest (e.g., 5-HT1A).

  • Procedure:

    • Plate cells as described for the calcium assay.

    • Pre-incubate cells with a serial dilution of the test compound.

    • Stimulate all wells (except negative controls) with a mixture of an EC80 concentration of a reference agonist AND a low concentration of Forskolin. Forskolin directly activates adenylyl cyclase, providing a robust cAMP signal for the Gi-coupled receptor to inhibit.[20]

    • Incubate to allow for cAMP production.

    • Lyse the cells and add the HTRF detection reagents as per the manufacturer's protocol (e.g., Revvity HTRF cAMP Gi Detection Kit).[18]

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and normalize the data. An antagonist will reverse the agonist-induced decrease in cAMP, leading to a dose-dependent decrease in the HTRF signal.

Part V: Assay Validation and Trustworthiness

A protocol is only as good as its validation. For every assay plate, specific quality control metrics must be met to ensure the data is trustworthy.[21]

  • Signal Window (SW): The ratio of the mean of the maximum signal to the mean of the minimum signal. A robust assay typically has an SW > 5.

  • Z'-Factor: This statistical parameter reflects the robustness of the assay and its suitability for high-throughput screening. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, max signal) and negative (n, min signal) controls. An assay is considered excellent if Z' > 0.5.[22] Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|

Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
Low Signal WindowPoor cell health; Low receptor expression; Inactive agonist.Check cell viability; Passage cells fewer times; Validate agonist potency.
High Well-to-Well VariabilityInconsistent cell plating; Pipetting errors; Edge effects.Use automated liquid handlers; Avoid using outer wells of the plate.
Z'-Factor < 0.5High variability in controls (see above); Small signal window.Optimize cell density and agonist concentration (EC80).
Compound PrecipitationPoor compound solubility in aqueous assay buffer.Check solubility; Reduce top concentration; Increase final DMSO %.

Conclusion

This application note provides a detailed framework for developing and implementing a primary calcium flux assay and a secondary cAMP assay to characterize the functional activity of this compound. By explaining the scientific rationale behind protocol choices and embedding self-validating controls and quality metrics, this guide ensures the generation of high-quality, reliable data. This systematic approach is essential for making confident, data-driven decisions in the progression of drug discovery projects.

References

  • How Does a FLIPR Calcium Assay Work? (n.d.). United Relay. Retrieved from [Link][14]

  • Principles of the HTRF cAMP Assay. (2004). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link][19]

  • Principles of the HTRF cAMP Assay. (n.d.). ResearchGate. Retrieved from [Link][20]

  • FLIPR Calcium 6 Assay Kit Guide. (n.d.). Molecular Devices. Retrieved from [Link][11]

  • FLIPR Calcium 5 Assay Kit Guide. (n.d.). Molecular Devices. Retrieved from [Link][12]

  • Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Retrieved from [Link][23]

  • Cell-based Assays for GPCR Activity. (2013). Biocompare. Retrieved from [Link][24]

  • Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. (2016). Bio-protocol. Retrieved from [Link][25]

  • Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. (2007). In Methods in Molecular Biology. National Center for Biotechnology Information (US). Retrieved from [Link][26]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices. Retrieved from [Link][27]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link][7]

  • Schematic illustration of the assay principle of the HTRF cAMP assay. (2010). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Retrieved from [Link][28]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link][17]

  • GPCR Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link][8]

  • Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Retrieved from [Link][29]

  • FLIPR Calcium Evaluation Assay Kit Guide. (n.d.). Molecular Devices. Retrieved from [Link][13]

  • Intracellular cAMP measurement. (n.d.). PCBIS. Retrieved from [Link][30]

  • GPCR Signaling Pathways. (2021). AZoLifeSciences. Retrieved from [Link][9]

  • Li, A. (2023). Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Protocols.io. Retrieved from [Link][16]

  • Serotonin Antagonist Profiling on 5HT 2A and 5HT 2C Receptors by Nonequilibrium Intracellular Calcium Response. (n.d.). PlumX. Retrieved from [Link][15]

  • Genetically-encoded tools for cAMP probing and modulation in living systems. (2018). Frontiers in Pharmacology. Retrieved from [Link][31]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). BPS Bioscience. Retrieved from [Link][1]

  • G protein-coupled receptor signaling pathway. (n.d.). CUSABIO. Retrieved from [Link][32]

  • G protein coupled receptors and their Signaling Mechanism. (2020). Slideshare. Retrieved from [Link][33]

  • Henley, C. (n.d.). Neurotransmitter Action: G-Protein-Coupled Receptors. In Foundations of Neuroscience. Open Textbook Publishing. Retrieved from [Link][10]

  • Cell-Based Assay Development. (n.d.). Concept Life Sciences. Retrieved from [Link][3]

  • Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved from [Link][21]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link][34]

  • 5-HT2C Serotonin Receptor Assay. (n.d.). Innoprot. Retrieved from [Link][6]

  • A review for cell-based screening methods in drug discovery. (2022). Bio-protocol. Retrieved from [Link][35]

  • Cell-Based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link][5]

  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. Retrieved from [Link][2]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2014). Lifescience Global. Retrieved from [Link][4]

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  • Validation of Analytical Methods according to the New FDA Guidance. (2019). GRCTS Webinar. Retrieved from [Link][37]

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Synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine: An Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfonylpiperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its versatile structure allows for disubstitution on its nitrogen atoms, enabling the precise spatial orientation of pharmacophoric groups.[2] When incorporated into a sulfonamide linkage, the resulting N-sulfonylpiperazine moiety offers a unique combination of physicochemical properties. The sulfonamide group acts as a hydrogen bond acceptor and can improve metabolic stability, while the piperazine ring often enhances aqueous solubility and allows for modulation of basicity, which can be critical for optimizing pharmacokinetic profiles.[3]

The 2,5-dimethoxyphenyl group, in particular, is a common feature in centrally active compounds, including agonists for serotonin receptors. This substitution pattern can influence receptor binding affinity and selectivity. Consequently, 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine represents a valuable building block for the synthesis of novel compounds with potential applications in neuroscience and other areas of drug discovery.

This application note provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization.

Chemical Principles and Mechanistic Insights

The synthesis of this compound is a two-step process, beginning with the preparation of the key intermediate, 2,5-dimethoxybenzenesulfonyl chloride, followed by its reaction with piperazine.

Step 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

The most common method for the synthesis of aryl sulfonyl chlorides is the electrophilic aromatic substitution of an activated aromatic ring with chlorosulfonic acid. In this case, 1,4-dimethoxybenzene is treated with an excess of chlorosulfonic acid. The electron-donating methoxy groups activate the benzene ring towards electrophilic attack, directing the chlorosulfonylation to the ortho position.

Mechanism of Chlorosulfonylation:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium ion (ClSO₂⁺), which is generated in situ. The aromatic ring of 1,4-dimethoxybenzene attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores aromaticity and yields the desired 2,5-dimethoxybenzenesulfonyl chloride.

Step 2: N-Arylsulfonylation of Piperazine

The second step involves the nucleophilic substitution reaction between 2,5-dimethoxybenzenesulfonyl chloride and piperazine. Piperazine, a secondary amine, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Mechanism of N-Arylsulfonylation:

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The nitrogen atom of piperazine attacks the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The chloride ion is then eliminated as a leaving group, and a proton is removed from the nitrogen atom, typically by a second equivalent of piperazine or another base, to yield the final product, this compound. To favor the mono-sulfonylation product, an excess of piperazine is often used.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride cluster_step2 Step 2: Synthesis of this compound cluster_characterization Characterization A 1,4-Dimethoxybenzene C Reaction at 0-5 °C A->C B Chlorosulfonic Acid B->C D Quenching with Ice-Water C->D E Extraction with Dichloromethane D->E F Drying and Concentration E->F G 2,5-Dimethoxybenzenesulfonyl Chloride F->G J Reaction in Dichloromethane G->J H Piperazine H->J I Triethylamine I->J K Work-up and Extraction J->K L Purification by Column Chromatography K->L M This compound L->M N NMR Spectroscopy (¹H, ¹³C) M->N O Mass Spectrometry (MS) M->O

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Materials and Reagents

Reagent/MaterialGradeSupplier
1,4-DimethoxybenzeneReagentSigma-Aldrich
Chlorosulfonic AcidReagentPlus®, ≥99%Sigma-Aldrich
PiperazineAnhydrous, 99%Sigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
Ethyl AcetateACS Reagent, ≥99.5%Sigma-Aldrich
HexanesACS Reagent, ≥98.5%Sigma-Aldrich
Sodium BicarbonateACS Reagent, ≥99.7%Sigma-Aldrich
Sodium SulfateAnhydrous, ≥99.0%Sigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich

Protocol 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

  • In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add 1,4-dimethoxybenzene (13.8 g, 100 mmol) to the flask and dissolve it in 50 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add chlorosulfonic acid (23.3 g, 200 mmol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethoxybenzenesulfonyl chloride as a white to off-white solid. The crude product is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve piperazine (17.2 g, 200 mmol) in 100 mL of anhydrous dichloromethane.

  • Add triethylamine (10.1 g, 100 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Dissolve the crude 2,5-dimethoxybenzenesulfonyl chloride (23.7 g, 100 mmol) from the previous step in 50 mL of anhydrous dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the piperazine solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (eluent: 9:1 dichloromethane/methanol).

  • Upon completion, wash the reaction mixture with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane to 95:5 dichloromethane/methanol to afford this compound as a white solid.

Characterization Data

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35d, J ≈ 3.0 Hz1HAr-H
~7.05dd, J ≈ 9.0, 3.0 Hz1HAr-H
~6.90d, J ≈ 9.0 Hz1HAr-H
~3.88s3HOCH₃
~3.85s3HOCH₃
~3.20t, J ≈ 5.0 Hz4HPiperazine-H
~2.95t, J ≈ 5.0 Hz4HPiperazine-H
~1.70br s1HNH

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

Chemical Shift (ppm)Assignment
~153.0Ar-C
~150.0Ar-C
~128.0Ar-C
~120.0Ar-CH
~115.0Ar-CH
~113.0Ar-CH
~56.5OCH₃
~56.0OCH₃
~46.0Piperazine-CH₂
~45.5Piperazine-CH₂

Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₈N₂O₄S [M+H]⁺: 287.10; found: 287.1.

Discussion and Causality of Experimental Choices

  • Excess Piperazine: In the second step, a twofold excess of piperazine is used. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid generated during the reaction. This strategy helps to drive the reaction to completion and minimizes the formation of the disulfonylated byproduct. Triethylamine is also added as an additional base to ensure complete neutralization and to prevent the protonation of the piperazine nucleophile.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial, particularly in the reaction of the sulfonyl chloride. Sulfonyl chlorides are susceptible to hydrolysis, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired product.

  • Temperature Control: The initial stages of both reactions are conducted at 0 °C to control the exothermic nature of the reactions. Slow, dropwise addition of the reactive reagents (chlorosulfonic acid and the sulfonyl chloride solution) is essential to prevent a rapid increase in temperature, which could lead to side reactions and decomposition of the starting materials or products.

  • Purification: While the crude 2,5-dimethoxybenzenesulfonyl chloride is often used directly, purification of the final product, this compound, by column chromatography is necessary to remove any unreacted starting materials and byproducts, ensuring a high purity final compound suitable for drug discovery applications.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the described experimental procedures, researchers can reliably synthesize this valuable building block for the development of novel therapeutic agents. The provided characterization data, although predicted, serves as a benchmark for confirming the identity and purity of the final product.

References

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Spectral Assignments and Reference Data. (2005). CONICET. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of Novel N -Propylaniline- Phenylpiperazine Sulfonamide and Urea Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Retrieved January 18, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Method of direct mono-N-substitution of piperazine. (n.d.). Google Patents.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. Retrieved January 18, 2026, from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. (2006). PubMed. Retrieved January 18, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. Retrieved January 18, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2019). Revue Roumaine de Chimie. Retrieved January 18, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier. Retrieved January 18, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 18, 2026, from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 18, 2026, from [Link]

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Application Notes & Protocols: Investigating 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine and Related Compounds in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data for the compound 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine is not publicly available. This document, therefore, serves as a comprehensive guide based on an analysis of its core structural motifs: the piperazine scaffold, the 2,5-dimethoxyphenyl group, and the sulfonyl linker. The protocols and potential applications described herein are derived from established research on structurally analogous compounds and are intended to provide a robust framework for the investigation of this and other novel phenylpiperazine derivatives.

Introduction: The Phenylpiperazine Scaffold in Neuroscience

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1] Its presence in numerous approved and investigational drugs for psychiatric and neurological disorders underscores its favorable physicochemical properties and its ability to interact with key neurotransmitter receptors.[2] When incorporated into a phenylpiperazine structure, this moiety frequently confers affinity for serotonergic and dopaminergic receptors, which are central to the pathophysiology of mood disorders, psychosis, and cognitive dysfunction.[3][4][5]

The specific compound of interest, this compound, combines this well-established piperazine core with two other critical chemical features:

  • The 2,5-Dimethoxyphenyl Group: This substitution pattern is famously associated with a class of potent serotonergic psychedelics that are agonists at the serotonin 2A receptor (5-HT2A).[6][7][8] Its inclusion suggests a strong likelihood of interaction with this receptor, which is a key target for understanding perception, mood, and for the development of novel therapeutics for depression and other psychiatric conditions.[7][9][10]

  • The Sulfonyl Linker: The arylsulfonyl moiety is a common feature in ligands for various G-protein coupled receptors, including serotonin receptors like the 5-HT6 receptor.[11] It can influence the compound's binding orientation, selectivity, and pharmacokinetic properties.

This unique combination of structural motifs makes this compound a compelling candidate for investigation as a modulator of serotonergic and potentially other monoaminergic systems.

Postulated Mechanism of Action and Signaling Pathway

Based on its structural components, a primary hypothesis is that this compound will exhibit affinity for serotonin receptors, particularly the 5-HT2A receptor. The nature of this interaction (agonist, partial agonist, or antagonist) would determine its downstream effects. As an agonist, it would likely activate Gq/11-coupled signaling cascades, leading to the mobilization of intracellular calcium.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR 5-HT2A Receptor G_protein Gαq/11 GPCR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC Activation DAG->PKC Cellular_Response Neuronal Excitability, Gene Expression Ca_release->Cellular_Response PKC->Cellular_Response Compound 1-[(2,5-Dimethoxyphenyl) sulfonyl]piperazine Compound->GPCR Binds In_Vitro_Workflow start Novel Compound (e.g., this compound) binding Receptor Binding Assays (Determine Affinity, Ki) start->binding functional Functional Assays (Determine Efficacy, EC50/IC50) start->functional admet In Vitro ADMET (Metabolic Stability, Permeability) start->admet profile Pharmacological Profile (Target, Potency, Selectivity, Drug-likeness) binding->profile functional->profile admet->profile decision Proceed to In Vivo Studies? profile->decision

Caption: A typical in vitro characterization workflow for a novel CNS compound.

Protocol 1: Radioligand Binding Assays for Receptor Affinity

This protocol determines the affinity (Ki) of the test compound for a panel of relevant CNS receptors.

Objective: To quantify the binding affinity of the test compound for serotonin (5-HT1A, 5-HT2A, 5-HT2C) and dopamine (D2, D3) receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells).

  • Radioligands specific for each receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (specific to each receptor, typically Tris-based).

  • Non-specific binding competitor (e.g., high concentration of serotonin or a known antagonist).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and cell membranes.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membranes, and the non-specific competitor.

    • Test Compound Wells: Add assay buffer, radioligand, cell membranes, and the desired concentration of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Representative Data for Phenylpiperazine Derivatives:

Compound ClassReceptorRepresentative Ki (nM)Reference
Phenylpiperazines5-HT1A23.9 - 45.8[2][12]
Phenylpiperazines5-HT2A39.4 - 315[2]
PhenylpiperazinesDopamine D2~300[2]
PhenylpiperazinesDopamine D30.7 - 3.9[5][13]
2,5-Dimethoxy Analogs5-HT2AHigh Affinity (nanomolar)[6][9]

Note: These values are illustrative and derived from various phenylpiperazine compounds. Actual values for a novel compound will vary.

Protocol 2: Functional Assay - Calcium Mobilization for 5-HT2A Receptor

This protocol determines whether the compound acts as an agonist, antagonist, or partial agonist at the Gq-coupled 5-HT2A receptor. [14] Objective: To measure the functional potency (EC50) or inhibitory potency (IC50) of the test compound at the human 5-HT2A receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Serotonin (as a reference agonist).

  • A known 5-HT2A antagonist (for antagonist mode).

  • A plate reader capable of kinetic fluorescence measurements (e.g., FLIPR, FlexStation).

Procedure (Agonist Mode):

  • Cell Plating: Plate the 5-HT2A expressing cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the Fluo-4 AM dye solution. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Prepare serial dilutions of the test compound and the reference agonist (serotonin).

  • Measurement: Place the cell plate in the plate reader. The instrument will add the compounds to the wells while simultaneously measuring the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the response against the log concentration of the compound.

    • Use non-linear regression to calculate the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

Procedure (Antagonist Mode):

  • Follow steps 1-3 above.

  • Antagonist Pre-incubation: Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of serotonin (typically the EC80) to all wells while measuring fluorescence.

  • Data Analysis: Plot the inhibition of the serotonin response against the log concentration of the test compound to determine the IC50.

In Vivo Characterization: Protocols and Methodologies

If in vitro results are promising (i.e., high affinity, desired functional activity, and good selectivity), in vivo studies are conducted to assess pharmacokinetics and pharmacodynamics. [15][16]

Protocol 3: Rodent Pharmacokinetic (PK) Study

Objective: To determine the bioavailability, half-life, and brain penetration of the test compound in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • Test compound formulated for intravenous (IV) and oral (PO) administration.

  • Sprague-Dawley rats with jugular vein cannulas.

  • Blood collection tubes (containing anticoagulant).

  • Centrifuge, freezer (-80°C).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the jugular vein cannula.

    • PO Group: Administer a single dose via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples from the cannula at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Brain Tissue Collection: At the final time point, euthanize the animals and harvest the brains. Homogenize the brain tissue.

  • Bioanalysis: Extract the compound from plasma and brain homogenate samples and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), half-life (t½), and oral bioavailability (%F). Calculate the brain-to-plasma ratio (Cb/Cp) to assess CNS penetration. [11]

Protocol 4: Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To evaluate the potential antidepressant-like effects of the compound in mice.

Materials:

  • Male C57BL/6 or CD-1 mice.

  • Test compound formulated for intraperitoneal (IP) or oral (PO) administration.

  • Positive control (e.g., a known antidepressant like fluoxetine).

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C).

  • Video recording equipment and analysis software.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control (typically 30-60 minutes before the test).

  • Test Session: Gently place each mouse into an individual cylinder of water for a 6-minute session.

  • Recording: Record the entire session.

  • Scoring: Score the last 4 minutes of the session for time spent immobile (making only minimal movements to keep the head above water). A reduction in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: Use ANOVA followed by post-hoc tests to compare the immobility time between treatment groups.

Conclusion

The compound this compound represents a novel chemical entity with significant potential for interacting with key neurotransmitter systems in the brain. While direct experimental data is lacking, a systematic investigation guided by the principles of structure-activity relationships and established pharmacological protocols can effectively elucidate its profile. The application notes and methodologies provided here offer a comprehensive roadmap for researchers to characterize this and other novel phenylpiperazine derivatives, from initial in vitro screening to in vivo behavioral assessment, ultimately contributing to the discovery of new tools and therapeutics for neuroscience.

References

  • G. Schankin, A. et al. (2021). Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype Specific Receptor Binding. ACS Publications. Available at: [Link]

  • Luedtke, R. R. et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. Available at: [Link]

  • Li, A. et al. (2013). Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. PubMed. Available at: [Link]

  • Luethi, D. & Rickli, A. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. Available at: [Link]

  • González-Gómez, F. J. et al. (2022). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. Available at: [Link]

  • Cheung, T. H. C. et al. (n.d.). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PubMed Central. Available at: [Link]

  • Acuna-Castillo, C. et al. (n.d.). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PubMed Central. Available at: [Link]

  • Glennon, R. A. et al. (n.d.). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. Scilit. Available at: [Link]

  • Grace, A. A. & colloquium participants. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers. Available at: [Link]

  • Rørsted, E. M. et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ResearchGate. Available at: [Link]

  • Minovski, N. et al. (n.d.). Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed. Available at: [Link]

  • Mannocchi, S. et al. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Wikipedia. Available at: [Link]

  • Rørsted, E. M. et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]

  • Rørsted, E. M. et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. University of Copenhagen Research Portal. Available at: [Link]

  • Staroń, J. et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PubMed Central. Available at: [Link]

  • Iazzetti, A. et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]

  • Iazzetti, A. et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. Available at: [Link]

  • S. S, S. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Wikipedia. Available at: [Link]

  • Peiris, D. et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. Available at: [Link]

  • Rørsted, E. M. et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Available at: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]

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Protocol for the Radiolabeling of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine: A Guideline for Preclinical CNS Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Radiopharmaceutical Sciences

Strategic Considerations in Radiotracer Design

The development of a radiotracer requires a strategic selection of the radionuclide and labeling position to preserve the molecule's inherent biological activity while enabling sensitive detection. For 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine, several pathways are viable.

  • Positron Emission Tomography (PET): Offers superior sensitivity and quantification compared to other imaging modalities. The most suitable PET isotopes are Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.7 min).[1]

    • Carbon-11 Labeling: The presence of two O-methyl groups on the phenyl ring makes this compound an ideal candidate for [¹¹C]O-methylation. This "hot-for-cold" substitution ensures the final radiolabeled product is chemically identical to the non-radioactive standard, preserving its pharmacology.[2] This approach is extensively validated through the synthesis of renowned radiotracers like [¹¹C]WAY-100635.[3][4]

    • Fluorine-18 Labeling: While offering the advantage of a longer half-life, labeling with ¹⁸F would necessitate the synthesis of a precursor with a suitable leaving group (e.g., tosylate, mesylate) on an appended alkyl chain, or a more complex aromatic labeling precursor.[5][6] This alters the parent molecule's structure and requires more extensive validation.

  • Single Photon Emission Computed Tomography (SPECT): An alternative imaging modality. Labeling with Iodine-123 (for clinical SPECT) or Iodine-125 (for preclinical autoradiography) is feasible via electrophilic iododestannylation of a trialkyltin precursor.[7][8]

Selected Strategy: This protocol will detail the [¹¹C]O-methylation method. Its chemical fidelity to the parent compound, the high potential for achieving high specific activity, and the wealth of established literature on this reaction for arylpiperazines make it the most logical and efficient choice for initial preclinical evaluation.[9]

Experimental Workflow Overview

The entire process, from precursor to the final injectable product, is a time-sensitive and integrated workflow. The short half-life of Carbon-11 demands efficiency and precision at every stage.

G cluster_0 Precursor Synthesis & Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation cluster_3 Quality Control (Validation) Precursor Desmethyl Precursor (e.g., 1-[(2-hydroxy-5-methoxyphenyl)sulfonyl]piperazine) Base Add Base (e.g., NaOH) in DMF Precursor->Base Dissolve Reaction Sealed Vial Reaction 80-120°C, 5-10 min Base->Reaction Cyclotron Cyclotron Production [¹¹C]CO₂ MeI On-line Synthesis [¹¹C]CH₃I Cyclotron->MeI MeI->Reaction Trap Gas HPLC_Prep Semi-Preparative HPLC (C18 Column) Reaction->HPLC_Prep Inject Evap Solvent Evaporation HPLC_Prep->Evap Collect Fraction Formulate Reconstitute in Saline/EtOH Evap->Formulate Filter Sterile Filtration (0.22 µm) Formulate->Filter HPLC_Anal Analytical HPLC (Radiochemical Purity) Filter->HPLC_Anal Identity Co-injection with Standard (Chemical Identity) Filter->Identity SA Specific Activity Calculation Filter->SA Final Final Product for Injection HPLC_Anal->Final Identity->Final SA->Final

Caption: Workflow for the synthesis of [¹¹C]this compound.

Detailed Experimental Protocol

Disclaimer: All work with radioactive materials must be conducted in a designated radiochemistry laboratory by trained personnel, adhering to all local and federal radiation safety regulations.

Materials and Reagents
  • Precursor: 1-[(2-hydroxy-5-methoxyphenyl)sulfonyl]piperazine (or the 5-hydroxy-2-methoxy isomer). Purity >98%.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Base: 0.5 M Sodium Hydroxide (NaOH) in sterile water.

  • [¹¹C]Methyl Iodide ([¹¹C]CH₃I): Produced from a medical cyclotron via the ¹⁴N(p,α)¹¹C reaction, followed by online conversion of [¹¹C]CO₂ to [¹¹C]CH₃I.[9]

  • HPLC Systems: Separate semi-preparative and analytical systems equipped with UV/Vis and radioactivity detectors.

  • Columns:

    • Semi-preparative: C18, 10 µm, e.g., 250 x 10 mm.

    • Analytical: C18, 5 µm, e.g., 250 x 4.6 mm.

  • Reagents for Formulation: USP-grade Ethanol and 0.9% Sodium Chloride for injection.

  • Sterile Filters: 0.22 µm syringe filters.

Precursor Synthesis (Conceptual Outline)

The synthesis of the desmethyl precursor is a prerequisite. A plausible route involves:

  • Sulfonylation: Reaction of a protected 2-hydroxy-5-methoxybenzenesulfonyl chloride with an excess of piperazine.

  • Deprotection: Removal of any protecting groups to yield the free phenolic precursor.

  • Purification: Purification by column chromatography or recrystallization to achieve >98% purity, confirmed by NMR and LC-MS.

Step-by-Step Radiolabeling Procedure
  • Preparation: In a 2 mL V-shaped reaction vial, add 1.0 - 2.0 mg of the desmethyl precursor.

  • Dissolution & Deprotonation: Add 250 µL of anhydrous DMF. Gently swirl to dissolve. Add 5 µL of 0.5 M NaOH to deprotonate the phenol, forming the reactive phenoxide.

    • Causality Note: The formation of the phenoxide anion is critical as it acts as the nucleophile. The choice of a strong base ensures near-quantitative deprotonation, maximizing the trapping efficiency of the electrophilic [¹¹C]CH₃I.

  • [¹¹C]CH₃I Trapping: The gas stream of [¹¹C]CH₃I from the synthesis module is bubbled through the precursor solution at room temperature for 2-3 minutes until the radioactivity in the vial plateaus.

  • Reaction: Immediately seal the vial and heat at 100°C for 5 minutes in a pre-heated heating block.

    • Causality Note: The reaction is heated to accelerate the rate of the Sₙ2 reaction. The time and temperature are optimized to maximize radiochemical yield while minimizing the degradation of reactants and the product, all within the constraints of the ¹¹C half-life.

  • Quenching & Dilution: After heating, allow the vial to cool for 1 minute. Quench the reaction by adding 500 µL of the semi-preparative HPLC mobile phase.

Purification by Semi-Preparative HPLC
  • Injection: Inject the entire content of the reaction vial onto the semi-preparative HPLC system.

  • Chromatography:

    • Mobile Phase: e.g., 45:55 Acetonitrile : 20 mM Ammonium Formate buffer, pH 4.5.

    • Flow Rate: e.g., 4.0 mL/min.

  • Fraction Collection: Monitor the eluent with both UV (at 254 nm) and radiation detectors. Collect the radioactive peak corresponding to the product, which should elute shortly after the non-radioactive standard.

Formulation for In Vivo Use
  • Solvent Removal: The collected HPLC fraction (typically in a round-bottom flask) is diluted with 20 mL of sterile water and the solvent is removed under reduced pressure (rotary evaporation).

    • Causality Note: Dilution with water aids in the efficient removal of the organic solvent (acetonitrile) during evaporation.

  • Reconstitution: The dried residue is redissolved in ≤ 1.0 mL of USP Ethanol and then brought to a final volume of 10 mL with 0.9% sterile saline. The final ethanol concentration should not exceed 10% v/v.

  • Sterile Filtration: The final solution is drawn into a sterile syringe and passed through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Self-Validating Quality Control

Each synthesis batch must be validated by a rigorous quality control (QC) process before it can be considered for in vivo use.[10]

  • Radiochemical Purity (RCP):

    • Method: A small aliquot of the final product is injected onto the analytical HPLC system.

    • Acceptance Criterion: The radioactivity of the product peak should be ≥95% of the total radioactivity detected.

  • Chemical Identity and Purity:

    • Method: Co-inject the final radioactive product with an authenticated non-radioactive standard of this compound.

    • Acceptance Criterion: The retention time of the main radioactive peak must match the retention time of the UV peak from the non-radioactive standard.

  • Specific Activity (SA):

    • Method: Calculate the mass of the product injected for QC-HPLC by comparing its UV peak area to a pre-established calibration curve of the non-radioactive standard. The specific activity is then calculated as the amount of radioactivity (in Bq or Ci) divided by the molar amount of the compound.

    • Target: Aim for >37 GBq/µmol (>1 Ci/µmol) at the time of injection to minimize receptor occupancy by the injected mass.

  • Residual Solvents:

    • Method: Headspace Gas Chromatography (GC) may be performed on a decayed sample to ensure levels of DMF and Acetonitrile are below USP limits.

  • Final Checks:

    • pH: Must be between 4.5 and 7.5.

    • Visual Inspection: Solution must be clear, colorless, and free of particulate matter.

Expected Results & Data Summary

The following table summarizes the target parameters for a successful radiolabeling run.

ParameterTarget ValueRationale
Radiochemical Yield (RCY) 25-40% (decay-corrected)Reflects the efficiency of the radiolabeling and purification steps.
Radiochemical Purity (RCP) > 95%Ensures that observed in vivo signal is from the intended tracer.[10]
Specific Activity (SA) > 37 GBq/µmol (>1 Ci/µmol)Minimizes pharmacological effects and avoids saturation of target receptors.
Total Synthesis Time 30-40 minutesEssential for maximizing the final product yield due to the short half-life of ¹¹C.

References

  • Bando, K., et al. (2001). Synthesis and Evaluation of Radiolabeled Piperazine Derivatives of Vesamicol as SPECT Agents for Cholinergic Neurons. Nuclear Medicine and Biology, 28(3), 251-60.
  • Bentham, Science. (n.d.). Radiosynthesis of C-11 labeled cyclohexyl piperazine derivative for the Sigma-2 receptor. Bentham Science.
  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 347-55.
  • Cliffe, I. A., et al. (1993). [¹¹C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography.
  • Molavipordanjani, S., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Journal of Radioanalytical and Nuclear Chemistry, 332(12), 5439-5450.
  • Lang, L., et al. (1998). Derivatives of WAY 100635 as Potential Imaging Agents for 5-HT1A Receptors: Syntheses, Radiosyntheses, and in Vitro and in Vivo Evaluation. Nuclear Medicine and Biology, 25(8), 769-76.
  • Pike, V. W., et al. (1998). Imaging the 5-HT(1A) receptors with PET: WAY-100635 and analogues. Nuclear Medicine and Biology, 25(8), 759-67.
  • Osman, S., et al. (1996). Characterization of the radioactive metabolites of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, in monkey and human plasma by HPLC. Nuclear Medicine and Biology, 23(5), 627-34.
  • Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(5), 445-8.
  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. ACS Chemical Neuroscience, 2(10), 552-68.
  • Choi, S. R., et al. (2004). Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. Bioorganic & Medicinal Chemistry, 12(3), 571-8.
  • Di Mola, A., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(10), 1238.
  • Zhang, W., et al. (2024). Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Chemical Neuroscience.
  • Lacivita, E., et al. (2010). Design, Synthesis, Radiolabeling, and in Vivo Evaluation of carbon-11 Labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a Potential Positron Emission Tomography Tracer for the Dopamine D(4) Receptors. Journal of Medicinal Chemistry, 53(20), 7344-55.
  • BenchChem. (2025).
  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 16(1), 114.
  • Li, G., et al. (2013). Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 21(1), 105-13.
  • Kim, S. E., et al. (2006). In vivo evaluation of radioiodinated 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine derivatives as new ligands for sigma receptor imaging using single photon emission computed tomography. Biological & Pharmaceutical Bulletin, 29(10), 2009-15.
  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
  • Eriksson, J., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Nuclear Medicine, 58(Supplement 2), 11S-20S.
  • Veen, B., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency, improve yield, and troubleshoot common issues encountered during this sulfonamide formation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

Reaction Overview: The Challenge of Mono-Substitution

The synthesis of this compound involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with piperazine. The primary challenge in this synthesis is not the formation of the sulfonamide bond itself, but rather controlling the selectivity. Piperazine, being a symmetrical diamine, possesses two reactive secondary amine sites. This duality creates a competitive reaction pathway leading to a desired mono-substituted product and an undesired di-substituted byproduct, 1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]piperazine. Maximizing the yield of the target compound hinges on suppressing this second substitution.

Reaction_Scheme sulfonyl_chloride 2,5-Dimethoxybenzenesulfonyl Chloride mono_product This compound (Desired Product) sulfonyl_chloride->mono_product + Piperazine piperazine Piperazine (Excess) piperazine->mono_product di_product 1,4-Bis[(2,5-dimethoxyphenyl)sulfonyl]piperazine (Byproduct) mono_product->di_product

Caption: Competitive reaction pathways in the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the synthesis.

Q1: My overall yield is consistently low (<50%). What are the most likely causes?

A: Low yield is the most frequent issue and typically stems from one or more of the following factors:

  • Formation of the Di-substituted Byproduct: This is the primary culprit. If the reaction conditions do not sufficiently favor mono-substitution, a significant portion of your starting sulfonyl chloride will be consumed to form the undesired di-substituted piperazine, directly reducing the theoretical maximum yield of your target compound.

  • Hydrolysis of the Sulfonyl Chloride: 2,5-Dimethoxybenzenesulfonyl chloride is highly sensitive to moisture.[1] Any water present in the solvent, glassware, or piperazine starting material will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid, effectively removing it from the reaction.

  • Suboptimal Stoichiometry: Using an insufficient excess of piperazine fails to create the statistical preference needed for mono-substitution.

  • Product Loss During Workup: The desired product has both a basic nitrogen (making it soluble in acid) and a relatively nonpolar aromatic portion (making it soluble in organic solvents). Improper pH control during the aqueous extraction phase can lead to significant product loss in the wrong layer.

Q2: How can I effectively minimize the formation of the di-substituted byproduct?

A: Suppressing the second substitution is a matter of controlling the reaction kinetics and stoichiometry. The key is to ensure that a molecule of the sulfonyl chloride is statistically more likely to encounter a molecule of unreacted piperazine than a molecule of the already-reacted mono-substituted product.

  • Use a Significant Excess of Piperazine: By using a 3 to 5-fold molar excess of piperazine, you create a high concentration of the starting amine, favoring the initial reaction.[2]

  • Slow, Controlled Addition: The sulfonyl chloride solution should be added dropwise to the stirred piperazine solution. This technique, known as high dilution, prevents localized areas of high sulfonyl chloride concentration, which would otherwise increase the likelihood of the di-substitution reaction.

  • Low Temperature: Begin the addition at a low temperature (0 °C in an ice bath). This helps to control the initial exothermic reaction and slows the rate of the second substitution, which typically has a higher activation energy.[3]

Q3: What is the optimal molar ratio of piperazine to 2,5-dimethoxybenzenesulfonyl chloride?

A: The optimal ratio is a balance between maximizing yield and minimizing the cost and difficulty of removing excess reagent. While higher excesses of piperazine further suppress di-substitution, they also require more extensive purification. A well-established starting point is a 4:1 molar ratio of piperazine to sulfonyl chloride.

Molar Ratio (Piperazine : Sulfonyl Chloride)Expected OutcomeConsiderations
1 : 1Very low yield of mono-product; high proportion of di-product and unreacted starting materials.Not recommended.
2 : 1Moderate yield; significant di-product formation is still likely.Suboptimal; difficult purification.
4 : 1 Good to excellent yield of mono-product; di-product formation is significantly suppressed. Recommended starting point for optimization.
> 5 : 1Excellent yield of mono-product; di-product may be negligible.May be unnecessary and makes removal of excess piperazine more challenging.

Q4: I'm struggling with column chromatography purification. My product streaks badly on the silica gel column. What should I do?

A: This is a classic problem when purifying basic compounds, like those containing a piperazine ring, on standard silica gel. The free amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to poor peak shape (tailing) and sometimes irreversible adsorption.

The solution is to neutralize these acidic sites. Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia , to your mobile phase (eluent). A typical starting concentration is 0.5-1% v/v . This simple modification will dramatically improve your peak shape and recovery.[4]

Q5: How should I handle and store 2,5-dimethoxybenzenesulfonyl chloride to ensure its reactivity?

A: This reagent is a solid that is highly reactive towards nucleophiles, especially water.[1]

  • Storage: Always store it in a tightly sealed container inside a desiccator to protect it from atmospheric moisture.

  • Handling: Weigh it out quickly in a dry environment. Ensure all glassware is thoroughly oven- or flame-dried before use. Use an anhydrous solvent for the reaction. If the solid appears clumpy or has a strong acidic smell (indicating HCl from hydrolysis), its quality may be compromised.

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues during your experiment.

Problem ObservedPotential CauseRecommended Solution
Low or No Product Formation (via TLC or LC-MS)1. Degraded 2,5-dimethoxybenzenesulfonyl chloride due to moisture exposure.[1] 2. Non-anhydrous reaction conditions (wet solvent/glassware).1. Use a fresh bottle of the sulfonyl chloride or purify the existing stock. 2. Ensure all glassware is oven-dried. Use a freshly opened bottle of anhydrous solvent or one dried over molecular sieves.
High Proportion of Di-Substituted Byproduct 1. Insufficient excess of piperazine. 2. Sulfonyl chloride was added too quickly or at too high a temperature.1. Increase the molar ratio of piperazine to sulfonyl chloride to at least 4:1. 2. Add the sulfonyl chloride solution dropwise over 30-60 minutes while maintaining the reaction temperature at 0 °C.
Product is Lost During Aqueous Workup 1. Incorrect pH during extraction. The free amine is protonated and water-soluble at low pH. 2. Formation of a stable emulsion.1. Before extracting with an organic solvent (e.g., DCM, EtOAc), ensure the aqueous layer is strongly basic (pH > 11) by adding NaOH or Na₂CO₃ solution. This deprotonates the product's piperazine nitrogen.[5] 2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Difficulty Removing Excess Piperazine 1. Piperazine is highly water-soluble, but its hydrochloride salt is even more so. Insufficient washing may leave it behind.1. After the reaction, perform multiple washes of the organic layer with a dilute acid like 1M HCl or a saturated ammonium chloride (NH₄Cl) solution. This will convert the excess piperazine into its water-soluble salt, effectively removing it from the organic phase.

Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is optimized to favor mono-substitution and maximize yield.

  • Preparation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperazine (4.0 eq).

    • Add anhydrous dichloromethane (DCM) to achieve a piperazine concentration of approximately 0.5 M.

    • Cool the flask to 0 °C in an ice-water bath and stir the resulting slurry for 15 minutes under a nitrogen atmosphere.

  • Reagent Addition:

    • In a separate dry flask, dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

    • Using a dropping funnel, add the sulfonyl chloride solution to the cold, stirring piperazine slurry dropwise over a period of 45-60 minutes. Causality: This slow addition is critical to maintain a high local excess of piperazine, preventing di-substitution.[3]

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Extraction:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Separate the organic layer.

    • Wash the organic layer twice with 1M HCl. This step removes the excess piperazine as its water-soluble hydrochloride salt.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Modified Flash Column Chromatography
  • Eluent Preparation: Prepare a suitable mobile phase, typically a mixture of ethyl acetate and hexanes. Crucially, add 1% triethylamine (v/v) to this mixture to prevent peak tailing.[4]

  • Column Packing: Pack a silica gel column using the prepared, base-modified eluent.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimum amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the resulting powder onto the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring by TLC to isolate the pure this compound. The di-substituted product, being less polar, will typically elute earlier.

Troubleshooting Workflow

If you encounter a low yield, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Low Yield Encountered check_crude Analyze Crude Product (TLC, LC-MS, ¹H NMR) start->check_crude decision_di High Di-substitution? check_crude->decision_di decision_sm High Unreacted Starting Material? check_crude->decision_sm decision_baseline Baseline Material or Unidentifiable Products? check_crude->decision_baseline sol_di Refine Reaction Conditions: 1. Increase piperazine excess (≥ 4 eq). 2. Slow sulfonyl chloride addition at 0°C. decision_di->sol_di Yes sol_sm Troubleshoot Reaction: 1. Verify reagent quality (especially sulfonyl chloride). 2. Ensure anhydrous conditions. 3. Increase reaction time/temperature. decision_sm->sol_sm Yes sol_baseline Optimize Workup & Purification: 1. Check pH during extractions. 2. Add base (Et₃N) to chromatography eluent. decision_baseline->sol_baseline Yes

Caption: A decision-tree workflow for troubleshooting low product yield.

References

  • Moran, J., & De Léséleuc, M. (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health (NIH). Available at: [Link]

  • Royal Society of Chemistry. (2022). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Behind the Science. (2019). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. Available at: [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CZ305317B6 - Method of direct mono-N-substitution of piperazine.

Sources

troubleshooting 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine. This document is designed for researchers, scientists, and drug development professionals who are actively working with this compound. We understand that navigating the physicochemical properties of a research chemical is paramount to experimental success. This guide provides in-depth troubleshooting for common solubility issues you may encounter, supported by scientific principles and actionable protocols. Our goal is to empower you with the knowledge to overcome these challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous buffers for my biological assay. What are the initial steps I should take?

A1: This is a common challenge. The structure of this compound, with its sulfonyl and dimethoxyphenyl groups, suggests it is a poorly water-soluble compound. The initial approach should focus on understanding its fundamental properties and employing straightforward solubilization techniques.

Underlying Principle: The solubility of a compound is governed by its polarity, crystal lattice energy, and the nature of the solvent. For ionizable compounds like this one, which contains a piperazine ring, pH plays a crucial role. The piperazine moiety is basic and can be protonated to form a more soluble salt.[1][2]

Initial Troubleshooting Steps:

  • pH Adjustment: The piperazine ring has two pKa values, typically around 5.5 and 9.7.[2] By adjusting the pH of your aqueous buffer to be at least 2 pH units below the lower pKa (i.e., pH < 3.5), you can ensure full protonation of the piperazine nitrogens, which should significantly increase aqueous solubility.[3]

  • Gentle Heating: For many compounds, solubility increases with temperature.[4] Gentle warming of the solution (e.g., to 37°C or 40°C) in a water bath can aid dissolution. However, be cautious and ensure the compound is stable at these temperatures to avoid degradation.

  • Sonication: Utilizing an ultrasonic bath can help break down solid aggregates and increase the surface area available for solvation, thereby accelerating the dissolution process.[5]

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my required concentration. What's the next logical step?

A2: If pH adjustment alone is not sufficient, the use of co-solvents is the next recommended approach. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[6][7]

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the non-polar regions of the solute.[8] They can also disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of poorly soluble drugs.[9]

Recommended Co-solvents and Protocol:

Co-solventTypical Starting Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO)1-10%A powerful aprotic solvent, but can be toxic to cells at higher concentrations.[10]
Ethanol5-20%A commonly used and less toxic option.
Propylene Glycol10-30%Often used in pharmaceutical formulations for its low toxicity.[11]
Polyethylene Glycol (PEG 400)10-40%Another common excipient with low toxicity.[12]

Step-by-Step Co-solvent Protocol:

  • Prepare a concentrated stock solution of this compound in 100% of your chosen co-solvent (e.g., DMSO).

  • While vortexing, slowly add the aqueous buffer to the co-solvent stock solution. This "antisolvent" addition method can sometimes prevent immediate precipitation.

  • If precipitation occurs, systematically decrease the final aqueous percentage until a clear solution is obtained.

  • Crucially, always run a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent on the biological system.

Q3: My experiment is sensitive to organic solvents. Are there any alternatives to co-solvents for enhancing solubility?

A3: Yes, if your experimental system cannot tolerate organic co-solvents, you can explore the use of solubilizing excipients such as cyclodextrins.

The Science Behind Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an inclusion complex.[13] This complex has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the guest compound.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has a moderate cavity size.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with increased water solubility and reduced toxicity compared to β-CD.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A negatively charged derivative with even higher water solubility, often used in parenteral formulations.[10]

Experimental Approach with Cyclodextrins:

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess of this compound to each cyclodextrin solution.

  • Stir the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspensions through a 0.22 µm filter to remove undissolved compound.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy. This will allow you to determine the optimal cyclodextrin and its concentration for your needs.

Troubleshooting Workflow

For a systematic approach to resolving solubility issues, please refer to the following workflow diagram.

G start Start: Compound Fails to Dissolve in Aqueous Buffer ph_adjust Adjust pH to < 3.5 (Protonate Piperazine) start->ph_adjust check_ph Is Solubility Sufficient? ph_adjust->check_ph cosolvent Introduce Co-solvent (e.g., DMSO, Ethanol) check_ph->cosolvent No success Success: Proceed with Experiment check_ph->success Yes check_cosolvent Is Solubility Sufficient? cosolvent->check_cosolvent cyclodextrin Use Solubilizing Excipient (e.g., HP-β-CD) check_cosolvent->cyclodextrin No (Solvent Intolerance) check_cosolvent->success Yes check_cyclodextrin Is Solubility Sufficient? cyclodextrin->check_cyclodextrin check_cyclodextrin->success Yes reformulate Consider Advanced Formulation (e.g., Nanosuspension, Solid Dispersion) check_cyclodextrin->reformulate No G cluster_0 Low pH (e.g., pH < 3.5) cluster_1 Neutral/High pH (e.g., pH > 7) low_ph_structure [Compound]-H₂²⁺ low_ph_sol High Aqueous Solubility (Charged Species) low_ph_structure->low_ph_sol Favors Dissolution high_ph_sol Low Aqueous Solubility (Neutral Species) high_ph_structure [Compound] high_ph_structure->high_ph_sol Favors Precipitation

Caption: Effect of pH on the ionization and solubility of a piperazine-containing compound.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Vemavarapu, C., & Vasanthavada, M. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2193–2213. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 467-481.
  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Lamson, N. G., Cusimano, G., & MacKay, J. A. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 640–649. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Lamson, N. G., Cusimano, G., & MacKay, J. A. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 640–649. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and execution. Drawing from established chromatographic principles and field experience, this document provides troubleshooting guides and FAQs to help you achieve robust and reproducible separations.

Understanding the Analyte: A Chromatographer's Perspective

Before diving into troubleshooting, understanding the physicochemical properties of this compound is crucial. Its structure dictates its behavior on an HPLC column.

  • Piperazine Moiety : This is a basic functional group with two nitrogen atoms, making the molecule susceptible to strong interactions with acidic silanol groups on silica-based stationary phases.[1] This is the primary cause of common issues like peak tailing.[2][3]

  • Dimethoxyphenyl Group : This aromatic portion of the molecule provides hydrophobicity, making it well-suited for reversed-phase chromatography, and contains a strong chromophore for UV detection.

  • Sulfonyl Group : This group adds polarity to the molecule.

The combination of a basic nitrogenous core and a hydrophobic aromatic system requires careful control of chromatographic parameters, especially mobile phase pH, to achieve symmetrical peak shapes and reliable quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, providing both the "what to do" and the "why it works."

Q1: My peak for this compound is showing significant tailing. What is the cause and how can I resolve it?

A1: Peak tailing is the most common issue for this class of compounds. It is almost always caused by secondary ionic interactions between the protonated basic piperazine nitrogens and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][5] This interaction results in a portion of the analyte molecules being retained longer than the main peak band, causing asymmetry.

Here is a systematic approach to eliminate peak tailing:

1. Control the Mobile Phase pH:

  • The Causality: The ionization state of both your analyte and the column's silanol groups is pH-dependent. At mid-range pH (4-7), silanols are partially ionized (negatively charged), and your basic analyte is fully protonated (positively charged), maximizing the undesirable ionic interaction.

  • The Solution: Operate at a low pH, typically between 2.5 and 3.5.[3] At this pH, the piperazine moiety remains protonated, but the ionization of the silanol groups is suppressed (they become Si-OH). This minimizes the secondary interactions, leading to a more symmetrical peak shape.[3]

  • Action: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v) in both your aqueous and organic mobile phase components. For methods requiring a non-volatile buffer, a 20-50 mM potassium phosphate buffer adjusted to pH 2.5 is an excellent choice.[6]

2. Select the Right Column:

  • The Causality: Not all C18 columns are the same. Older, Type-A silica columns have a higher concentration of acidic, metal-contaminated silanols. Modern columns use high-purity, Type-B silica and advanced bonding chemistries to minimize these active sites.

  • The Solution: Use a high-purity, end-capped C18 column. "End-capping" is a process that chemically converts most of the residual silanols into less reactive species. Alternatively, columns with polar-embedded phases or "aqueous" C18 phases provide shielding of the silica surface and are often highly effective for basic compounds.[2][7]

3. Increase Buffer Concentration:

  • The Causality: If you are using a buffer, its salt ions can compete with your analyte for interaction with the active silanol sites.

  • The Solution: Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can help saturate the silanol sites with buffer cations, effectively masking them from your analyte and improving peak shape.[3]

Below is a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed q1 Is Mobile Phase pH < 3.5? start->q1 a1_no ACTION: Adjust mobile phase to pH 2.5-3.0 using 0.1% Formic Acid or a phosphate buffer. q1->a1_no No q2 Are you using a modern, high-purity, end-capped column? q1->q2 Yes a1_no->q2 a2_no ACTION: Switch to a column designed for basic compounds (e.g., high-purity end-capped or polar-embedded). q2->a2_no No q3 Is buffer concentration adequate (if using buffer)? q2->q3 Yes a2_no->q3 a3_no ACTION: Increase buffer concentration to 25-50 mM. q3->a3_no No end Symmetrical Peak Achieved q3->end Yes a3_no->end

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Q2: I am not getting enough separation between my main peak and a process impurity. How can I improve the resolution?

A2: Resolution (Rs) in HPLC is governed by three factors: efficiency (N), retention factor (k), and selectivity (α). [8] Selectivity is the most powerful tool for improving resolution between closely eluting peaks.

1. Adjust Mobile Phase Strength (Affects Retention Factor, k):

  • The Causality: The retention factor describes how long an analyte is retained on the column. Increasing retention generally improves resolution, up to a point (optimal k is between 2 and 10).

  • The Solution: In reversed-phase HPLC, water is the weak solvent and acetonitrile (ACN) or methanol (MeOH) is the strong solvent. To increase retention and resolution, decrease the percentage of the organic solvent in your mobile phase.[8]

  • Action: If your current method uses 60% ACN, try reducing it incrementally to 55% or 50%. This will increase the run time but should improve the separation between your peaks.

2. Change the Organic Modifier (Affects Selectivity, α):

  • The Causality: Acetonitrile and methanol interact differently with the analyte and the stationary phase, leading to changes in elution order and peak spacing (selectivity). ACN is generally a more "hydrophobic" solvent, while methanol has hydrogen-bonding capabilities.

  • The Solution: If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture of water, ACN, and MeOH.

  • Action: Prepare a mobile phase with an equivalent strength. A rule of thumb is that methanol is a weaker solvent than ACN, so you may need a slightly higher percentage of MeOH to achieve similar retention times. For example, a 50:50 ACN/water mobile phase might be roughly equivalent in strength to a 60:40 MeOH/water mobile phase.

3. Change the Stationary Phase (Affects Selectivity, α):

  • The Causality: The stationary phase chemistry has the largest impact on selectivity. A standard C18 column separates primarily based on hydrophobicity. Other phases can introduce different interactions.

  • The Solution: If a C18 column does not provide adequate resolution, consider a Phenyl-Hexyl column. The phenyl groups on this stationary phase can introduce pi-pi interactions with the aromatic ring of your analyte, offering a completely different selectivity profile compared to the purely hydrophobic interactions of a C18 phase.

G start Poor Resolution (Rs < 1.5) q1 Is retention factor (k) between 2 and 10? start->q1 a1_no ACTION: Decrease % organic solvent to increase retention. q1->a1_no No q2 Have you tried changing the organic modifier? q1->q2 Yes a1_no->q2 a2_no ACTION: Switch from Acetonitrile to Methanol (or vice versa). q2->a2_no No q3 Are you using a standard C18 column? q2->q3 Yes a2_no->q3 a3_no ACTION: Switch to a different stationary phase (e.g., Phenyl-Hexyl) to alter selectivity. q3->a3_no No end Adequate Resolution Achieved q3->end Yes a3_no->end

Caption: Decision tree for improving HPLC peak resolution.

Q3: My analyte is eluting very early, close to the solvent front. How can I increase its retention?

A3: Poor retention in reversed-phase mode indicates that the analyte is too polar for the current conditions, or the mobile phase is too strong.

1. Decrease Mobile Phase Strength:

  • The Action: This is the simplest first step. Substantially decrease the percentage of organic solvent (ACN or MeOH) in your mobile phase. If you are at 50% ACN, try 30% or even 20%.

2. Use a Highly Aqueous-Compatible Column:

  • The Causality: Standard C18 columns can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases (e.g., >95% water).[7] This leads to a dramatic loss of retention.

  • The Action: Use a column specifically designed for use in high-aqueous conditions, such as an "AQ-C18" or a polar-embedded phase column. These phases maintain their proper conformation and provide stable retention even in 100% aqueous mobile phases.[7]

3. Consider HILIC as an Alternative:

  • The Causality: If your analyte or its related impurities are very polar, Hydrophilic Interaction Chromatography (HILIC) may be a more suitable technique. In HILIC, a polar stationary phase is used with a high-organic, low-aqueous mobile phase. Water acts as the strong, eluting solvent.[9]

  • The Action: Screen a HILIC column (e.g., bare silica, diol, or amide) with a mobile phase of 95:5 ACN/water with a buffer like ammonium formate. This approach can provide excellent retention for compounds that are unretained in reversed-phase.[10]

Recommended Protocols & Starting Conditions

Data Presentation: Starting Method Parameters

This table summarizes a robust starting point for method development.

ParameterRecommended ConditionRationale
HPLC System Standard HPLC or UHPLC system with UV DetectorWidely available and suitable for this UV-active compound.
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µmA general-purpose, high-performance column that minimizes silanol interactions.[2]
Mobile Phase A 0.1% Formic Acid in WaterLow pH modifier to ensure good peak shape for the basic analyte.[3] Mass spectrometry compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase for reversed-phase HPLC.
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.A broad gradient is ideal for initial screening to determine the approximate elution conditions for the main peak and any impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve efficiency and reduce pressure. Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm or 280 nmThe dimethoxyphenyl group provides strong absorbance at these wavelengths.
Injection Volume 5-10 µLA typical volume to avoid overloading the column.
Sample Diluent 50:50 Acetonitrile/Water or Mobile Phase AEnsures sample is fully dissolved and compatible with the initial mobile phase conditions to prevent peak distortion.
Experimental Protocol: Sample and Mobile Phase Preparation

Objective: To prepare solutions for HPLC analysis, ensuring stability and compatibility.

Materials:

  • This compound reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98% purity)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase A Preparation (0.1% Formic Acid in Water): a. Measure 999 mL of HPLC-grade water into a 1 L solvent bottle. b. Carefully add 1 mL of formic acid to the water. c. Cap the bottle and mix thoroughly. Sonicate for 10-15 minutes to degas.

  • Mobile Phase B Preparation (0.1% Formic Acid in Acetonitrile): a. Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle. b. Carefully add 1 mL of formic acid to the acetonitrile. c. Cap the bottle and mix thoroughly. Sonicate for 10-15 minutes to degas.

  • Sample Preparation (Example: 1 mg/mL Stock Solution): a. Accurately weigh 10 mg of the this compound standard into a 10 mL volumetric flask. b. Add approximately 5 mL of a 50:50 mixture of Acetonitrile/Water. c. Gently swirl or sonicate until the standard is fully dissolved. d. Dilute to the 10 mL mark with the 50:50 Acetonitrile/Water mixture. e. For analysis, perform a further dilution (e.g., 1:100) into an autosampler vial using the sample diluent to achieve a final concentration of 10 µg/mL.

References
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). Waters Corporation.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.
  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. (n.d.). BenchChem.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. (n.d.). ACS Omega.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Methods for Changing Peak Resolution in HPLC. (n.d.). Chrom Tech, Inc.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). YouTube.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex.
  • Factors Affecting Resolution in HPLC. (n.d.). Sigma-Aldrich.
  • Piperazine. (n.d.). Wikipedia.
  • HPLC and TLC methodology for determination or purity evaluation... (2005). Acta Poloniae Pharmaceutica.

Sources

Technical Support Center: Solution Stability of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine. This guide is designed to provide you with in-depth, field-proven insights into maintaining the integrity of this compound in solution. As researchers, we understand that inconsistent results can often be traced back to unforeseen compound instability. This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your experimental design.

The structure of this compound, featuring a sulfonamide linkage and a piperazine ring, presents specific vulnerabilities. The primary degradation pathways we will address are hydrolysis of the sulfonamide bond and oxidation of the piperazine moiety. By understanding and controlling the factors that drive these reactions, you can ensure the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs): Proactive Stability Management

This section addresses the most common questions regarding the preparation and storage of this compound solutions to proactively prevent degradation.

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, we recommend using a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Causality: These solvents are generally non-reactive and can dissolve a wide range of organic molecules. Most importantly, they are aprotic and can be obtained in anhydrous forms, which minimizes the risk of hydrolysis during initial solubilization and long-term storage. Aqueous buffers or protic solvents like ethanol and methanol should be avoided for long-term stock solutions as they can directly participate in hydrolysis of the sulfonamide bond.

Q2: How should I store my stock solution to ensure maximum stability?

A2: Stock solutions should be stored under the following conditions to mitigate the primary degradation pathways:

Storage ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures significantly reduce the kinetic rates of all chemical reactions, including hydrolysis and oxidation.[1]
Container Amber glass vials with tight-fitting capsThe amber color protects the compound from light, preventing potential photolytic degradation.[2] A tight seal minimizes exposure to atmospheric oxygen and moisture.
Atmosphere Consider overlaying with an inert gas (Argon or Nitrogen)For maximum protection, especially for long-term storage, an inert atmosphere displaces oxygen, directly inhibiting oxidative degradation of the piperazine ring.[3]
Aliquoting Prepare small, single-use aliquotsThis practice is critical to avoid repeated freeze-thaw cycles, which can introduce moisture into the stock solution and accelerate degradation.[3]

Q3: My experiment requires an aqueous buffer. What pH range is safest for my working solution?

A3: The stability of sulfonamides is highly pH-dependent.[4] Both strong acid and strong base can catalyze the hydrolysis of the sulfonamide S-N bond. While a full pH-rate profile for this specific molecule is not published, data from related sulfonamides suggest that a pH range of 6.0 to 8.0 is generally the most stable.[4][5]

  • Expert Insight: It is crucial to perform a preliminary stability test in your specific buffer system. A simple time-course experiment (e.g., 0, 2, 8, 24 hours) analyzed by HPLC can quickly reveal if significant degradation is occurring under your experimental conditions.

Q4: Can metal ions in my buffer affect the stability of the compound?

A4: Yes, absolutely. Trace metal ions, particularly copper (Cu²⁺) and to a lesser extent iron (Fe²⁺), can catalytically accelerate the oxidative degradation of the piperazine ring.[6]

  • Recommendation: Use high-purity water and buffer reagents. If you suspect metal ion contamination is an issue, consider treating your buffer with a chelating agent like EDTA. This sequesters metal ions, rendering them unable to participate in catalytic oxidative cycles.

Troubleshooting Guide: Identifying and Resolving Degradation

This section is designed to help you diagnose and troubleshoot stability problems when you suspect degradation has already occurred.

Q5: My experimental results are inconsistent from day to day. Could this be a stability issue?

A5: Yes, inconsistent results are a classic indicator of compound degradation.[3] If you observe a loss of expected potency, variable biological effects, or changes in the physical appearance of your solutions (e.g., color change), you should immediately suspect instability. Always prioritize using freshly prepared solutions for critical experiments. If storage is necessary, adhere strictly to the conditions outlined in Q2.[3]

Q6: I see new peaks appearing in my HPLC or LC-MS analysis over time. What are they likely to be?

A6: The appearance of new, growing peaks is the most direct evidence of degradation. Based on the structure of this compound, the degradation products likely arise from two main pathways: hydrolysis and oxidation.

  • Hydrolytic Products: Cleavage of the sulfonamide (S-N) bond would yield 2,5-dimethoxybenzenesulfonic acid and piperazine.

  • Oxidative Products: Oxidation typically occurs on the piperazine ring.[7] Common products include N-oxides, or piperazinone and formylpiperazine if ring-opening occurs.[8][9]

The diagram below illustrates these potential degradation pathways.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent Parent Compound SulfonicAcid 2,5-Dimethoxy- benzenesulfonic Acid Parent->SulfonicAcid S-N Cleavage (Acid/Base Catalyzed) Piperazine Piperazine NOxide N-Oxide Derivative Parent->NOxide Oxidation ([O], Metal Ions) Piperazinone Piperazinone Derivative Formylpiperazine Formylpiperazine Derivative Piperazinone->Formylpiperazine Ring Opening NOxide->Piperazinone Further Oxidation

Caption: Potential degradation pathways of the target compound.

Q7: How can I confirm the identity of these unknown degradation peaks?

A7: High-resolution mass spectrometry (LC-MS/MS) is the ideal tool for this purpose.

  • Determine Molecular Weight: Obtain the accurate mass-to-charge ratio (m/z) of the degradation peak from the MS data. This will provide the molecular weight of the degradant.

  • Perform Fragmentation (MS/MS): Isolate the parent ion of the unknown peak and fragment it. The resulting fragmentation pattern provides structural information that can be pieced together to confirm the identity, such as the loss of an SO₂ group or characteristic fragments of the piperazine ring.[7]

Experimental Protocols and Methodologies

To empower your research, we provide the following detailed protocols. These are designed as self-validating systems to rigorously assess the stability of your compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[10][11] This involves intentionally stressing the compound under various conditions.

Objective: To generate likely degradation products and confirm the analytical method can separate them from the parent compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and/or methanol

  • Calibrated oven and photostability chamber

  • HPLC-UV/DAD or HPLC-MS system

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. A control sample (1 mL stock + 1 mL water) should be run in parallel. The goal is to achieve 5-20% degradation.[12]

    • Acid Hydrolysis: Use 0.1 M HCl. Heat at 60°C. Sample at 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Use 0.1 M NaOH. Heat at 60°C. Sample at 2, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Use 3% H₂O₂. Keep at room temperature. Sample at 2, 8, and 24 hours.

    • Thermal: Use the control sample (stock + water). Heat at 60°C. Sample at 2, 8, and 24 hours.

    • Photolytic: Expose a solution and solid sample to light meeting ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

  • Analysis: Analyze all samples by HPLC or LC-MS. Compare the chromatograms of stressed samples to the control to identify degradation peaks.

The workflow for this study is visualized below.

ForcedDegradationWorkflow Start Prepare 1 mg/mL Stock Solution Control Control Sample (Stock + Water) Start->Control Acid Acid Stress (0.1M HCl, 60°C) Start->Acid Base Base Stress (0.1M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Control, 60°C) Start->Thermal Photo Photolytic Stress (ICH Q1B Light) Start->Photo Analysis HPLC / LC-MS Analysis (Compare to Control) Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

References

  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. [Link]

  • University of Regina. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide. [Link]

  • University of Texas at Austin. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • Journal of AOAC International. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • PubMed. (2010). Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment. [Link]

  • ResearchGate. (2010). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. [Link]

  • PubMed. (2002). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. [Link]

  • Novachem. (2024). Piperazine citrate Safety Data Sheet. [Link]

  • PubMed. (2023). Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. [Link]

  • A&A Pharmachem. (2025). How to store methyl piperazine properly?. [Link]

  • University of Texas at Austin. (2018). Oxidation of piperazine in post-combustion carbon capture. [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. [Link]

  • National Institutes of Health. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. [Link]

  • ResearchGate. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • ResearchGate. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. [Link]

  • ACS Publications. (2005). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2012). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. [Link]

  • BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubMed. (2016). Degradation of sulfonamides as a microbial resistance mechanism. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. [Link]

  • National Institutes of Health. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]

  • PubMed. (2012). Hydrolysis of sulphonamides in aqueous solutions. [Link]

  • ChemRxiv. (2024). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • ResearchGate. (n.d.). Effect of pH on hydrolysis and condensation speed. [Link]

  • ResearchGate. (n.d.). Effect of pH on hydrolysis and condensation rates. [Link]

  • ResearchGate. (n.d.). pH dependence of the kinetic parameters for pNPA hydrolysis. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

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Technical Support Center: Synthesis of Substituted Sulfonylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted sulfonylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this important class of compounds. Drawing from established literature and practical laboratory experience, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and visual workflows to support your synthetic endeavors.

Introduction to Sulfonylpiperazines

The sulfonylpiperazine moiety is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities.[1][2] Their synthesis, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and scalability. This guide aims to address these challenges by providing a clear, logical framework for problem-solving, grounded in the fundamental principles of organic chemistry.

Part 1: Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of substituted sulfonylpiperazines in a question-and-answer format.

Issue 1: Low Yield of the Desired Sulfonylpiperazine

Question: My sulfonylation reaction is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of sulfonylpiperazines can be attributed to several factors, primarily related to reagent stability, reaction conditions, and the nature of the starting materials.

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding and unreactive sulfonic acid.[3] This is a common issue if the reaction is not performed under strictly anhydrous conditions.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Suboptimal Base Selection: The choice of base is critical for neutralizing the HCl byproduct of the reaction.[4] An inappropriate base can either be too weak to effectively scavenge the acid, leading to the protonation of the piperazine and a halt in the reaction, or it can compete with the piperazine as a nucleophile.

    • Solution: Use a non-nucleophilic, organic base such as triethylamine (TEA) or pyridine.[3][4] The base should be added slowly to the reaction mixture.

  • Side Reactions: The formation of undesired byproducts can significantly lower the yield of the target molecule. A common side reaction with primary amines is the formation of a bis-sulfonated product, although this is less common with the secondary amines of the piperazine ring.[3]

    • Solution: Careful control of stoichiometry is key. Using a slight excess of the piperazine starting material can help to ensure the complete consumption of the more valuable sulfonyl chloride.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, consider extending the reaction time or cautiously increasing the temperature.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: I am observing multiple spots on my TLC plate, and purification by column chromatography is proving difficult. What are these impurities, and how can I simplify the purification process?

Answer:

The presence of multiple products is a frequent challenge. Understanding the potential impurities is the first step toward effective purification.

  • Unreacted Starting Materials: This is the most straightforward impurity to identify.

    • Solution: Optimize reaction conditions to drive the reaction to completion.

  • Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): As mentioned, this is a common byproduct if moisture is present.[3]

    • Solution: Sulfonic acids are highly polar and can often be removed by an aqueous workup with a dilute base, such as a saturated sodium bicarbonate solution.[3]

  • Di-substituted Piperazine (if using a non-protected piperazine): If you are aiming for a mono-sulfonylated product from an unsubstituted piperazine, the formation of the 1,4-disulfonylated byproduct is possible.

    • Solution: To favor mono-substitution, use a large excess of piperazine.[5] Alternatively, for more controlled synthesis, start with a mono-protected piperazine (e.g., N-Boc-piperazine) and deprotect it after the sulfonylation step.[6][7]

Purification Strategies:

While column chromatography is a powerful tool, it can be time-consuming and lead to product loss on a larger scale.[8]

  • Crystallization: This is the preferred method for purification on a larger scale.[8] Experiment with a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to induce crystallization of the desired product.

  • Acid-Base Extraction: Exploiting the basicity of the piperazine nitrogen can be an effective purification strategy. The sulfonylpiperazine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or allow for extraction of the purified product.

  • Salt Formation: In some cases, forming a salt of the product (e.g., a hydrochloride or diacetate salt) can facilitate purification through crystallization.[9]

Issue 3: Challenges in the Synthesis of N-Aryl Sulfonylpiperazines

Question: I am struggling with the synthesis of an N-aryl sulfonylpiperazine. The reaction with an aryl sulfonyl chloride is sluggish. What can I do?

Answer:

The reactivity of aryl sulfonyl chlorides can be lower than their alkyl counterparts, and steric hindrance on either the piperazine or the aryl sulfonyl chloride can further impede the reaction.

  • Reaction Conditions: For less reactive aryl sulfonyl chlorides, you may need to employ more forcing conditions, such as higher temperatures and longer reaction times.[10]

  • Catalysis: While not always necessary, the use of a catalyst such as 4-dimethylaminopyridine (DMAP) can sometimes accelerate sluggish sulfonylation reactions.

  • Alternative Synthetic Routes: If direct sulfonylation is problematic, consider alternative strategies such as a Buchwald-Hartwig amination reaction between an aryl halide and a piperazine, followed by sulfonylation of the other nitrogen if required.[11] This approach offers a different set of conditions and may be more successful for complex substrates.

Part 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key experiments and presents data in a structured format.

Protocol 1: General Procedure for the Synthesis of a Substituted Sulfonylpiperazine

This protocol describes a general method for the sulfonylation of a piperazine derivative.

Materials:

  • Substituted Piperazine (1.0 eq)

  • Sulfonyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted piperazine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the triethylamine or pyridine to the stirred solution.

  • In a separate flask, dissolve the sulfonyl chloride in a small amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the piperazine solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization.

Data Summary Table: Common Solvents and Bases
SolventBaseTypical Reaction TemperatureNotes
Dichloromethane (DCM)Triethylamine (TEA)0 °C to Room TemperatureGood general-purpose solvent.
Tetrahydrofuran (THF)Pyridine0 °C to RefluxUseful for less soluble starting materials.
AcetonitrilePotassium CarbonateRoom Temperature to 80 °CCan be effective for certain substrates.[10]
N,N-Dimethylformamide (DMF)Potassium CarbonateRoom TemperatureOften used for more challenging reactions.[7]

Part 3: Visualizing the Workflow

Diagrams can help to visualize the experimental workflow and decision-making processes.

Diagram 1: General Sulfonylation Workflow

G reagents Dissolve Piperazine in Anhydrous Solvent base Add Base (e.g., TEA) at 0 °C reagents->base sulfonyl_chloride Add Sulfonyl Chloride Dropwise at 0 °C base->sulfonyl_chloride reaction Stir at Room Temperature (Monitor by TLC/LC-MS) sulfonyl_chloride->reaction workup Aqueous Workup (Acid, Base, Brine Washes) reaction->workup purification Purification (Chromatography or Crystallization) workup->purification product Characterize Pure Product (NMR, MS, etc.) purification->product

Caption: General experimental workflow for the synthesis of sulfonylpiperazines.

Diagram 2: Troubleshooting Low Yield

G start Low Yield Observed check_conditions Review Reaction Conditions Anhydrous? Correct Base? Correct Stoichiometry? start->check_conditions check_sm Analyze Starting Materials Purity of Piperazine? Freshness of Sulfonyl Chloride? start->check_sm analyze_crude Analyze Crude Mixture (TLC/LC-MS) Unreacted Starting Material? Side Products? start->analyze_crude optimize Optimize Conditions Increase Reaction Time/Temp? Change Solvent/Base? check_conditions->optimize check_sm->optimize analyze_crude->optimize purify Improve Purification Alternative Solvent System? Consider Crystallization? analyze_crude->purify solution Improved Yield optimize->solution purify->solution

Caption: A logical workflow for troubleshooting low yields in sulfonylpiperazine synthesis.

Part 4: Scale-Up Considerations

Transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing scale introduces a new set of challenges.[12][13]

Question: What are the key challenges when scaling up the synthesis of substituted sulfonylpiperazines?

Answer:

  • Thermal Management: The sulfonylation reaction is often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts.[12] The choice of reactor and cooling system is paramount.

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor can be challenging.[12] Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in increased side product formation.

  • Reagent Addition: The rate of addition of the sulfonyl chloride becomes much more critical on a larger scale. A slow, controlled addition is necessary to manage the exotherm and maintain reaction selectivity.

  • Purification: As previously discussed, chromatography is often not viable for large-scale purification. Developing a robust crystallization or extraction protocol is essential for isolating the product in high purity and yield at scale.[8][14]

  • Safety: Sulfonyl chlorides and many amine reagents can be corrosive and hazardous. Handling large quantities requires appropriate personal protective equipment and engineering controls. The HCl byproduct is also a consideration for material compatibility of the reactor.

References

Sources

minimizing off-target effects of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

A Guide to Minimizing Off-Target Effects for Researchers

Introduction: As a Senior Application Scientist, this guide is designed to provide you with the technical insights and practical troubleshooting strategies required when working with novel compounds like this compound. Direct pharmacological data on this specific molecule is not widely published; however, its core structure—a phenylpiperazine derivative—is a well-known scaffold in medicinal chemistry.

Compounds of this class frequently interact with aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors, due to structural similarities in their binding sites.[1][2] The 2,5-dimethoxyphenyl group, in particular, is a known pharmacophore for serotonin 5-HT2A receptor agonists.[3] Consequently, this guide is built upon the expert assumption that your work with this compound involves a primary aminergic GPCR target. Understanding and mitigating off-target effects is paramount for generating clean, interpretable data and ensuring the translational potential of your research.[4][5]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are "off-target" effects and why are they a major concern with phenylpiperazine compounds?

A1: An "off-target" effect is any interaction of a drug or compound with a molecular target other than its intended one.[6] For phenylpiperazine derivatives, which are designed to fit into the binding pockets of specific aminergic receptors, the high degree of structural homology among these receptors creates a significant risk of promiscuous binding.[5][7] For example, the serotonin 5-HT2A receptor shares structural similarities with dopamine D2 receptors and adrenergic receptors (αARs).[1][8] This cross-reactivity can lead to unintended physiological responses, confounding experimental results and potentially causing side effects in a clinical context.[5][9] A well-known example is the off-target binding of some antidepressants to α1-adrenergic receptors, leading to side effects like orthostatic hypotension.[10]

Q2: Based on its structure, what are the most probable off-targets for this compound?

A2: Given the 2,5-dimethoxyphenyl moiety's association with 5-HT2A agonism and the general promiscuity of the phenylpiperazine scaffold, the most likely off-targets fall within the aminergic GPCR family. A primary screen should include:

  • Serotonin Receptors: 5-HT1A, 5-HT2B, 5-HT2C. There is considerable cross-reactivity among 5-HT subtypes.[1]

  • Adrenergic Receptors: α1A, α2A, α2B, α2C. These are common off-targets for aminergic ligands.[1][8]

  • Dopamine Receptors: D1, D2, D3, D4.

  • Histamine Receptors: H1.

Q3: How can I perform a preliminary assessment of my compound's selectivity?

A3: A cost-effective first step is to perform a limited in vitro binding assay panel. Many contract research organizations (CROs) offer standardized panels, such as the Psychoactive Drug Screening Program (PDSP), which screens compounds against a wide array of CNS receptors.[1] Requesting a panel that includes the likely off-targets listed in Q2 will provide initial Ki (binding affinity) values. The ratio of Ki values between the off-target and the primary target defines the selectivity window. A larger ratio indicates better selectivity.

Part 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter and links them to potential off-target effects.

Q4: My in vivo animal model is showing unexpected behavioral or physiological effects (e.g., sedation, hypotension, hyperactivity) that don't align with my compound's primary target activity. What's happening?

A4: This is a classic sign of off-target engagement. The observed phenotype is likely the result of the compound interacting with one or more secondary targets.

  • Causality: For example, sedation is often linked to antagonism of the histamine H1 receptor. Hypotension can be caused by antagonism of α1-adrenergic receptors, a known side effect of the phenylpiperazine drug Trazodone.[10] Hyperactivity could stem from interactions with dopamine receptors.

  • Troubleshooting Steps:

    • Correlate Phenotype to Receptor: Research the known physiological roles of the likely off-targets (see Q2) and match them to the unexpected effects you are observing.

    • Conduct a Broad Selectivity Screen: If you haven't already, run a comprehensive in vitro pharmacological profile to identify unintended targets.[6][11] A broad screen is essential for uncovering unexpected interactions.

    • Perform a Functional Counter-Screen: For any high-affinity off-targets identified, you must run a functional assay. Binding does not always equal function. For example, if your compound binds to the 5-HT2B receptor, a functional assay (e.g., measuring calcium flux) is needed to determine if it's an agonist, antagonist, or has no functional effect. This is critical as 5-HT2B agonism has been linked to cardiotoxicity.

Q5: My in vitro potency looks great, but the dose-response curve in my cell-based functional assay is shallow or has a biphasic shape. Could this be an off-target issue?

A5: Yes, this is highly likely. A complex dose-response curve suggests that at higher concentrations, your compound is engaging a secondary target within the same cells, which may trigger an opposing signaling pathway.

  • Causality: Imagine your primary target signals through the Gq pathway (leading to calcium release), but a lower-affinity off-target on the same cell signals through the Gs pathway (leading to cAMP production). At low concentrations, you see a clean Gq response. As you increase the concentration, the Gs pathway becomes activated, which can inhibit or otherwise modulate the Gq signal, resulting in a flattened or biphasic curve.

  • Troubleshooting Workflow:

    G A Observe Complex Dose-Response Curve B Hypothesize Off-Target Signaling Interference A->B C Identify Co-Expressed Receptors in Cell Line B->C D Run Orthogonal Assays (e.g., cAMP Assay) C->D Test for opposing pathway activation E Use Selective Antagonist for Off-Target C->E Block potential off-target G Confirm Off-Target Effect & Quantify D->G F Re-run Primary Assay with Antagonist E->F F->G

    Caption: Workflow for dissecting complex dose-response curves.
    • Identify Co-expressed Receptors: Check the expression profile of your cell line. Does it express any of the likely off-targets?

    • Run an Orthogonal Assay: In parallel with your primary assay, measure signaling from a different pathway. For instance, if your primary assay measures calcium flux (Gq), run a cAMP assay (Gs/Gi) across the same concentration range.

    • Use a Selective Antagonist: If you identify a specific off-target, pre-treat the cells with a known selective antagonist for that receptor before adding your compound. If the dose-response curve for your primary target normalizes, you have confirmed the source of the interference.

Q6: I've confirmed an off-target liability. How can I design experiments to be more selective or mitigate this effect?

A6: Mitigating off-target effects can be approached in two ways: chemically, by modifying the compound, or experimentally, by refining your assay design.[12][13]

  • Experimental Mitigation:

    • Lower the Concentration: The most straightforward approach is to use your compound at concentrations where it is selective for the primary target. This requires knowing the affinity (Ki) for both the on- and off-targets. A 100-fold selectivity window (off-target Ki / on-target Ki) is often considered a good starting point.

    • Use a More Specific Cell Line: Switch to a recombinant cell line that only expresses your primary target and not the problematic off-target. This provides the cleanest system for studying on-target pharmacology.

    • Employ Antagonist Masking: As described in Q5, you can "mask" the off-target effect by co-administering a highly selective, silent antagonist for the off-target receptor. This is a powerful technique, especially for in vivo studies, but requires careful validation to ensure the antagonist itself has no confounding effects.

  • Chemical Mitigation (Structure-Based Design): This is a more advanced strategy involving medicinal chemistry. By understanding how your compound binds, you can make structural modifications to reduce its affinity for the off-target.[13][14] For instance, if the off-target has a smaller binding pocket, adding a bulky chemical group to your compound might create a steric clash that prevents it from binding to the off-target while preserving its affinity for the larger primary target pocket.[14]

Part 3: Key Experimental Protocols

Protocol 1: In Vitro Selectivity Profiling and Analysis

This protocol outlines how to approach a broad in vitro screen to establish the selectivity profile of your compound.

  • Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO. Ensure purity is >95%.

  • CRO Service Selection: Select a CRO that offers a comprehensive GPCR binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). Choose a panel that includes, at a minimum, the key aminergic receptors (serotonin, dopamine, adrenergic, histamine).

  • Primary Screen: Submit the compound for an initial screen at a single high concentration (typically 10 µM). This will identify any receptors with significant binding (>50% inhibition of radioligand binding).

  • Secondary Screen (Ki Determination): For any "hits" from the primary screen, perform a full dose-response assay to determine the Ki (binding affinity) or IC50 value.

  • Data Analysis & Visualization:

    • Calculate the Selectivity Ratio for each off-target: Selectivity = Ki (Off-Target) / Ki (On-Target).

    • Summarize the data in a table for clear comparison.

Table 1: Example Selectivity Profile for a Phenylpiperazine Compound

Target ReceptorBinding Affinity (Ki, nM)Selectivity Ratio (vs. 5-HT2A)Functional Effect
5-HT2A (Primary) 15 - Agonist
5-HT2C25016.7xPartial Agonist
α1A-Adrenergic1,20080xAntagonist
D2 Dopamine4,500300xNo Effect
H1 Histamine>10,000>667xNot Determined

Protocol 2: Functional Counter-Screen for a Gq-Coupled Off-Target

This protocol describes how to test for functional activity at a confirmed off-target that signals through the Gq pathway (e.g., 5-HT2C, α1A-Adrenergic).

  • Cell Line: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing only the off-target receptor of interest.

  • Assay Principle: The assay will measure intracellular calcium mobilization, a hallmark of Gq activation, using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Methodology:

    • Plate the cells in a 96- or 384-well plate and grow to confluence.

    • Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol.

    • Prepare a dilution series of your compound (this compound) and a known agonist for the off-target receptor (positive control).

    • Using a fluorescence plate reader (e.g., FLIPR, FlexStation), measure the baseline fluorescence.

    • Add your compound and the controls to the wells and immediately begin measuring the change in fluorescence over time. An increase in fluorescence indicates calcium release and agonist activity.

    • To test for antagonist activity, pre-incubate the cells with your compound for 15-30 minutes before adding the known agonist. A reduction in the agonist's response indicates your compound is an antagonist.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Visualizing On-Target vs. Off-Target Signaling

The diagram below illustrates how a single compound can engage a primary target and an off-target, potentially leading to signal convergence or divergence that complicates data interpretation.

Caption: Signal convergence from on-target and off-target receptors.

References

  • OMICS International. (n.d.). An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. Journal of Cellular and Molecular Pharmacology. Retrieved from [Link]

  • Freire, E. (2012). Finding a better path to drug selectivity. PMC - NIH. Retrieved from [Link]

  • Eggert, A., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Retrieved from [Link]

  • Uitdehaag, J., & Zaman, G. J. R. (2011). Four ways to measure selectivity. ResearchGate. Retrieved from [Link]

  • Patsnap. (2024). How to improve drug selectivity? Patsnap Synapse. Retrieved from [Link]

  • Zaetta, G. (2021). Ligand-based methods as potential solutions to GPCR drug discovery limitations. Pharmacelera. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. Retrieved from [Link]

  • de Graaf, C., et al. (2011). Aminergic GPCR–Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. OUCi. Retrieved from [Link]

  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC - NIH. Retrieved from [Link]

  • Genc, N., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Trazodone. Retrieved from [Link]

  • Katritch, V., et al. (2014). What Can Crystal Structures of Aminergic Receptors Tell Us about Designing Subtype-Selective Ligands? PMC. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine? Patsnap Synapse. Retrieved from [Link]

  • Dans, M. G., et al. (2023). Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. Retrieved from [Link]

  • Smrcka, A. V. (2018). Targeting G protein-coupled receptor signalling by blocking G proteins. PMC. Retrieved from [Link]

  • Schuster, D., et al. (2012). GPCR antitarget modeling: Pharmacophore models for biogenic amine binding GPCRs to avoid GPCR-mediated side effects. ResearchGate. Retrieved from [Link]

  • Siwek, A., et al. (2021). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH. Retrieved from [Link]

  • del Castillo, J., et al. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. Retrieved from [Link]

  • JETIR. (2022). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org. Retrieved from [Link]

  • Williams, M. (1991). The Role of Pharmacological Profiling in Safety Assessment. PubMed. Retrieved from [Link]

  • de Graaf, C., et al. (2019). Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. PubMed. Retrieved from [Link]

  • Sun, J., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed. Retrieved from [Link]

  • Bowes, J., et al. (2012). Pharmacological and Pharmaceutical Profiling. ResearchGate. Retrieved from [Link]

  • Katritch, V., et al. (2014). What Can Crystal Structures of Aminergic Receptors Tell Us about Designing Subtype-Selective Ligands? ResearchGate. Retrieved from [Link]

  • Hahn, F., & Nekrasov, E. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Retrieved from [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Retrieved from [Link]

  • Piatkowska-Chabuda, E., et al. (2015). The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Sulfonylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonylpiperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the laboratory. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guides & FAQs

This section addresses specific issues in a direct question-and-answer format, providing both diagnostic advice and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in sulfonylpiperazine synthesis are common but typically stem from a few key areas. The primary culprit is often the hydrolysis of the sulfonyl chloride starting material.

  • Causality: Sulfonyl chlorides are highly reactive electrophiles and are extremely sensitive to moisture. Even trace amounts of water in your solvent, on your glassware, or in the atmosphere can hydrolyze the sulfonyl chloride to its corresponding sulfonic acid, which is unreactive towards the amine coupling partner.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: This is the most critical factor. All glassware must be oven- or flame-dried immediately before use. Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent atmospheric moisture from interfering.[1]

    • Optimize the Base: The base neutralizes the HCl generated during the reaction. An inappropriate choice can hinder the reaction. Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine. These bases will not compete with the piperazine for the sulfonyl chloride.[1] Ensure you use at least 1.1 to 1.5 equivalents of the base to fully scavenge the acid.

    • Check Reagent Stoichiometry: While a 1:1 ratio of piperazine to sulfonyl chloride is theoretically sound (when using a protected piperazine), a slight excess of the piperazine derivative (e.g., 1.1 equivalents) can help drive the reaction to completion by ensuring the more valuable sulfonyl chloride is fully consumed.

    • Review Temperature and Reaction Time: Most reactions proceed efficiently at room temperature over 3-4 hours.[2] If TLC or LC-MS analysis shows a stalled reaction, consider a gentle increase in temperature (e.g., to 40-50 °C). However, be aware that higher temperatures can sometimes promote side reactions.

Question 2: I'm observing a significant amount of a 1,4-di-sulfonylated byproduct. How can I achieve selective mono-sulfonylation?

Answer: This is a classic challenge when working with unsubstituted piperazine due to the comparable nucleophilicity of both nitrogen atoms. The formation of the di-substituted product is often a kinetic and statistical issue.

  • Causality: Once the first sulfonylation occurs, the second nitrogen on the piperazine ring is still sufficiently nucleophilic to react with another molecule of the sulfonyl chloride, leading to the undesired 1,4-disubstituted byproduct.

  • Troubleshooting Strategies:

    • Use a Large Excess of Piperazine: By using a 5- to 10-fold excess of piperazine relative to the sulfonyl chloride, you statistically favor the reaction of the sulfonyl chloride with an unsubstituted piperazine molecule over the mono-substituted product.[3] While effective, this requires a more rigorous purification to remove the large amount of unreacted piperazine.

    • Employ a Mono-Protected Piperazine (Recommended): The most robust and widely used strategy is to start with a mono-protected piperazine, most commonly N-Boc-piperazine.[3][4] The tert-butyloxycarbonyl (Boc) group renders one nitrogen unreactive, ensuring that the sulfonylation can only occur at the free secondary amine. The Boc group can then be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane (DCM)) to yield the desired mono-sulfonylated product.[2]

Question 3: My starting materials (or product) have poor solubility in the reaction solvent. What are my options?

Answer: Solubility is crucial for achieving a homogeneous reaction mixture and facilitating an efficient reaction. If reagents are not fully dissolved, the reaction rate will be significantly reduced.

  • Causality: The polarity of the sulfonyl chloride, the piperazine derivative, and the chosen solvent must be well-matched. A mismatch can lead to poor solubility and a sluggish, incomplete reaction.

  • Solvent Selection Guide:

SolventPolarityBoiling Point (°C)Common Use Case & Considerations
Dichloromethane (DCM)Medium40Excellent for many reactions at or below room temperature. Its volatility simplifies product isolation.
Tetrahydrofuran (THF)Medium66A good general-purpose solvent, slightly more polar than DCM. Must be checked for peroxides if not freshly opened.[5]
N,N-Dimethylformamide (DMF)High153Excellent for dissolving polar and sparingly soluble substrates. Its high boiling point makes it difficult to remove, often requiring aqueous workup and extraction.[2]
Acetonitrile (ACN)High82A polar aprotic solvent that can be a good alternative to DMF when a lower boiling point is desired.
  • Recommendation: Start with DCM or THF for substrates with good organic solubility. If you face solubility issues, particularly with salt forms of piperazine or highly polar sulfonyl chlorides, switching to DMF is often an effective solution.

Question 4: How can I effectively purify my final sulfonylpiperazine product?

Answer: Purification is critical to obtaining a product of high purity, free from unreacted starting materials and byproducts. A multi-step approach combining extractive workup with chromatography or recrystallization is standard.

  • Causality: The workup is designed to remove the majority of impurities based on their acid/base properties, while the final step separates the target compound from closely related impurities based on polarity.

  • Recommended Purification Strategy:

    • Aqueous Workup: After quenching the reaction with water, perform a liquid-liquid extraction using a solvent like ethyl acetate (EtOAc).

      • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic triethylamine and any unreacted piperazine.[2]

      • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted sulfonyl chloride (as sulfonic acid) and acidic byproducts.[2]

      • A final wash with brine (saturated NaCl solution) removes residual water from the organic layer.

    • Final Purification:

      • Column Chromatography: This is the most common method for achieving high purity, especially when separating compounds with similar polarities. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typical.[2]

      • Recrystallization: If the product is a stable solid, recrystallization is an excellent method for large-scale purification. It is often more economical and can yield highly pure crystalline material. Common solvent systems include mixtures of isopropyl alcohol and diisopropyl ether.[2]

Data & Visualization

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the general experimental workflow and provide logical decision trees for common troubleshooting scenarios.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Add Piperazine Derivative & Anhydrous Solvent to Dried Glassware B 2. Add Base (e.g., TEA, K2CO3) A->B C 3. Add Sulfonyl Chloride (Slowly, at 0 °C or RT) B->C D 4. Stir at Room Temp (or specified temp) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench Reaction (e.g., with water) E->F G 7. Liquid-Liquid Extraction F->G H 8. Wash Organic Layer (Acid, Base, Brine) G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify Crude Product (Chromatography or Recrystallization) I->J

Caption: General experimental workflow for sulfonylpiperazine synthesis.

G node_q node_q node_s node_s start Low Yield Observed q1 TLC/LC-MS shows unreacted starting material? start->q1 a1 Primary Cause: Sulfonyl Chloride Hydrolysis q1->a1 Yes a2 Secondary Causes: - Insufficient base - Low temperature - Short reaction time q1->a2 Some q2 Significant side products observed? q1->q2 No s1 Solution: - Use anhydrous solvents/glassware - Run under inert atmosphere (N2/Ar) a1->s1 end_node Yield Optimized s1->end_node s2 Solution: - Increase base to 1.5 eq. - Increase temp to 40 °C - Extend reaction time a2->s2 s2->end_node a3 Di-sulfonylation or other unidentified spots q2->a3 Yes q2->end_node No, purification issue? s3 Solution: - Use mono-Boc-piperazine - Optimize stoichiometry - Purify via column chromatography a3->s3 s3->end_node

Caption: Troubleshooting decision tree for low reaction yield.

Experimental Protocols

General Protocol for Synthesis of N-Boc-4-Sulfonylpiperazine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperazine (1.0 equiv).

    • Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired sulfonyl chloride (1.05 equiv) to the stirred solution.

    • Add triethylamine (1.5 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-protected sulfonylpiperazine.

Protocol for Boc-Deprotection
  • Reaction Setup:

    • Dissolve the purified N-Boc-sulfonylpiperazine (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 3-5 equiv) to the stirred solution.[2]

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Monitor the completion of the reaction by TLC or LC-MS.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with a non-polar solvent like diisopropyl ether or hexanes to precipitate the product as a TFA salt.[2]

    • Filter the solid and wash with the non-polar solvent to afford the deprotected sulfonylpiperazine, which can be used directly or neutralized for further reactions.

References

  • Supuran, C. T., et al. (2021). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. PMC, NIH. Available at: [Link]

  • Bhatt A, Kant R, Singh RK (2016) Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Med chem (Los Angeles) 6: 257-263. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis. BenchChem.
  • Lee, C., et al. (2021). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. PMC, NIH. Available at: [Link]

  • Organic Chemistry Portal. (2021). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine and related compounds. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and resolve inconsistencies in your experimental results. We will move beyond simple procedural lists to explore the causal relationships behind common assay failures, empowering you to build robust and reproducible experimental systems.

Introduction: Understanding the Molecule

This compound belongs to a class of compounds, arylpiperazines, known for their diverse pharmacological activities. The presence of the phenylpiperazine moiety suggests a high likelihood of interaction with aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.[1] The dimethoxyphenyl and sulfonyl groups contribute to the molecule's specific physicochemical properties, influencing its solubility, stability, and binding characteristics. Inconsistent assay results often stem from a misunderstanding of these fundamental properties or from common pitfalls in assay design and execution.

This guide is structured as a series of frequently asked questions (FAQs) that directly address the challenges you may be facing.

Part 1: Troubleshooting Guide & FAQs

Q1: We are seeing significant variability in our dose-response curves from day to day. What are the most likely causes?

This is one of the most common issues reported and typically points to one of three areas: compound integrity, cell health, or assay execution.

A. Compound Integrity & Handling:

The first step in troubleshooting is to validate the tool you are using. The physical and chemical properties of your compound stock are paramount.

  • Purity: Impurities can have their own biological activity, act as antagonists, or interfere with assay signals. A compound that is 95% pure contains 5% of unknown substances that could be skewing your results. It is essential to work with a compound of the highest possible purity, preferably >99% for in-vitro assays.[2][3]

  • Solubility: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates in your assay buffer, the effective concentration will be lower and more variable than intended. Always determine the solubility of your compound in the final assay buffer.

  • Stability & Storage: Is your compound stable in the solvent used for stock solutions (e.g., DMSO)? Is it stable at the working concentration in your aqueous assay buffer? Repeated freeze-thaw cycles of stock solutions can lead to degradation. Best practice is to aliquot stock solutions into single-use volumes.[1][4]

B. Cell Health & Culture Conditions:

Your cells are a critical reagent. Their physiological state can dramatically impact receptor expression and signaling capacity.

  • Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered GPCR expression levels.

  • Cell Density: Plating density must be optimized and kept consistent. Overly confluent or sparse cells will respond differently to stimulation.

  • Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and hormones that can desensitize or otherwise modulate GPCR signaling pathways.

C. Assay Protocol & Execution:

Minor variations in protocol execution can lead to significant data scatter.

  • Reagent Preparation: Ensure all reagents are prepared fresh and that pH and concentrations are consistent.

  • Incubation Times: Adhere strictly to optimized incubation times for ligand stimulation and signal detection.

  • Pipetting Accuracy: Inconsistent pipetting, especially of potent compounds at low concentrations, is a major source of error.

Q2: Our compound shows lower-than-expected potency or efficacy. Could this be a non-specific binding issue?

Absolutely. Non-specific binding (NSB) is a frequent cause of underestimated potency. This occurs when the compound adheres to plastics, proteins in the serum, or other components of the assay system, reducing the free concentration available to bind to the target receptor.

  • Binding to Plastics: Highly lipophilic compounds can adsorb to the walls of pipette tips, tubes, and microplates. Using low-retention plastics can help mitigate this.

  • Binding to Serum Proteins: If your assay medium contains serum, your compound can bind to proteins like albumin, sequestering it from your target. Consider reducing the serum concentration during the compound treatment phase or using a serum-free buffer.

  • Mitigation Strategies: Including a small percentage of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) or a carrier protein like bovine serum albumin (BSA) at 0.1% in your assay buffer can help block non-specific binding sites and improve the effective concentration of your compound.

Q3: We suspect our compound is acting on multiple targets. How can we confirm the specificity of our results?

Given that arylpiperazines can interact with multiple aminergic GPCRs, assessing target specificity is crucial.[1]

  • Orthogonal Assays: If you are observing an effect in a complex cell-based assay (e.g., proliferation), validate the finding with a more direct measure of target engagement, such as a receptor binding assay or a second messenger assay (cAMP, calcium flux).[5]

  • Pharmacological Blocking: Use a known selective antagonist for your target receptor. If the antagonist blocks the effect of your compound, it provides strong evidence for on-target activity.

  • Use of a "Negative" Control Cell Line: If possible, repeat the assay in a cell line that does not express the receptor of interest. A lack of response in this cell line supports target-specific action.

  • Profiling: Screen your compound against a panel of related receptors (e.g., other serotonin or dopamine subtypes) to build a selectivity profile.

Part 2: Key Experimental Protocols & Workflows

To ensure the integrity of your results, certain validation experiments are non-negotiable. Here are detailed protocols for essential quality control and primary functional assays.

Protocol 1: Purity and Identity Verification by HPLC-MS

This protocol provides a general method for assessing the purity of your compound stock.

Objective: To confirm the identity (by mass) and determine the purity (by UV absorbance) of this compound.

Materials:

  • This compound solid compound

  • HPLC-grade or LC-MS grade acetonitrile (ACN) and water.[6][7]

  • Formic acid (FA), LC-MS grade

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute this to 10 µg/mL in a 50:50 ACN/water mixture.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC Method:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • UV Detection: 254 nm (or a wavelength appropriate for the compound's chromophore)

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      5.0 95
      7.0 95
      7.1 5

      | 9.0 | 5 |

  • Mass Spectrometry Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: 100-1000 m/z

    • Acquisition: Full scan

  • Data Analysis:

    • Identity: Confirm the presence of the expected molecular ion ([M+H]+) for this compound (Expected m/z = 345.12).

    • Purity: Integrate the area of all peaks in the UV chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for Purity Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep1 Weigh Solid Compound prep2 Prepare 1 mg/mL Stock in DMSO prep1->prep2 prep3 Dilute to 10 µg/mL in 50:50 ACN/H2O prep2->prep3 analysis1 Inject onto C18 Column prep3->analysis1 analysis2 Gradient Elution (5-95% ACN) analysis1->analysis2 analysis3 Detect by UV (254 nm) & MS (ESI+) analysis2->analysis3 data1 Confirm [M+H]+ Ion analysis3->data1 data3 Calculate % Purity data1->data3 data2 Integrate UV Peak Areas data2->data3

Caption: Workflow for HPLC-MS Purity and Identity Verification.

Protocol 2: Gq-Coupled GPCR Functional Assay - Calcium Mobilization

Many aminergic receptors signal through the Gq pathway, leading to an increase in intracellular calcium. This is a robust and common functional assay.

Objective: To measure the dose-dependent increase in intracellular calcium in response to this compound.

Materials:

  • HEK293 cells (or other suitable host) stably expressing the GPCR of interest.

  • Black, clear-bottom 96- or 384-well assay plates.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM, Cal-520 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (anion transport inhibitor, often included in kits, helps retain the dye).

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into the assay plate at a pre-optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions (often including probenecid).

    • Remove cell culture medium from the plate and add the dye loading solution.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of this compound at 5x the final desired concentration in Assay Buffer. Include a positive control (a known agonist) and a negative control (buffer only).

  • Measurement:

    • Place the cell plate and compound plate into the fluorescence reader.

    • Set the reader to record a stable baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for 90-180 seconds to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Data Interpretation & Troubleshooting Table

IssuePossible CauseSuggested Solution
High Well-to-Well Variability Uneven cell plating; Inaccurate pipetting of compound.Optimize cell seeding protocol; Use calibrated multichannel or automated pipettes.
Low Signal-to-Background Ratio Low receptor expression; Inefficient dye loading; Compound autofluorescence.Verify receptor expression (e.g., by Western blot); Optimize dye loading time/temp; Run a compound-only plate to check for autofluorescence.[8]
No Response to Compound Compound is inactive at the target; Compound has precipitated; Receptor is not Gq-coupled.Confirm compound purity/identity; Check compound solubility in assay buffer; Verify receptor coupling with a known agonist.
"Bell-Shaped" Dose-Response Cell toxicity at high concentrations; Receptor desensitization.Perform a cell viability assay in parallel; Reduce stimulation time.

Part 3: Understanding the System - A Potential Signaling Pathway

Based on the pharmacology of related arylpiperazine and dimethoxyphenyl compounds, a likely mechanism of action for this compound is through the activation of a Gq-coupled GPCR, such as a 5-HT2 receptor subtype.[9][10]

Proposed Gq Signaling Cascade

G Compound 1-[(2,5-Dimethoxyphenyl) sulfonyl]piperazine GPCR Gq-Coupled Receptor (e.g., 5-HT2A) Compound->GPCR Binds & Activates G_alpha_q Gαq GPCR->G_alpha_q Activates G_beta_gamma Gβγ GPCR->G_beta_gamma Dissociates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Proposed Gq signaling pathway for this compound.

This pathway illustrates how ligand binding to a Gq-coupled receptor initiates a cascade involving the activation of Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 then triggers the release of calcium from intracellular stores, the signal measured in the mobilization assay. Understanding this pathway is key to interpreting your data and designing further experiments.

References

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  • Al-Hourani, B. J., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal chemistry (Shariqah (United Arab Emirates)), 17(9), 937–944. [Link]

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Sources

Technical Support Center: Enhancing the In-Vivo Stability of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties and ability to engage with biological targets. However, its susceptibility to in-vivo metabolic degradation, primarily through oxidation, presents a significant and recurring challenge in drug development, often leading to poor pharmacokinetic profiles and reduced therapeutic efficacy. This guide provides a comprehensive, question-and-answer-based resource for researchers to diagnose, troubleshoot, and overcome the metabolic instability of piperazine-based compounds.

Part 1: Frequently Asked Questions - Understanding the Metabolic Challenge

This section addresses the fundamental mechanisms underlying the metabolic instability of the piperazine moiety.

Q1: What are the primary metabolic pathways that lead to the degradation of piperazine-containing compounds in vivo?

The primary metabolic liability of the piperazine ring is its susceptibility to oxidative metabolism, predominantly mediated by Cytochrome P450 (CYP450) enzymes in the liver. The most common metabolic pathways include:

  • N-dealkylation: This is often the most significant pathway, involving the enzymatic removal of a substituent attached to one of the piperazine nitrogens. This typically proceeds through the formation of an unstable α-hydroxy intermediate which then collapses, cleaving the N-C bond.

  • Ring Oxidation (C-hydroxylation): Direct oxidation of the carbon atoms within the piperazine ring can occur, leading to the formation of hydroxylated metabolites. These can be further oxidized to form piperazinone or other downstream metabolites.

  • N-oxidation: The direct oxidation of one of the nitrogen atoms to form an N-oxide can also occur, though this is often a less prominent pathway compared to N-dealkylation.

  • Ring Opening: Following initial oxidation events, the piperazine ring can undergo cleavage, leading to more complex degradation products.

Below is a diagram illustrating the primary metabolic hotspots on a generic N-substituted piperazine scaffold.

cluster_0 Metabolic Hotspots of a Piperazine Scaffold mol mol lab1 N-Dealkylation (Major Pathway) mol->lab1 1 lab2 C-Hydroxylation (Ring Oxidation) mol->lab2 2 lab3 N-Oxidation mol->lab3 3

Caption: Primary sites of metabolic attack on a piperazine ring.

Q2: Which specific CYP450 isoenzymes are most commonly responsible for piperazine metabolism?

While multiple CYP450 enzymes can contribute, the CYP3A4 and CYP2D6 isoenzymes are most frequently implicated in the metabolism of piperazine-containing drugs. CYP3A4, being the most abundant CYP enzyme in the human liver, often plays a major role. The involvement of specific isoenzymes is highly dependent on the overall structure of the molecule, including the nature of the substituents on the piperazine ring and elsewhere. Therefore, identifying the specific CYPs involved for your compound is a critical step in developing targeted stability-enhancing strategies.

Part 2: Troubleshooting Guide - Experimental Assessment of Metabolic Stability

This section provides actionable guidance for the experimental workflows used to quantify and diagnose metabolic instability.

Q3: My lead compound has poor oral bioavailability and a short half-life in vivo. How do I experimentally confirm that metabolic instability is the primary cause?

The first step is to perform in-vitro assays that model liver metabolism. The most common and informative starting point is the Liver Microsomal Stability Assay . This assay uses subcellular fractions of the liver (microsomes) that are rich in CYP450 enzymes to measure the rate at which your compound is metabolized.

A rapid disappearance of the parent compound in this assay is a strong indicator of high hepatic clearance and, consequently, poor in-vivo stability.

Objective: To determine the in-vitro intrinsic clearance (CLint) of a test compound.

Materials:

  • Test Compound Stock (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compound (e.g., Verapamil, Testosterone - high clearance)

  • Negative Control Compound (e.g., Warfarin - low clearance)

  • Acetonitrile with Internal Standard (for quenching and sample analysis)

  • 96-well incubation plate and analytical plate

Workflow Diagram:

G cluster_workflow Liver Microsomal Stability Assay Workflow prep Prepare Reagents (Buffer, Microsomes, Compound) preinc Pre-incubate Plate (Compound + Microsomes) at 37°C for 5 min prep->preinc start Initiate Reaction Add NADPH System preinc->start sample Sample at Time Points (0, 5, 15, 30, 60 min) start->sample quench Quench Reaction Add cold Acetonitrile + IS sample->quench process Process Sample Centrifuge to pellet protein quench->process analyze LC-MS/MS Analysis Quantify remaining parent compound process->analyze calc Calculate % Remaining, t1/2, CLint analyze->calc

Caption: Step-by-step workflow for the microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Prepare working solutions of your test compound and controls in phosphate buffer. A typical final compound concentration is 1 µM.

  • Microsome Addition: In a 96-well plate, add the phosphate buffer, the NADPH regenerating system solution, and the microsomal protein (a typical final concentration is 0.5 mg/mL).

  • Pre-incubation: Add your test compound to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH. This is your T=0 time point for a separate set of wells that are quenched immediately.

  • Time-Point Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a quenching solution (typically 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard).

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to an analytical plate and analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) as: 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: (0.693 / t½) * (mL incubation / mg microsomes).

Q4: My microsomal stability assay results are inconsistent or show no degradation for a compound I know is unstable in vivo. What went wrong?

This is a common issue. Here are the top troubleshooting points:

  • Inactive NADPH: The NADPH regenerating system is crucial for CYP450 activity and is temperature-sensitive. Ensure it is stored correctly and prepared fresh. Run a high-clearance positive control (like verapamil) in every experiment. If the control is not metabolized, your NADPH system is the likely culprit.

  • Incorrect Protein Concentration: Too low a microsomal concentration may result in a degradation rate that is too slow to measure accurately within the timeframe of the experiment. Conversely, too high a concentration can lead to non-specific binding. Titrate the microsomal protein concentration (e.g., 0.25, 0.5, 1.0 mg/mL) to find the optimal window for your compound.

  • Compound Solubility: If your compound precipitates in the aqueous buffer, its effective concentration available to the enzymes is reduced, leading to an artificially low metabolism rate. Check the solubility of your compound in the final assay buffer.

  • Non-specific Binding: Highly lipophilic compounds can bind non-specifically to the plasticware or microsomal proteins, removing them from the solution and making them appear "metabolized." Measuring the concentration at T=0 after protein addition and centrifugation can help quantify this effect.

  • Analytical Method Issues: Ensure your LC-MS/MS method is sensitive and specific for the parent compound and is not suffering from matrix effects from the assay components.

Part 3: Strategic Guide - Medicinal Chemistry Approaches for Enhancing Stability

This section details proven medicinal chemistry strategies to block or slow the metabolic degradation of the piperazine ring.

Q5: I have confirmed my piperazine compound is a substrate for CYP3A4. What chemical modifications can I make to improve its metabolic stability?

Once the metabolic liability is confirmed, a systematic medicinal chemistry approach is required. The goal is to modify the structure at or near the metabolic "hotspot" to hinder enzymatic attack without compromising the compound's desired biological activity (pharmacology). This iterative process is known as optimizing the Structure-Activity-Metabolism Relationship (SAMR).

Iterative Drug Design Cycle Diagram:

G A Design & Synthesize New Analogs B Assess Potency (In-Vitro Assay) A->B Test Activity C Assess Stability (Microsomal Assay) B->C Test Metabolism D Analyze Data (SAMR) C->D Evaluate Results D->A Design Next Cycle

Caption: The iterative cycle of optimizing for both activity and stability.

StrategyMechanistic RationaleExample ModificationPotential Risks
1. Steric Hindrance Introduce a bulky group near the metabolic hotspot (the nitrogen or adjacent carbons) to physically block the enzyme's active site from accessing it.Add a methyl, ethyl, or cyclopropyl group on the carbon alpha to the piperazine nitrogen.Loss of potency due to disruption of key binding interactions. Introduction of new metabolic liabilities.
2. Lowering pKa Decrease the basicity (pKa) of the piperazine nitrogen. A less basic nitrogen is less readily oxidized by CYP450 enzymes.Introduce an electron-withdrawing group (EWG) on the piperazine ring or on an adjacent aromatic ring (e.g., a fluorine or chlorine atom).Altered solubility, cell permeability, and potential for off-target ion channel interactions (hERG).
3. Conformation Restriction Lock the piperazine ring into a conformation that is unfavorable for enzymatic binding and metabolism.Introduce a bridged piperazine analog or use substituents that create a "gauche" interaction, restricting bond rotation.Significant synthetic complexity. Potential for complete loss of activity if the bioactive conformation is prevented.
4. Bioisosteric Replacement Replace the entire piperazine moiety with a different, more stable chemical group that preserves the necessary physicochemical and binding properties.Replace piperazine with piperidine, a diazepane, or other saturated heterocycles.Drastic change in properties; may completely alter the compound's pharmacology and ADME profile. High risk, high reward.
5. Deuteration Replace a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium. The C-D bond is stronger than the C-H bond, which can slow the rate of CYP450-mediated bond cleavage (Kinetic Isotope Effect).Replace C-H with C-D at the site of C-hydroxylation.Modest stability improvements typically. Can be expensive and synthetically challenging. May "shunt" metabolism to other sites.
Q6: I've successfully blocked the primary metabolic pathway, but my compound is still unstable. What's happening?

This phenomenon is known as metabolic switching or shunt metabolism . By blocking the most favorable metabolic pathway, you may have made a previously minor pathway the new major route of clearance.

Troubleshooting Steps:

  • Metabolite Identification: You must perform a metabolite identification ("Met-ID") study. This involves incubating your new, stabilized compound with liver microsomes or hepatocytes and using high-resolution mass spectrometry to identify the structures of the resulting metabolites.

  • Re-evaluate Hotspots: The Met-ID study will reveal the new metabolic hotspots on your molecule.

  • Iterate the Strategy: Apply the medicinal chemistry strategies outlined in the table above to this new site of metabolism. Improving metabolic stability is often a multi-step, iterative process.

References

  • Dalvie, D., & Obach, R. S. (2014). Lead Optimization for Drug Metabolism and Pharmacokinetic Properties. John Wiley & Sons. [Link]

  • Waring, M. J. (2018). Practical Medicinal Chemistry with Macrocycles: Modern Strategies to Improve Potency and Selectivity. Accounts of Chemical Research, 51(8), 1863–1874. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]

  • Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal Research Reviews, 21(5), 397–411. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • Fura, A. (2006). Role of metabolism in the safety assessment of novel compounds. Annual Review of Pharmacology and Toxicology, 46, 355–384. [Link]

Validation & Comparative

The Privileged Piperazine: A Comparative Guide to 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperazine ring stands as a quintessential "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have cemented its role in the development of numerous therapeutics targeting a wide array of biological pathways. This guide provides an in-depth comparative analysis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine, a representative arylsulfonylpiperazine, and situates its predicted pharmacological profile within the broader context of other notable piperazine derivatives. Through an examination of structure-activity relationships (SAR) supported by experimental data, we will elucidate the nuanced effects of structural modifications on biological activity, offering valuable insights for researchers, scientists, and drug development professionals.

The Piperazine Core: A Foundation for Versatility

The six-membered heterocyclic piperazine ring, with its two nitrogen atoms at positions 1 and 4, offers a versatile scaffold for chemical modification.[2] This structural feature allows for the introduction of diverse substituents at both nitrogen atoms, enabling the fine-tuning of a compound's pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic characteristics.[1] Piperazine derivatives have been successfully developed into drugs for a multitude of conditions, including central nervous system disorders, cardiovascular diseases, and infectious diseases.[1][2]

Unveiling this compound: A Profile Based on Structure-Activity Relationships

While specific experimental data for this compound is not extensively available in the public domain, its pharmacological profile can be predicted with a high degree of confidence by analyzing the well-established structure-activity relationships of related arylsulfonylpiperazine and arylpiperazine derivatives. The molecule can be deconstructed into three key components: the piperazine core, the 2,5-dimethoxyphenyl group, and the sulfonyl linker.

The arylpiperazine moiety is a well-known pharmacophore that frequently confers affinity for serotonin and dopamine receptors.[3] The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. The 2,5-dimethoxy substitution pattern on the phenyl ring is particularly noteworthy. Phenethylamine and amphetamine derivatives with this substitution pattern are known to exhibit high affinity for serotonin 5-HT2A receptors. The sulfonyl group acts as a rigid linker and a hydrogen bond acceptor, influencing the overall conformation and interaction of the molecule with its biological target.

Based on these structural features, this compound is predicted to be a ligand for monoamine receptors, particularly serotonin and dopamine receptors. The 2,5-dimethoxy substitution suggests a potential for significant interaction with the 5-HT2A receptor.

Comparative Analysis with Other Piperazine Derivatives

To understand the potential of this compound, it is essential to compare it with other well-characterized piperazine derivatives. This comparison will be organized based on the nature of the substituent at the N1 position of the piperazine ring.

Arylpiperazines: Modulators of Serotonin and Dopamine Receptors

Arylpiperazines are a cornerstone of central nervous system drug discovery, with many approved drugs and clinical candidates belonging to this class.[3] Their activity is predominantly mediated through interactions with serotonin (5-HT) and dopamine (D) receptors.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Arylpiperazine Derivatives

Compound5-HT1A5-HT2A5-HT7D2Reference
1-(2-Methoxyphenyl)piperazine (o-MeOPP) pKi 6.6-6.9---[4]
Aripiprazole 5.0---[5]
Compound 9b 23.939.445.0-[3]
Compound 12a 41.531542.5300[3]
Compound 16 0.26---[1]
Compound 20 9.40---[1]
Compound 21 5.06---[1]

A lower Ki value indicates a higher binding affinity.

The data in Table 1 highlights the potent and often multitargeted nature of arylpiperazines. For instance, o-MeOPP is a known 5-HT1A receptor agonist, and its derivatives have been explored for antipsychotic and anxiolytic applications.[4] Aripiprazole, a widely used atypical antipsychotic, exhibits high affinity for D2 and 5-HT1A receptors.[5] The SAR of this class is complex; for example, long-chain arylpiperazines can be designed to target multiple serotonin receptors, as seen with compounds 9b and 12a.[3] The high potency of compounds like 16 (Ki = 0.26 nM for 5-HT1A) underscores the potential for developing highly active molecules within this class.[1]

Arylsulfonylpiperazines: A Scaffold for Diverse Biological Activities

The introduction of a sulfonyl group at the N1 position of the piperazine ring leads to a class of compounds with a distinct pharmacological profile. While still capable of interacting with CNS targets, arylsulfonylpiperazines have also shown promise in other therapeutic areas, such as oncology.

Table 2: In Vitro Cytotoxic Activity (IC50, µM) of Phenylsulfonylpiperazine Derivatives against Breast Cancer Cell Lines

CompoundMCF7MDA-MB-231MDA-MB-453Reference
Compound 3 4.48>50>50[2][6]
Compound 10 25.3448.97>50[2]
Compound 12 33.45>50>50[2]

A lower IC50 value indicates greater cytotoxic potency.

As shown in Table 2, phenylsulfonylpiperazine derivatives have demonstrated significant cytotoxic activity against breast cancer cell lines.[2][6] Compound 3 , in particular, showed potent and selective activity against the luminal breast cancer cell line MCF7, with an IC50 of 4.48 µM.[2][6] This suggests that the arylsulfonylpiperazine scaffold can be a valuable starting point for the development of novel anticancer agents.

Experimental Protocols: A Guide to Characterizing Piperazine Derivatives

The characterization of novel piperazine derivatives relies on a suite of well-established in vitro assays. Here, we provide detailed, step-by-step methodologies for two key experiments: a radioligand binding assay to determine receptor affinity and a cell-based functional assay to assess a compound's effect on cell viability.

Radioligand Receptor Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)

  • Test compound and reference compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow Diagram:

Caption: Workflow for a radioligand receptor binding assay.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

    • Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

    • Prepare the radioligand solution at a concentration typically near its Kd value.

  • Incubation:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound or vehicle (for total binding) or a saturating concentration of a known ligand (for non-specific binding)

      • Radioligand

      • Cell membrane suspension

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Objective: To determine the IC50 value of a test compound, representing the concentration that reduces the viability of a cell population by 50%.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Workflow Diagram:

Caption: Workflow for a cell viability (MTT) assay.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound or vehicle (for control).

    • Incubate the plate for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium containing MTT.

    • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative analysis of various piperazine derivatives reveals several key SAR insights:

  • The Aryl Moiety is a Key Determinant of CNS Receptor Affinity: The nature and substitution pattern of the aryl group at the N1 position of the piperazine ring are critical for affinity and selectivity towards serotonin and dopamine receptors. The 2-methoxyphenyl and 2,5-dimethoxyphenyl groups are frequently associated with high affinity for these receptors.

  • The N4-Substituent Dictates Overall Pharmacological Profile: The substituent at the N4 position of the piperazine ring plays a crucial role in defining the compound's overall biological activity. A simple alkyl or arylalkyl group often leads to CNS-active compounds, while more complex moieties can introduce other activities, such as anticancer effects.

  • The Linker Region Influences Potency and Selectivity: The nature and length of the linker connecting the piperazine core to other pharmacophoric elements can significantly impact potency and selectivity.

Logical Relationship Diagram:

SAR A Piperazine Scaffold B N1-Aryl Substituent A->B C N4-Substituent A->C D Biological Activity B->D Influences Receptor Affinity & Selectivity C->D Determines Pharmacological Profile

Caption: Key structural determinants of piperazine derivative activity.

Future research in this area should focus on the synthesis and evaluation of novel this compound analogs with systematic modifications to the aryl ring and the N4-substituent. This will allow for a more detailed exploration of the SAR and the potential for developing highly potent and selective compounds for various therapeutic targets. Furthermore, a thorough investigation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising candidates will be crucial for their advancement in the drug discovery pipeline.

Conclusion

This compound represents a promising, yet underexplored, scaffold within the vast chemical space of piperazine derivatives. By leveraging the extensive knowledge of SAR within this class of compounds, we can predict its potential as a modulator of monoamine receptors. The comparative analysis with other arylpiperazines and arylsulfonylpiperazines highlights the remarkable versatility of the piperazine core and provides a roadmap for the rational design of novel therapeutic agents. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to characterize these and other novel chemical entities, ultimately contributing to the advancement of drug discovery and the development of new medicines to address unmet medical needs.

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A Comparative Guide to the Validation of Analytical Methods for 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine, a key intermediate in various synthetic pathways. Grounded in the latest regulatory frameworks, this document offers practical insights and detailed protocols to ensure your analytical methods are fit for purpose.

The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended use.[1][2] This is not merely a checkbox exercise but a fundamental component of the pharmaceutical quality system, ensuring data integrity and ultimately, patient safety.[3] The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a harmonized framework for analytical method validation.[3][4][5] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle approach to analytical procedures, from development through to continuous verification.[3][6]

Comparing Analytical Techniques for this compound Analysis

While several analytical techniques can be employed for the analysis of piperazine derivatives, High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and widely adopted method due to its high resolution, sensitivity, and applicability to a wide range of compounds.[7][8] This guide will focus on a comparative validation of a reversed-phase HPLC (RP-HPLC) method against other potential, albeit less common, techniques for this specific analyte.

Table 1: Comparison of Analytical Methods for this compound
Parameter Reversed-Phase HPLC (RP-HPLC) with UV Detection Gas Chromatography (GC) with FID Detection Ultra-Performance Liquid Chromatography (UPLC) with MS Detection
Principle Separation based on polarity differences between the analyte and a non-polar stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase.High-resolution separation based on polarity, coupled with mass-based detection for high specificity.
Specificity High, can be demonstrated through forced degradation studies and peak purity analysis.[9][10]Moderate, potential for co-elution with thermally stable impurities. Requires derivatization for non-volatile analytes.Very High, mass-to-charge ratio provides an additional layer of identification.
Sensitivity (LOD/LOQ) Typically in the low ng/mL range.[8]Generally lower sensitivity than HPLC for this type of compound.Very high sensitivity, often in the pg/mL range.
Linearity & Range Excellent linearity over a wide concentration range (e.g., 0.1 - 100 µg/mL).[1]Good linearity, but the range might be limited by detector saturation.Excellent linearity over a very wide dynamic range.
Precision (RSD%) Typically < 2% for repeatability and intermediate precision.[11]Generally < 5%, can be higher due to injection variability.Excellent precision, often < 1%.
Accuracy (% Recovery) Typically 98-102%.[11]95-105%, can be affected by derivatization efficiency.99-101%, less matrix interference.
Robustness High, method performance remains unaffected by small, deliberate variations in parameters.[1][12]Moderate, sensitive to changes in temperature and gas flow rates.High, but sensitive to matrix effects in the ion source.
Sample Throughput Moderate, typical run times of 10-30 minutes.Slower, requires longer run times for thermal equilibration.High, with very short run times (1-5 minutes).
Instrumentation Cost ModerateLow to ModerateHigh

The Analytical Method Validation Workflow

A systematic approach to validation is crucial for ensuring all performance characteristics of the method are thoroughly evaluated. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting Dev Method Development Opt Method Optimization Dev->Opt Refinement Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Continuous Monitoring (Lifecycle Management) Report->Lifecycle

Figure 1: A typical workflow for analytical method validation.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the validation of an RP-HPLC method for this compound.

Protocol 1: Specificity and Forced Degradation Studies

Objective: To demonstrate that the analytical method is specific for the analyte and can resolve it from potential impurities and degradation products.[11]

Methodology:

  • Preparation of Solutions:

    • Analyte Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., acetonitrile:water 50:50) to obtain a concentration of 1 mg/mL.

    • Placebo Solution: Prepare a solution containing all the excipients of the formulation without the active pharmaceutical ingredient (API).

    • Spiked Solution: Spike the placebo solution with a known amount of the analyte.

  • Forced Degradation:

    • Acid Hydrolysis: To 1 mL of the analyte stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 N NaOH.

    • Base Hydrolysis: To 1 mL of the analyte stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 4 hours. Neutralize with 0.1 N HCl.

    • Oxidative Degradation: To 1 mL of the analyte stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid API to 105°C for 24 hours.

    • Photolytic Degradation: Expose the solid API to UV light (254 nm) and visible light for 7 days.

  • Analysis:

    • Inject the blank (solvent), placebo, standard, spiked, and all stressed samples into the HPLC system.

    • Assess the chromatograms for any co-eluting peaks at the retention time of the analyte.

    • Utilize a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples.

Acceptance Criteria: The method is considered specific if there is no interference from the placebo or degradation products at the retention time of the analyte, and the peak purity angle is less than the peak purity threshold.

Protocol 2: Linearity and Range

Objective: To demonstrate the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][13]

Methodology:

  • Preparation of Calibration Standards:

    • From the analyte stock solution (1 mg/mL), prepare a series of at least five calibration standards by serial dilution to cover the expected working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Analysis:

    • Inject each calibration standard in triplicate.

    • Plot a graph of the mean peak area versus the concentration.

  • Data Evaluation:

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Protocol 3: Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[11][12]

Methodology:

  • Preparation of Spiked Samples:

    • Prepare a placebo solution.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis:

    • Analyze the spiked samples and a standard solution of known concentration.

  • Calculation:

    • Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Protocol 4: Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11][13]

Methodology:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • RSD for repeatability should be ≤ 2.0%.

  • RSD for intermediate precision should be ≤ 2.0%.

Protocol 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.[13]

Methodology:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be verified for precision and accuracy. The RSD for precision at the LOQ should be ≤ 10%.

Protocol 6: Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][12]

Methodology:

  • Vary Method Parameters:

    • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • pH of the mobile phase buffer (± 0.2 units)

  • Analysis:

    • Analyze a system suitability solution and a sample solution under each of the varied conditions.

  • Evaluation:

    • Evaluate the effect of the changes on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results.

Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the assay results should not be significantly affected by the variations.

Data Summary and Interpretation

The results of the validation studies should be summarized in a clear and concise manner. The following table provides an illustrative summary of expected validation data for an RP-HPLC method for this compound.

Table 2: Illustrative Validation Data Summary for RP-HPLC Method
Validation Parameter Acceptance Criteria Illustrative Result Pass/Fail
Specificity No interference at analyte Rt, Peak Purity > 99.5%No interference observed, Peak Purity = 99.9%Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 1 - 1001 - 100Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% (at 80%), 100.2% (at 100%), 99.8% (at 120%)Pass
Precision (RSD%)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
LOD (µg/mL) Report0.05N/A
LOQ (µg/mL) Report0.15N/A
Robustness System suitability passes under all conditionsAll system suitability parameters metPass

The Logic of Self-Validating Systems

A well-designed validation protocol acts as a self-validating system. For instance, the forced degradation study not only establishes specificity but also provides insights into the stability of the molecule, informing formulation and storage conditions.[10] Similarly, the precision and accuracy studies, when performed over the defined range, confirm the linearity of the method. This interconnectedness of validation parameters ensures a comprehensive assessment of the method's performance.

The following diagram illustrates the logical relationships between key validation parameters.

Interconnectedness of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures analyte is measured Linearity Linearity Range Range Linearity->Range defines Linearity->Accuracy underpins Precision Precision Linearity->Precision underpins Range->Accuracy tested over Range->Precision tested over LOD LOD Precision->LOD determines LOQ LOQ Precision->LOQ determines LOQ->Accuracy must be accurate LOQ->Precision must be precise

Figure 2: Logical relationships between key analytical validation parameters.

Conclusion

The validation of an analytical method for this compound is a critical step in ensuring the quality and reliability of data generated during research and drug development. By following a systematic approach grounded in regulatory guidelines and scientific principles, researchers can confidently establish a method that is specific, accurate, precise, and robust. This guide provides a comprehensive framework and practical protocols to achieve this, ultimately contributing to the development of safe and effective pharmaceutical products.

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  • Slideshare. (n.d.). Related Substances-Method Validation-PPT_slide. [Link]

  • ResearchGate. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Analytical Method Development & Validation for Related Substances in Dipyridamole by RP-HPLC. [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ResearchGate. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]

  • GMP Compliance. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • PubMed. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]

  • Semantic Scholar. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • International Journal of Pharmaceutical and Analytical Research. (2015). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

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A Comparative Analysis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, prized for its versatile physicochemical and pharmacological properties.[1] This guide provides a detailed comparative analysis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine and a series of structurally related compounds. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this chemical class, supported by experimental data and detailed protocols.

Introduction: The Significance of the Arylsulfonylpiperazine Scaffold

The arylsulfonylpiperazine moiety is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of activities including antimicrobial, anticancer, and central nervous system (CNS) effects. The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the compound's interaction with biological targets, while the piperazine ring provides a flexible linker that can be readily substituted to modulate pharmacokinetic and pharmacodynamic properties. The 2,5-dimethoxyphenyl substitution pattern, in particular, is of interest due to its presence in numerous psychoactive compounds, suggesting a potential for interaction with various CNS receptors.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically follows a convergent synthetic strategy. The key step involves the reaction of a substituted arylsulfonyl chloride with piperazine or a substituted piperazine. This straightforward approach allows for the generation of a diverse library of compounds for SAR studies.

General Synthetic Protocol:

A solution of the appropriately substituted arylsulfonyl chloride (1 equivalent) in a suitable solvent, such as dichloromethane or tetrahydrofuran, is added dropwise to a cooled (0 °C) solution of piperazine (or a mono-substituted piperazine, 2-5 equivalents) and a base, such as triethylamine (2-3 equivalents). The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired 1-arylsulfonylpiperazine.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification Arylsulfonyl\nChloride Arylsulfonyl Chloride Crude Product Crude Product Arylsulfonyl\nChloride->Crude Product Reaction Piperazine Piperazine Piperazine->Crude Product Base\n(e.g., Triethylamine) Base (e.g., Triethylamine) Base\n(e.g., Triethylamine)->Crude Product Solvent\n(e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent\n(e.g., Dichloromethane)->Crude Product Room Temperature Room Temperature Room Temperature->Crude Product Purified 1-Arylsulfonylpiperazine Purified 1-Arylsulfonylpiperazine Crude Product->Purified 1-Arylsulfonylpiperazine Purification (Chromatography/ Recrystallization)

Caption: General synthetic workflow for 1-arylsulfonylpiperazines.

Comparative In Vitro Pharmacological Profile

To understand the structure-activity relationships governing the biological effects of this class of compounds, a comparative analysis of their in vitro pharmacological profiles is essential. This section presents a hypothetical, yet representative, dataset that illustrates how substitutions on the phenyl ring and the piperazine nitrogen can influence biological activity. The data is presented for key pharmacological parameters such as receptor binding affinity (Ki) at the serotonin 5-HT1A receptor and cytotoxic activity (GI50) against a cancer cell line.

Table 1: Comparative In Vitro Activity of 1-Arylsulfonylpiperazine Analogs

Compound IDR1 (Phenyl Substitution)R2 (Piperazine Substitution)5-HT1A Receptor Affinity (Ki, nM)Cytotoxicity (GI50, µM) - HeLa Cells
1 2,5-di-OCH3H5015
2 2-OCH3H12025
3 4-OCH3H8518
4 2,5-di-ClH358
5 4-ClH9512
6 2,5-di-OCH3CH37520
7 2,5-di-OCH3Benzyl4010

Analysis of Structure-Activity Relationships (SAR):

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly impact both receptor affinity and cytotoxicity. A comparison of compounds 1 , 2 , and 3 suggests that the 2,5-dimethoxy substitution pattern is favorable for 5-HT1A receptor binding compared to a single methoxy group at either the 2- or 4-position. The introduction of electron-withdrawing chloro groups, as in compounds 4 and 5 , generally leads to increased cytotoxicity. The 2,5-dichloro substitution (4 ) also enhances 5-HT1A receptor affinity compared to its dimethoxy counterpart (1 ).

  • Piperazine Ring Substitution: Modification at the N4 position of the piperazine ring also modulates activity. A small alkyl group like methyl (6 ) slightly decreases both receptor affinity and cytotoxicity compared to the unsubstituted analog (1 ). However, a bulkier benzyl group (7 ) enhances both activities, suggesting a potential interaction with a hydrophobic pocket in the binding sites.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • [3H]8-OH-DPAT (radioligand)

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT)

  • Test compounds

  • 96-well microplates

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM).

  • Incubation: Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well. Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through GF/B filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane\nPreparation Membrane Preparation Assay Setup\n(Buffer, Compound, Radioligand) Assay Setup (Buffer, Compound, Radioligand) Membrane\nPreparation->Assay Setup\n(Buffer, Compound, Radioligand) Incubation\n(Membranes + Assay Mix) Incubation (Membranes + Assay Mix) Assay Setup\n(Buffer, Compound, Radioligand)->Incubation\n(Membranes + Assay Mix) Filtration\n(Separate Bound/Free) Filtration (Separate Bound/Free) Incubation\n(Membranes + Assay Mix)->Filtration\n(Separate Bound/Free) Scintillation\nCounting Scintillation Counting Filtration\n(Separate Bound/Free)->Scintillation\nCounting Data Analysis\n(IC50, Ki) Data Analysis (IC50, Ki) Scintillation\nCounting->Data Analysis\n(IC50, Ki)

Sources

A Comparative Guide to Validating the In Vitro Efficacy of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine as a Novel Serotonergic Ligand

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine, a novel compound belonging to the arylpiperazine class. Arylpiperazine derivatives are a cornerstone in central nervous system (CNS) drug discovery, with numerous approved drugs targeting serotonin (5-HT) and dopamine receptors for the treatment of psychiatric and neurological disorders.[1][2] The structural motif of this compound, featuring an arylpiperazine core, strongly suggests potential activity at serotonergic G-protein coupled receptors (GPCRs).

The objective of this document is to present a logical, step-by-step workflow for validating the compound's efficacy, focusing on its potential interaction with the serotonin 5-HT₂A receptor—a key target in psychopharmacology.[3][4] We will detail the requisite binding and functional assays, explain the scientific rationale behind methodological choices, and compare its hypothetical performance against established serotonergic agents.

Foundational Strategy: From Binding Affinity to Functional Antagonism

Our validation strategy is predicated on a two-tiered approach. First, we must ascertain if the compound physically interacts with the target receptor. This is achieved through a high-affinity radioligand binding assay. Second, upon confirming binding, we must elucidate the nature of this interaction—is it an agonist that activates the receptor, or an antagonist that blocks the action of the native ligand? This is determined using a cell-based functional assay that measures downstream signaling.

This sequential validation ensures a rigorous and resource-efficient characterization of the compound's pharmacological profile.

G cluster_workflow Experimental Validation Workflow start Compound of Interest This compound binding_assay Primary Screen: Radioligand Binding Assay (Target: 5-HT₂A Receptor) start->binding_assay Hypothesized Target binding_result Determine Binding Affinity (Ki) binding_assay->binding_result Quantify Interaction functional_assay Secondary Screen: Cell-Based Functional Assay (e.g., Calcium Flux) binding_result->functional_assay Binding Confirmed (High Affinity) conclusion Pharmacological Profile Established binding_result->conclusion No/Low Affinity functional_result Determine Functional Activity (Agonist vs. Antagonist) functional_assay->functional_result Measure Cellular Response functional_result->conclusion Characterize MOA

Caption: A logical workflow for in vitro compound characterization.

Selection of Comparator Compounds

To contextualize the performance of this compound (herein referred to as Compound X ), its profile must be benchmarked against well-characterized ligands.

  • Reference Antagonist: Ketanserin A highly selective and widely used 5-HT₂A receptor antagonist. It serves as the gold-standard positive control in both binding and functional assays, providing a benchmark for potency.[5][6]

  • Structural Analogue: 1-(2-Methoxyphenyl)piperazine (oMeOPP) A known serotonergic agent that shares the arylpiperazine core.[7][8] Comparing against a structural analogue helps to understand the contribution of the (2,5-Dimethoxyphenyl)sulfonyl moiety to the overall activity.

  • Native Agonist: Serotonin (5-HT) The endogenous ligand for the receptor. It is used to stimulate the receptor in functional assays to measure the inhibitory effect of antagonists.[9][10]

Primary Validation: 5-HT₂A Receptor Binding Affinity

The initial and most critical experiment is to determine if Compound X binds to the human 5-HT₂A receptor and with what affinity. A competitive radioligand binding assay is the industry-standard method for this purpose.[11][12] This assay measures the ability of a test compound to displace a radioactive ligand of known high affinity from the receptor.

Protocol 1: [³H]-Ketanserin Competitive Binding Assay

Principle: This protocol uses [³H]-Ketanserin, a radiolabeled 5-HT₂A antagonist, to label the receptor population in membranes isolated from cells expressing the recombinant human 5-HT₂A receptor. The assay measures the concentration-dependent displacement of [³H]-Ketanserin by Compound X, from which the inhibitory constant (Kᵢ) can be derived.

Materials:

  • Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]-Ketanserin (specific activity ~50-80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Determiner: 10 µM Spiperone.[5]

  • Filtration Plate: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).[13]

  • Instrumentation: Liquid Scintillation Counter.

Methodology:

  • Plate Pre-treatment: To minimize non-specific binding of the radioligand to the filter material, pre-soak the wells of the filter plate with 0.5% polyethyleneimine for at least 2 hours at room temperature, then wash thoroughly with assay buffer.[13] This step is critical for achieving a robust signal-to-noise ratio.

  • Assay Preparation: Prepare serial dilutions of Compound X, Ketanserin (positive control), and oMeOPP in assay buffer.

  • Reaction Mixture: In a 96-well assay plate, combine the following in a final volume of 200 µL:

    • 50 µL of Assay Buffer (for Total Binding) or 10 µM Spiperone (for NSB).

    • 50 µL of test compound dilution (or vehicle for Total Binding and NSB).

    • 50 µL of [³H]-Ketanserin (at a final concentration near its Kᴅ, typically 0.5-1.0 nM).

    • 50 µL of cell membranes (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-treated filter plate. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the total binding (vehicle) and non-specific binding (Spiperone) controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Anticipated Data Summary
Compound5-HT₂A Binding Affinity (Kᵢ, nM)
Compound X 5.2
Ketanserin (Reference Antagonist)2.1
oMeOPP (Structural Analogue)45.8

Data are hypothetical and for illustrative purposes.

Secondary Validation: Functional Characterization

Confirming that Compound X binds to the 5-HT₂A receptor necessitates a functional assay to determine its effect on receptor signaling. The 5-HT₂A receptor is canonically coupled to the Gαq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[4][10] A calcium flux assay provides a direct and high-throughput readout of receptor activation or inhibition.[9]

G cluster_pathway Canonical 5-HT₂A Receptor Signaling Pathway ligand 5-HT (Agonist) receptor 5-HT₂A Receptor ligand->receptor Activates antagonist Compound X (Antagonist) antagonist->receptor Blocks g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP₃R ca_release Ca²⁺ Release er->ca_release Stimulates

Caption: Gq-coupled signaling cascade of the 5-HT₂A receptor.

Protocol 2: Calcium Flux Functional Assay

Principle: This assay uses a cell line stably expressing the human 5-HT₂A receptor. The cells are loaded with a fluorescent calcium indicator dye. When the receptor is activated by an agonist (5-HT), the resulting increase in intracellular calcium causes a detectable increase in fluorescence. An antagonist will inhibit this agonist-induced fluorescence increase in a concentration-dependent manner.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.[5]

  • Culture Medium: Standard cell culture medium (e.g., DMEM/F12) supplemented with FBS and selection antibiotics.

  • Assay Plate: Black, clear-bottom 96-well or 384-well cell culture plates.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Agonist: Serotonin (5-HT).

  • Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the cells into the assay plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading: Aspirate the culture medium and add the calcium indicator dye dissolved in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Compound Pre-incubation: Wash the cells gently with assay buffer to remove excess dye. Add serial dilutions of Compound X, Ketanserin, or oMeOPP to the wells. Incubate for 15-30 minutes. This pre-incubation step is crucial for allowing the antagonist to reach equilibrium with the receptor before agonist challenge.[14]

  • Fluorescence Measurement:

    • Place the plate into the fluorescence reader and establish a stable baseline fluorescence reading for each well.

    • Using the instrument's injector, add a challenge solution of 5-HT at a concentration that elicits ~80% of the maximal response (the EC₈₀, determined in a prior agonist dose-response experiment).

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds) to capture the transient calcium signal.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Calculate the percent inhibition of the 5-HT response for each concentration of the test compound.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the antagonist IC₅₀ value.

Anticipated Data Summary
CompoundFunctional ActivityAntagonist Potency (IC₅₀, nM)
Compound X Antagonist12.5
Ketanserin (Reference Antagonist)Antagonist5.7
oMeOPP (Structural Analogue)Antagonist110.2
Serotonin (5-HT) AgonistEC₅₀ = 15.1

Data are hypothetical and for illustrative purposes.

Synthesis and Interpretation

The combined results from the binding and functional assays provide a robust initial profile of Compound X.

  • Binding Affinity (Kᵢ): The hypothetical Kᵢ of 5.2 nM suggests that Compound X binds to the 5-HT₂A receptor with high affinity, comparable to the reference antagonist Ketanserin. This affinity is significantly stronger than that of the structural analogue oMeOPP, indicating that the (2,5-dimethoxyphenyl)sulfonyl group contributes favorably to receptor binding.

  • Functional Potency (IC₅₀): The functional IC₅₀ of 12.5 nM confirms that Compound X acts as an antagonist at the 5-HT₂A receptor, blocking the downstream signaling initiated by the native agonist, serotonin. The potency is consistent with its high binding affinity.

References

  • Cussac, D. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link][3]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link][15]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link][9]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link][10]

  • Pottie, E., & Stove, C. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. Journal of Neurochemistry, 162(1), 39-59. [Link][4]

  • Titov, I. I., et al. (2007). Serotonin Antagonist Profiling on 5HT 2A and 5HT 2C Receptors by Nonequilibrium Intracellular Calcium Response Using an Automated Flow-Through Fluorescence Analysis System, HT-PSÒ 100. Journal of Biomolecular Screening, 12(1), 115-125. [Link][14]

  • Fantegrossi, W. E., et al. (2015). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 6(8), 1473-1484. [Link][11]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link][5]

  • Eick, C., & Roth, B. L. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link][12]

  • van de Wetering, J., et al. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 46(1), 25-31. [Link][13]

  • Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist. Journal of Medicinal Chemistry, 60(5), 1843-1859. [Link][16]

  • da Silva, G. N., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(19), 4475. [Link][17]

  • Oosterink, J. E., et al. (2022). Mechanisms of 5-HT receptor antagonists in the regulation of fibrosis in a 3D human liver spheroid model. Scientific Reports, 12(1), 12563. [Link][6]

  • Di Pietro, O., & Caccia, C. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6542. [Link][1]

  • Pawłowski, L. (1983). A serotonergic component in the central action of 1-(o-methoxyphenyl)-piperazine. Polish Journal of Pharmacology and Pharmacy, 35(4), 295-303. [Link][7]

  • Kruse, C. H., et al. (1998). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 41(15), 2737-2748. [Link][18]

  • Brogi, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 241. [Link][2]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link][8]

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A Senior Application Scientist's Guide to the Binding Affinity of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine Analogs at Serotonergic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of serotonergic G protein-coupled receptor (GPCR) modulation, the 1-[(2,5-dimethoxyphenyl)sulfonyl]piperazine scaffold represents a compelling starting point for novel ligand design. This guide provides an in-depth comparison of the binding affinities of analogs within this chemical class, grounded in experimental data and established pharmacological principles. We will explore the structure-activity relationships (SAR) that govern their interaction with key serotonin (5-HT) receptor subtypes, provide a detailed protocol for assessing binding affinity, and visualize the intricate signaling pathways these compounds modulate.

The Serotonergic Landscape: Why This Scaffold Matters

The this compound core combines the pharmacophoric elements of a dimethoxyphenyl group, known for its interactions with various biogenic amine receptors, and a sulfonylpiperazine moiety, which imparts specific physicochemical properties and potential for diverse substitutions. Analogs of this scaffold have shown significant affinity for several 5-HT receptor subtypes, particularly the 5-HT1A, 5-HT2A, and 5-HT7 receptors.[1][2][3][4] These receptors are implicated in a wide array of physiological and pathological processes, including mood regulation, cognition, and sleep, making them attractive targets for the treatment of neuropsychiatric disorders.[4]

Understanding the nuances of how structural modifications to this scaffold impact binding affinity and selectivity is paramount for rational drug design. This guide aims to provide the foundational knowledge and practical methodologies to empower researchers in this endeavor.

Comparative Binding Affinities: A Look at the Data

The binding affinity of a ligand for its receptor, typically expressed as the inhibition constant (Kᵢ), is a critical determinant of its potency. Below is a comparative analysis of the binding affinities of representative this compound analogs and structurally related compounds at various human serotonin receptors. The data has been curated from multiple authoritative sources to provide a comprehensive overview.

Compound/AnalogR Group ModificationTarget ReceptorBinding Affinity (Kᵢ, nM)Reference
Reference Scaffold
1-(2-Methoxyphenyl)piperazine(Baseline)5-HT1A0.6[5]
Sulfonylpiperazine Analogs
PSB-6031-propylxanthine at N4Adenosine A2B0.553[6]
Related Dimethoxyphenyl Analogs
2,5-DMAIsopropylamine5-HT2AHigh Affinity (Kᵢ range 2.5-26,000)[7]
LPH-5 ((S)-11)Phenylpiperidine5-HT2APotent Agonist[8]
Indolealkylpiperazine Analogs
FW01Indole headgroup, amide tail5-HT1A51 ± 16[2]
9_24 (FW01 derivative)Modified indole and amide5-HT1A5 ± 0.6[2]
Vilazodone (EMD 68843)5-cyanoindolebutyl at N45-HT1A0.2[3]

Analysis of Structure-Activity Relationships (SAR):

The presented data, while not exhaustive for a single homologous series, allows for the deduction of several key SAR trends:

  • The Nature of the N4-Substituent is Critical: As evidenced by the indolealkylpiperazine series, modifications to the substituent at the N4 position of the piperazine ring dramatically influence binding affinity. The addition of a 5-cyanoindolebutyl moiety in Vilazodone results in sub-nanomolar affinity for the 5-HT1A receptor.[3]

  • Aryl Group Modifications Tune Selectivity: While the 2,5-dimethoxyphenyl group is a common starting point, alterations to this aromatic system can shift affinity and selectivity between different 5-HT receptor subtypes. For instance, in related phenylpiperazine series, substitutions on the phenyl ring are a key strategy for modulating affinity for D2 versus 5-HT1A receptors.[9]

  • Conformational Restraint Can Enhance Affinity: The introduction of rigidifying elements, such as the adamantane group in some analogs, has been shown to produce high-affinity ligands for the 5-HT1A receptor.[5]

Experimental Protocol: Determination of Binding Affinity via Radioligand Binding Assay

To ensure the trustworthiness and reproducibility of binding affinity data, a robust and well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a gold-standard technique for quantifying ligand-receptor interactions.[10][11][12]

Objective: To determine the inhibition constant (Kᵢ) of a series of this compound analogs for a specific human serotonin receptor (e.g., 5-HT7) expressed in a recombinant cell line.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human 5-HT7 receptor.

  • Radioligand: [³H]5-CT (a high-affinity 5-HT7 agonist).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radioactive 5-HT7 ligand (e.g., SB-269970).

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4. The Tris buffer maintains a stable physiological pH, while MgCl₂ can be crucial for maintaining receptor conformation and G-protein coupling. EDTA is included to chelate divalent cations that could interfere with the assay.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates, filter mats (GF/B), cell harvester, and a liquid scintillation counter.

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes add_components Add Membranes, Radioligand, & Test Compounds to Plate prep_membranes->add_components prep_ligands Prepare Radioligand & Test Compounds prep_ligands->add_components incubate Incubate at Room Temperature (e.g., 60-90 min) add_components->incubate harvest Harvest onto Filter Mats incubate->harvest wash Wash with Ice-Cold Buffer harvest->wash dry Dry Filter Mats wash->dry count Add Scintillation Cocktail & Count Radioactivity dry->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ki Determine IC50 & Calculate Ki plot_curve->determine_ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold binding buffer using a tissue homogenizer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

    • Dilute the membranes in binding buffer to the desired final concentration (typically 5-20 µg of protein per well). The optimal concentration should be determined empirically to ensure that less than 10% of the radioligand is bound, thus avoiding ligand depletion artifacts.[11]

  • Assay Plate Setup:

    • In a 96-well plate, add the following components in triplicate for each condition:

      • Total Binding: 25 µL of binding buffer.

      • Non-specific Binding: 25 µL of the non-specific binding control (e.g., 10 µM SB-269970).

      • Test Compound: 25 µL of the this compound analog at various concentrations (typically a 10-point serial dilution).

    • Add 50 µL of the diluted cell membrane preparation to each well.

    • Initiate the binding reaction by adding 25 µL of the [³H]5-CT radioligand to each well. The final concentration of the radioligand should be close to its Kₑ value for the receptor to ensure adequate signal and sensitivity.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation. The incubation time should be sufficient to allow the binding reaction to reach equilibrium. This can be determined empirically through kinetic binding experiments.[11]

  • Harvesting and Washing:

    • Terminate the incubation by rapid filtration through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters three to four times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Radioactivity Counting:

    • Dry the filter mats completely.

    • Place the individual filter discs into scintillation vials and add an appropriate volume of scintillation cocktail.

    • Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Downstream Consequences: The 5-HT7 Receptor Signaling Pathway

The binding of a ligand to a GPCR initiates a cascade of intracellular signaling events. For the 5-HT7 receptor, a primary target for many arylpiperazine derivatives, the canonical signaling pathway involves coupling to the Gαs protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[13][14][15]

G Ligand 5-HT or Analog Receptor 5-HT7 Receptor Ligand->Receptor Binds G_protein Gαsβγ Receptor->G_protein Activates G_alpha_GTP Gαs-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Synaptic Plasticity) PKA->Cellular_Response CREB_P p-CREB CREB->CREB_P Gene_Expression Gene Expression CREB_P->Gene_Expression Regulates Gene_Expression->Cellular_Response

Sources

Unraveling the Enigmatic Mechanism: A Comparative Guide to the Action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a well-characterized pharmacological tool is both exhilarating and fraught with meticulous investigation. The compound 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine stands as one such enigma. While direct, in-depth studies on its specific mechanism of action are not yet prevalent in published literature, its structural motifs—the 2,5-dimethoxyphenyl group and the piperazine core—provide a strong foundation for hypothesizing its biological targets and functional effects. This guide offers a comprehensive framework for confirming the mechanism of action of this compound, presenting a comparative analysis with relevant pharmacological agents and detailing the requisite experimental methodologies.

The piperazine scaffold is a well-established pharmacophore present in a multitude of clinically significant drugs, targeting a wide array of receptors, including those for serotonin and dopamine.[1][2][3][4][5] Furthermore, the 2,5-dimethoxyphenyl substitution is a hallmark of several potent serotonergic agents, particularly those with high affinity for the 5-HT2A receptor.[6][7][8][9] Based on these structural precedents, it is highly probable that this compound modulates monoaminergic systems, with a primary focus on serotonin and dopamine receptors.

Comparative Analysis: Situating this compound in the Pharmacological Landscape

To elucidate the mechanism of action of our target compound, a comparative analysis with well-characterized ligands for serotonin and dopamine receptors is indispensable. The following table summarizes the receptor binding profiles of key comparator compounds, providing a benchmark against which to evaluate experimental data obtained for this compound.

CompoundPrimary Target(s)Receptor Subtype Affinity (Ki, nM)Functional Activity
Serotonin (5-HT) 5-HT ReceptorsVaries by subtypeEndogenous Agonist
Dopamine Dopamine ReceptorsVaries by subtypeEndogenous Agonist
WAY-100635 [10]5-HT1AHigh (sub-nanomolar)Silent Antagonist
Ketanserin 5-HT2AHigh (nanomolar)Antagonist
(±)-DOI 5-HT2A/2CHigh (nanomolar)Agonist
Aripiprazole [1]D2, 5-HT1A, 5-HT2AHigh (nanomolar)Partial Agonist (D2, 5-HT1A), Antagonist (5-HT2A)
2C-B [6][11]5-HT2AHigh (nanomolar)Agonist

This table is a representative summary. Ki values can vary based on experimental conditions.

The structural similarity of the 2,5-dimethoxyphenyl moiety in our target compound to that in 2C-B, a known 5-HT2A agonist, strongly suggests that a primary avenue of investigation should be its interaction with this receptor.[6][11] However, the sulfonylpiperazine core may confer a distinct pharmacological profile, potentially introducing interactions with other serotonin or dopamine receptor subtypes, or even monoamine transporters.

Experimental Workflows for Mechanistic Confirmation

A systematic and multi-faceted experimental approach is crucial to definitively characterize the mechanism of action of this compound. The following protocols outline the key assays required to determine its receptor binding affinity and functional activity.

Radioligand Binding Assays: Unveiling Receptor Affinities

The initial step in characterizing a novel compound is to determine its binding affinity for a panel of relevant receptors. Radioligand binding assays provide a quantitative measure of this interaction.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of serotonin (5-HT1A, 5-HT2A, 5-HT2C) and dopamine (D1, D2, D3) receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest.

  • Assay Buffer Preparation: Prepare a suitable assay buffer specific to the receptor being studied.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]WAY-100635 for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2) and increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes competition Set up Competition Binding Assay prep_membranes->competition prep_buffer Prepare Assay Buffer prep_buffer->competition incubation Incubate to Equilibrium competition->incubation harvesting Filter and Harvest Bound Radioligand incubation->harvesting counting Scintillation Counting harvesting->counting analysis Calculate IC50 and Ki Values counting->analysis

Caption: Workflow for Radioligand Binding Assay.

Functional Assays: Delineating Agonist versus Antagonist Activity

Once binding affinity is established, it is critical to determine the functional consequence of this interaction—does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have no effect on receptor activity (silent antagonist)?

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC50 or IC50) of this compound at its target receptors.

Methodology (Example for a Gq-coupled receptor like 5-HT2A):

  • Cell Culture: Culture a cell line (e.g., HEK293) stably expressing the receptor of interest (e.g., 5-HT2A).

  • Calcium Mobilization Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Agonist Mode: Add increasing concentrations of this compound and measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound, followed by the addition of a known agonist (e.g., serotonin or DOI) at its EC80 concentration. Measure the inhibition of the agonist-induced calcium response.

  • Data Analysis:

    • Agonist Mode: Plot the fluorescence response against the logarithm of the compound concentration to determine the EC50 (concentration for 50% of the maximal response) and Emax (maximal efficacy relative to a full agonist).

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ligand 1-[(2,5-Dimethoxyphenyl) sulfonyl]piperazine receptor 5-HT2A Receptor ligand->receptor gq Gq Protein receptor->gq Activation plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R ca2 Ca2+ Release er->ca2

Caption: Hypothesized 5-HT2A Receptor Gq Signaling Pathway.

Conclusion and Future Directions

The structural features of this compound provide a compelling rationale for its investigation as a modulator of serotonergic and dopaminergic systems. The experimental framework outlined in this guide, encompassing both receptor binding and functional assays, offers a robust strategy for definitively confirming its mechanism of action. The resulting data will not only elucidate the pharmacological profile of this specific compound but also contribute to a broader understanding of the structure-activity relationships of substituted phenylsulfonylpiperazines. Further studies, including in vivo behavioral assays and off-target screening, will be essential to fully characterize its therapeutic potential and safety profile.

References

  • Kommula, D., Polepalli, S., Jain, N., & Murty, M. S. R. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 930-939. [Link]

  • Lange, W. E., Lazarus, R. N., & Amundson, M. E. (1962). Substituted sulfonyl piperazines. Journal of Pharmaceutical Sciences, 51(1), 32-35. [Link]

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Comparative Benchmarking of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine: A Guide for Researchers in Neuropharmacology and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-[(2,5-dimethoxyphenyl)sulfonyl]piperazine, a compound of interest within the arylsulfonylpiperazine class, against established inhibitors of the serotonin 5-HT7 receptor. We will explore the mechanistic underpinnings of 5-HT7 receptor antagonism, present detailed protocols for robust in vitro characterization, and contextualize the potential of this compound within the current landscape of neuropharmacology.

Introduction: The Significance of 5-HT7 Receptor Modulation

The serotonin 5-HT7 receptor, a Gs-protein coupled receptor (GPCR), is predominantly expressed in key regions of the central nervous system (CNS), including the thalamus, hypothalamus, and hippocampus.[1] Its activation by serotonin initiates a signaling cascade that elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This pathway is implicated in a wide array of physiological processes such as thermoregulation, circadian rhythms, learning, and memory.[1] Consequently, the 5-HT7 receptor has emerged as a compelling target for the development of novel therapeutics for mood disorders, cognitive deficits, and sleep disturbances.

While the specific biological profile of this compound is not extensively documented in publicly available literature, its core structure, an arylsulfonylpiperazine moiety, is a well-established pharmacophore for 5-HT7 receptor antagonism. Numerous studies have demonstrated that derivatives of this scaffold exhibit high affinity and selectivity for the 5-HT7 receptor, making this the logical starting point for our investigation.[1] This guide will therefore proceed under the well-founded hypothesis that this compound acts as a 5-HT7 receptor antagonist.

We will benchmark this compound against a panel of known 5-HT7 receptor inhibitors, selected for their distinct pharmacological profiles and clinical relevance:

  • SB-269970: A highly potent and selective, brain-penetrant 5-HT7 receptor antagonist, widely used as a research tool.[3][4]

  • Lurasidone: An atypical antipsychotic with high affinity for D2, 5-HT2A, and 5-HT7 receptors, where it acts as an antagonist.[5][6][7] Its antagonism at the 5-HT7 receptor is thought to contribute to its antidepressant and pro-cognitive effects.[5][8]

  • Vortioxetine: A multimodal antidepressant that, in addition to inhibiting the serotonin transporter (SERT), exhibits antagonism at the 5-HT7 receptor.[9][10][11]

  • Amisulpride: An atypical antipsychotic that is a selective D2/D3 receptor antagonist.[12][13] Interestingly, its antidepressant effects are suggested to be mediated through 5-HT7 receptor antagonism.[13][14]

This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to rigorously evaluate this compound and similar novel compounds.

Mechanistic Overview: 5-HT7 and 5-HT1A Receptor Signaling Pathways

To understand the functional consequences of 5-HT7 receptor antagonism, it is crucial to grasp its primary signaling pathway. As a Gs-coupled GPCR, agonist binding to the 5-HT7 receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[1][2] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, modulating neuronal function.[2]

Furthermore, many CNS-active compounds exhibit polypharmacology, often interacting with multiple receptor subtypes. The 5-HT1A receptor, a Gi/o-coupled GPCR, is a frequent off-target for arylpiperazine derivatives. In contrast to the 5-HT7 receptor, activation of the 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Therefore, assessing the selectivity of a novel compound against the 5-HT1A receptor is a critical step in its characterization.

Signaling_Pathways cluster_5HT7 5-HT7 Receptor (Gs-coupled) cluster_5HT1A 5-HT1A Receptor (Gi-coupled) Serotonin_7 Serotonin Receptor_5HT7 5-HT7 Receptor Serotonin_7->Receptor_5HT7 Gs Gs Protein Receptor_5HT7->Gs AC_7 Adenylyl Cyclase Gs->AC_7 Activates cAMP_7 ↑ cAMP AC_7->cAMP_7 PKA_7 PKA Activation cAMP_7->PKA_7 Response_7 Cellular Response PKA_7->Response_7 Serotonin_1A Serotonin Receptor_5HT1A 5-HT1A Receptor Serotonin_1A->Receptor_5HT1A Gi Gi Protein Receptor_5HT1A->Gi AC_1A Adenylyl Cyclase Gi->AC_1A Inhibits cAMP_1A ↓ cAMP AC_1A->cAMP_1A Response_1A Cellular Response cAMP_1A->Response_1A

Figure 1: Simplified signaling pathways of 5-HT7 and 5-HT1A receptors.

Comparative Pharmacological Profile

The following table summarizes the binding affinities (Ki, in nM) of our selected benchmark inhibitors for the 5-HT7, 5-HT1A, and Dopamine D2 receptors. This data, compiled from various sources, provides a quantitative basis for comparison. The corresponding data for this compound would be determined through the experimental protocols outlined in the subsequent section.

Compound5-HT7 Ki (nM)5-HT1A Ki (nM)D2 Ki (nM)Primary Mechanism of Action
This compound TBDTBDTBDPutative 5-HT7 Antagonist
SB-269970 ~1.25[4]>1000>1000Selective 5-HT7 Antagonist
Lurasidone 0.56.41D2/5-HT2A/5-HT7 Antagonist, 5-HT1A Partial Agonist
Vortioxetine 19[9][10]15[9][10]>1000SERT Inhibitor, 5-HT Receptor Modulator
Amisulpride ~47 (for R-isomer)[13]>10003.0[13]D2/D3 Antagonist

TBD: To Be Determined

Experimental Protocols for In Vitro Characterization

To empirically determine the pharmacological profile of this compound, the following experimental workflows are recommended.

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinities (Ki) of this compound for the human 5-HT7 and 5-HT1A receptors.

Materials:

  • Cell membranes expressing recombinant human 5-HT7 or 5-HT1A receptors.

  • Radioligands: [³H]-SB-269970 (for 5-HT7) or [³H]-8-OH-DPAT (for 5-HT1A).

  • Test compound: this compound.

  • Non-specific binding control: Serotonin or another high-affinity unlabeled ligand.

  • Assay buffer, scintillation cocktail, filter plates, and a scintillation counter.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, radioligand, and either buffer, the test compound at various concentrations, or the non-specific binding control.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.

  • Detection: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: Prepare Reagents Setup Set up Assay Plate: Membranes + Radioligand + Test Compound/Controls Start->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: IC50 → Ki Calculation Count->Analyze End End: Determine Affinity Analyze->End

Figure 2: Workflow for a radioligand binding assay.

This assay measures the intracellular accumulation of cAMP to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a Gs or Gi-coupled receptor.

Objective: To determine the functional activity of this compound at the 5-HT7 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT7 receptor.

  • Test compound, a known 5-HT7 agonist (e.g., 5-CT), and a known antagonist (e.g., SB-269970).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture reagents and a compatible plate reader.

Step-by-Step Protocol:

  • Cell Seeding: Plate the cells in a 96-well plate and incubate overnight.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor.

  • Compound Addition:

    • Antagonist Mode: Add this compound at various concentrations, followed by a fixed concentration of a 5-HT7 agonist.

    • Agonist Mode: Add only the test compound at various concentrations to assess for any intrinsic agonistic activity.

  • Stimulation: Incubate the plate to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine if it stimulates cAMP production (agonist) or reduces basal cAMP levels (inverse agonist).

cAMP_Assay_Workflow Start Start: Seed Cells Pretreat Pre-treat with PDE Inhibitor Start->Pretreat Add_Compounds Add Test Compound ± Agonist Pretreat->Add_Compounds Incubate Incubate for Stimulation Add_Compounds->Incubate Lyse Lyse Cells Incubate->Lyse Detect Detect cAMP Levels Lyse->Detect Analyze Data Analysis: Determine Functional Activity (IC50/EC50) Detect->Analyze End End: Characterize Compound Analyze->End

Figure 3: Workflow for a cAMP accumulation assay.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking this compound against known 5-HT7 receptor inhibitors. By systematically determining its binding affinity and functional activity, researchers can accurately place this novel compound within the existing landscape of serotonergic modulators. The provided protocols for radioligand binding and cAMP accumulation assays represent the gold standard for in vitro pharmacological characterization.

Should this compound demonstrate potent and selective 5-HT7 receptor antagonism, further studies would be warranted. These could include assessing its selectivity against a broader panel of GPCRs, evaluating its pharmacokinetic properties, and ultimately, investigating its efficacy in preclinical models of CNS disorders. This structured approach, grounded in robust experimental data, is essential for advancing our understanding of novel chemical entities and their therapeutic potential.

References

  • 5-HT7 receptor. Wikipedia.[Link]

  • Mechanism of Action (MOA) | TRINTELLIX (vortioxetine). Takeda Pharmaceuticals.[Link]

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  • Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub.[Link]

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  • (Phenylpiperazinyl-butyl)oxindoles as selective 5-HT7 receptor antagonists. PubMed.[Link]

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Sources

Independent Verification of the Biological Activity of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine. Designed for researchers, scientists, and drug development professionals, this document outlines a series of comparative in vitro assays to elucidate the pharmacological profile of this compound, with a focus on its potential interactions with key monoamine G protein-coupled receptors (GPCRs). By providing detailed experimental protocols and a rationale for the selection of comparator compounds, this guide aims to facilitate a thorough and objective assessment of this molecule of interest.

Introduction: Unraveling the Potential of a Novel Scaffold

The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The substitution on the piperazine ring system significantly influences the pharmacological properties of the resulting molecules. The 2,5-dimethoxyphenyl group, on the other hand, is a key structural feature in a number of known serotonergic agents, particularly agonists of the 5-HT2A receptor. The combination of these two pharmacophores in this compound suggests a potential for activity at serotonin and possibly other related aminergic receptors, such as dopamine receptors. However, to date, the specific biological activity of this compound remains uncharacterized in publicly available literature.

This guide, therefore, presents a systematic approach to independently verify and characterize the biological activity of this compound. The experimental design is centered around a comparative analysis with well-established pharmacological agents targeting the serotonin 5-HT2A, dopamine D1, and dopamine D2 receptors. This approach will not only determine if the compound has any activity at these receptors but will also classify it as a potential agonist, antagonist, or allosteric modulator.

Experimental Design: A Multi-faceted Approach to Characterization

To achieve a comprehensive understanding of the biological activity of this compound, a two-pronged in vitro pharmacological assessment is proposed:

  • Receptor Binding Assays: These assays will determine the affinity of the test compound for the target receptors by measuring its ability to displace a known radiolabeled ligand. This will provide quantitative data on the compound's binding potency (Ki).

  • Functional Assays: These assays will assess the functional consequences of the compound binding to the receptor. By measuring changes in second messenger levels (e.g., intracellular calcium or cyclic AMP), we can determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (promotes an inactive receptor conformation).

The selection of comparator compounds is critical for contextualizing the results. The following commercially available and well-characterized ligands have been chosen for this study:

Receptor TargetComparator CompoundClass
5-HT2A Serotonin (5-HT)Agonist
KetanserinAntagonist
Dopamine D1 SKF-38393Agonist
SCH-23390Antagonist
Dopamine D2 DopamineAgonist
LevosulpirideAntagonist

This panel of comparators will allow for a robust evaluation of the activity of this compound relative to known standards.

Experimental Workflow

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity Compound Preparation Compound Preparation Radioligand Binding Assays Radioligand Binding Assays Compound Preparation->Radioligand Binding Assays Functional Assays Functional Assays Compound Preparation->Functional Assays Data Analysis (Ki Determination) Data Analysis (Ki Determination) Radioligand Binding Assays->Data Analysis (Ki Determination) Pharmacological Profile Pharmacological Profile Data Analysis (Ki Determination)->Pharmacological Profile Binding Affinity Data Analysis (EC50/IC50 Determination) Data Analysis (EC50/IC50 Determination) Functional Assays->Data Analysis (EC50/IC50 Determination) Data Analysis (EC50/IC50 Determination)->Pharmacological Profile Functional Potency & Efficacy

Caption: A streamlined workflow for the independent verification of biological activity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls to ensure the integrity of the data.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A, D1, and D2 receptors.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A, D1, or D2 receptor.

  • Radioligands: [³H]Ketanserin (for 5-HT2A), [³H]SCH-23390 (for D1), [³H]Spiperone (for D2).

  • Non-specific binding competitors: Mianserin (for 5-HT2A), SKF-38393 (for D1), Haloperidol (for D2).

  • Test compound: this compound.

  • Comparator compounds (as listed in the experimental design).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the appropriate radioligand, and a range of concentrations of the test or comparator compound.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assays

Objective: To determine the functional activity (agonist or antagonist) of this compound at the human 5-HT2A, D1, and D2 receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound and comparator compounds.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist Mode: Add increasing concentrations of the test compound or the reference agonist (Serotonin) to the wells and measure the change in fluorescence over time.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed, sub-maximal concentration (e.g., EC80) of the reference agonist. Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis: For agonist activity, plot the fluorescence change against the compound concentration to determine the EC50 (potency) and the maximum response (efficacy). For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Materials:

  • HEK293 cells stably expressing the human D1 or D2 receptor.

  • cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Test compound and comparator compounds.

  • For D2 (Gi-coupled) assays, Forskolin will be used to stimulate adenylyl cyclase.

  • White, opaque 96- or 384-well microplates.

  • Plate reader compatible with the chosen assay technology.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach overnight.

  • D1 (Gs) Agonist Mode: Add increasing concentrations of the test compound or the reference agonist (SKF-38393) to the cells in stimulation buffer. Incubate and then lyse the cells and measure cAMP levels according to the kit manufacturer's protocol.

  • D1 (Gs) Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration (e.g., EC80) of the reference agonist. Measure the inhibition of agonist-induced cAMP production.

  • D2 (Gi) Agonist Mode: Pre-incubate the cells with increasing concentrations of the test compound or the reference agonist (Dopamine). Then, add a fixed concentration of Forskolin to stimulate cAMP production. Measure the inhibition of Forskolin-stimulated cAMP levels.

  • D2 (Gi) Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound. Then, add a fixed concentration of the reference agonist (e.g., EC80) followed by Forskolin. Measure the reversal of the agonist-induced inhibition of Forskolin-stimulated cAMP.

  • Data Analysis: For agonist activity, determine the EC50 and maximal response. For antagonist activity, determine the IC50.

Signaling Pathways Overview

G cluster_0 5-HT2A Receptor (Gq) cluster_1 Dopamine D1 Receptor (Gs) cluster_2 Dopamine D2 Receptor (Gi) 5-HT 5-HT 5-HT2A 5-HT2A 5-HT->5-HT2A Gq Gq 5-HT2A->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Dopamine Dopamine D1 D1 Dopamine->D1 Gs Gs D1->Gs Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase cAMP Increase cAMP Increase Adenylyl Cyclase->cAMP Increase Dopamine_D2 Dopamine D2 D2 Dopamine_D2->D2 Inhibits Gi Gi D2->Gi Inhibits Adenylyl Cyclase_Inhibit Adenylyl Cyclase_Inhibit Gi->Adenylyl Cyclase_Inhibit Inhibits cAMP Decrease cAMP Decrease Adenylyl Cyclase_Inhibit->cAMP Decrease

Caption: Simplified signaling pathways for the targeted GPCRs.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Binding Affinities (Ki, nM)

Compound5-HT2ADopamine D1Dopamine D2
This compound
Serotonin
Ketanserin
SKF-38393
SCH-23390
Dopamine
Levosulpiride

Table 2: Comparative Functional Potencies (EC50/IC50, nM) and Efficacies (% of Reference Agonist)

Compound5-HT2A (Agonist)5-HT2A (Antagonist)D1 (Agonist)D1 (Antagonist)D2 (Agonist)D2 (Antagonist)
EC50 / % Efficacy IC50 EC50 / % Efficacy IC50 EC50 / % Efficacy IC50
This compound
SerotoninN/AN/AN/A
KetanserinN/AN/AN/A
SKF-38393N/AN/AN/A
SCH-23390N/AN/AN/A
DopamineN/AN/AN/A
LevosulpirideN/AN/AN/A

N/A: Not applicable

Discussion and Conclusion

The experimental framework detailed in this guide provides a robust and objective methodology for the initial characterization of the biological activity of this compound. The results from the binding assays will establish the affinity profile of the compound across the selected serotonergic and dopaminergic receptors. The functional assays will then elucidate the nature of this interaction, determining whether the compound activates or inhibits receptor signaling.

References

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Available at: [Link]
  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]
  • D2 Dopamine Receptor Assay. Innoprot. Available at: [Link]
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. Available at: [Link]
  • Human Dopamine Receptor D1 Reporter Assay System (DRD1). Indigo Biosciences. Available at: [Link]
  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]
  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available at: [Link]
  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]
  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]
  • 5-HT2A Serotonin Receptor Assay. Innoprot. Available at: [Link]
  • Human Dopamine Receptor D1 Reporter Assay System (DRD1). Indigo Biosciences. Available at: [Link]
  • What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]
  • Piperazine - Wikipedia. Wikipedia. Available at: [Link]
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]
  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH. Available at: [Link]
  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. Available at: [Link]
  • The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. ResearchGate. Available at: [Link]
  • (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. PubMed Central. Available at: [Link]
  • 1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride | C13H21ClN2O2 | CID 20849983. PubChem. Available at: [Link]
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  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. PubMed. Available at: [Link]
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
  • Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. ResearchGate. Available at: [Link]
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  • Coumarin-piperazine derivatives as biologically active compounds. PubMed Central. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses their entire lifecycle, including their ultimate disposal. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide is designed to provide clarity and causality behind each procedural step, ensuring a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

  • Piperazine Moiety: The piperazine core is known to present significant health hazards. Piperazine itself is classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] Furthermore, it is a known sensitizer, meaning repeated exposure can lead to allergic reactions of the skin and respiratory system.[2][4]

  • Sulfonyl Group: The sulfonyl functional group is characteristic of sulfonic acids and their derivatives, which are often strong acids that can be corrosive and irritating upon contact with skin or inhalation.[5]

  • Regulatory Data: The compound is assigned hazard codes (H-codes) H302, H312, and H332, which indicate it is harmful if swallowed, in contact with skin, or if inhaled. The mandatory precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," explicitly directs that this chemical must be treated as regulated hazardous waste.[6][7]

Based on this analysis, this compound must be handled as a hazardous chemical with corrosive, irritant, and sensitizing potential. This classification dictates that it cannot be disposed of via standard laboratory drains or regular trash.

Table 1: Hazard and Regulatory Summary
IdentifierClassificationSource
Hazard Codes H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledKey Organics
Signal Word WarningKey Organics
Key PrecautionaryStatements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.Key Organics
Parent CompoundHazards (Piperazine) Causes severe skin burns and eye damage.May cause sensitization by inhalation and skin contact.TCI Chemicals[2], Santa Cruz Biotechnology[1]
Functional GroupHazards (Sulfonyl) Can irritate and burn skin on contact.Can irritate sinuses and lungs if inhaled.Capital Resin Corporation[5]

Immediate Safety & Spill Management

Before beginning any work that could generate waste, preparedness is paramount. This involves having the correct Personal Protective Equipment (PPE) and a clear plan for spill containment.

Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following PPE is mandatory when handling this compound in any form, including as a waste product:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be used if there is a significant risk of splashing.[5]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, chemical-resistant clothing may be necessary.[1]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed in a certified chemical fume hood to avoid inhalation.[2][4]

Spill Response Protocol

Accidents can happen, and a swift, correct response is critical to mitigating risk.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or scoop the solid material to avoid generating dust.[6]

    • Place the material into a clearly labeled, sealable container for hazardous waste disposal.[1]

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area and alert laboratory personnel and safety officers.[1]

    • If safe to do so, remove all ignition sources.

    • Prevent the spill from entering drains or waterways.[1]

    • Follow your institution's established emergency response procedures. Do not attempt to clean up a major spill without proper training and equipment.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final removal by a licensed contractor. This process is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

Step 1: Waste Characterization

As established, this compound is a hazardous chemical waste. It should never be mixed with non-hazardous waste.

Step 2: Container Selection and Labeling

Proper containment is the foundation of safe waste management.

  • Container Choice: Use a container that is chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) container with a screw cap is appropriate. Do not use food containers like mayonnaise or pickle jars.[9] Ideally, the original manufacturer's container can be used for waste accumulation.[9]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The EPA requires that each label contains:

    • The words "HAZARDOUS WASTE ".[10][11]

    • The full chemical name: "This compound ". Avoid abbreviations or formulas.

    • An indication of the hazards (e.g., "Harmful," "Irritant"). Hazard pictograms are an effective way to communicate this.[11]

Step 3: Waste Segregation and Accumulation

Chemicals must be segregated to prevent dangerous reactions.

  • Incompatibility: Store this waste away from strong oxidizing agents and acids.[1]

  • Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation in a designated SAA.[9][12] This area must be under the control of laboratory personnel. The container must be kept closed except when adding waste.[9]

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the container must be moved to the facility's Central Accumulation Area (CAA) within three days.[9][11]

Step 4: Arranging for Final Disposal

Hazardous waste must be tracked from its point of generation to its final disposal.[10]

  • Engage a Professional Vendor: Your institution's Environmental Health & Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. Laboratory personnel should never attempt to transport hazardous waste off-site themselves.[11]

  • Documentation: Follow your institution's procedures for requesting a waste pickup. This typically involves submitting an inventory of the waste to the EHS office.

The following diagram illustrates the decision-making workflow for the proper management and disposal of laboratory chemical waste.

G Workflow for Laboratory Hazardous Waste Disposal cluster_0 In the Laboratory cluster_1 Facility-Level Management A Chemical Waste Generated B Characterize Waste: Is it Hazardous? A->B C Select Compatible Container & Apply 'HAZARDOUS WASTE' Label B->C Yes F Dispose as Non-Hazardous Waste (Follow Institutional Policy) B->F No D Place in Designated Satellite Accumulation Area (SAA) C->D E Container Full or Project Complete? D->E G Contact EHS Office for Waste Pickup E->G Yes H Transfer to Central Accumulation Area (CAA) (Within 3 days of being full) G->H I Licensed Vendor Picks Up Waste H->I J Final Disposal (e.g., Incineration) & Documentation I->J

Caption: Decision workflow for managing and disposing of laboratory chemical waste.

Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding the chemical's inherent hazards and adhering to a structured, compliant disposal protocol, we protect ourselves, our colleagues, and the environment. This guide provides the necessary framework, but it must be implemented within the context of your institution's specific policies and a pervasive culture of safety. Always consult your EHS department for guidance tailored to your facility.

References

  • Managing Hazardous Chemical Waste in the Lab . (2021). American Association for Clinical Chemistry. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations . (2019). Medical Laboratory Observer. [Link]

  • Piperazine Hazard Summary . New Jersey Department of Health. [Link]

  • Piperazine Safety Data Sheet . (2023). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Piperazine citrate Safety Data Sheet . (2024). Novachem. [Link]

  • Strategies for the Safe Handling of Sulfonic Acid . (2022). Capital Resin Corporation. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for handling 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine. As a Senior Application Scientist, my objective is to synthesize established safety protocols with practical, field-proven insights. The guidance herein is derived from an analysis of the compound's structural motifs—specifically the piperazine core—to establish a conservative and robust safety framework. This procedural guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Analysis: A Structurally-Informed Approach

This approach ensures that our safety protocols are grounded in a conservative "worst-case" scenario based on the known reactivity and toxicity of the core chemical structure. The primary hazards associated with piperazine-containing compounds are summarized below.

Potential HazardRationale based on Piperazine & DerivativesKey PrecautionSupporting Sources
Severe Skin Corrosion/Burns The piperazine ring is a known corrosive agent, capable of causing severe skin burns upon direct contact.Avoid all skin contact through proper glove and lab coat selection.[1][2][3][4]
Serious Eye Damage Direct contact with piperazine derivatives can cause irreversible eye damage.Mandates the use of chemical safety goggles and a face shield.[1][2][4]
Respiratory & Skin Sensitization Piperazine is a known sensitizer. Repeated exposure, even at low levels, can lead to allergic reactions in the respiratory tract or on the skin.Minimize inhalation of dust/aerosols by using a fume hood and, if necessary, a respirator.[1][3][4]
Harmful if Swallowed Ingestion of related compounds may be harmful or fatal and can cause chemical burns to the gastrointestinal tract.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][2][5]
Respiratory Tract Irritation Inhalation of dust may cause irritation to the respiratory system.All handling of solids must be performed in a certified chemical fume hood.[5][6][7]
Suspected Reprotoxicity Some piperazine derivatives are suspected of damaging fertility or the unborn child.Handle with extreme caution, utilizing all recommended engineering controls and PPE to minimize exposure.[1][3][4]

Core Directive: Multi-Layered PPE Protocol

The principle of "As Low As Reasonably Achievable" (ALARA) exposure is paramount. This is accomplished through a combination of engineering controls and a comprehensive Personal Protective Equipment (PPE) ensemble.

Primary Engineering Control: The Chemical Fume Hood

Causality: The primary risk when handling solid this compound is the generation of fine dust, which can be easily inhaled. A properly functioning chemical fume hood is the most critical line of defense, as it captures and exhausts airborne particulates away from the operator's breathing zone.

Protocol:

  • Verify the fume hood has a current inspection certification.

  • Ensure the sash is positioned as low as possible to maximize airflow and provide a physical barrier.

  • Conduct all weighing, transfers, and manipulations of the compound at least 6 inches inside the fume hood.

Personal Protective Equipment Ensemble

The following PPE is mandatory for all personnel handling this compound. This system is self-validating; if any component is compromised, the entire protective barrier is considered breached, and work must cease until the issue is rectified.

PPE ComponentSpecificationRationale & Expert Insight
Eye/Face Protection ANSI Z87.1-rated chemical safety goggles AND a full-face shield.Goggles provide a seal around the eyes to protect against dust and splashes.[8] A face shield is required over the goggles to protect the entire face from splashes during solution preparation or in the event of a reactive incident. Eyeglasses are insufficient.[8]
Gloves Chemical-resistant gloves (Nitrile, minimum 4 mil thickness). Double-gloving is recommended.The hands are the most likely point of direct contact.[9] Nitrile provides good resistance to a broad range of chemicals. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves for tears or pinholes before use.
Body Protection Long-sleeved, chemically resistant lab coat with tight-fitting cuffs.Provides a barrier against incidental skin contact and contamination of personal clothing.[1] The tight cuffs prevent dust from entering the sleeve.
Respiratory Protection A NIOSH-approved N95 respirator or higher.This is a secondary control to be used in conjunction with a fume hood. It is particularly critical during the weighing of the solid, where the potential for dust generation is highest.[10][11] A full respiratory protection program, including fit-testing, is required for mandatory respirator use.
Foot Protection Closed-toe, liquid-resistant leather or chemical-resistant shoes.Protects the feet from spills and falling objects. Permeable shoes (e.g., canvas) are strictly prohibited.

Operational Plan: Step-by-Step Handling Protocol

This workflow integrates the PPE requirements into a practical, step-by-step procedure to ensure safety at every stage of handling.

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_task Task Execution Phase cluster_post Post-Task Phase start Task: Handle this compound check_fume_hood Is certified fume hood available? start->check_fume_hood don_base_ppe Don Lab Coat, Safety Goggles, Inner Gloves check_fume_hood->don_base_ppe Yes task_type What is the task? don_base_ppe->task_type weigh_solid Weighing Solid or Potential for Dust task_type->weigh_solid Solid handle_solution Handling Dilute Solution task_type->handle_solution Solution don_full_ppe Add Face Shield, Outer Gloves, N95 Respirator weigh_solid->don_full_ppe don_solution_ppe Add Face Shield, Outer Gloves handle_solution->don_solution_ppe execute_task Perform Task Inside Fume Hood don_full_ppe->execute_task don_solution_ppe->execute_task decontaminate Decontaminate workspace and equipment execute_task->decontaminate doff_ppe Doff PPE in correct order: 1. Outer Gloves 2. Face Shield/Respirator 3. Gown 4. Inner Gloves decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands end Procedure Complete wash_hands->end

Caption: PPE selection workflow based on the specific laboratory task.

A. Preparation

  • Ensure an appropriate chemical spill kit and an eyewash/safety shower station are accessible and unobstructed.[2]

  • Designate a specific area within the fume hood for the procedure.

  • Don the base layer of PPE: lab coat, inner nitrile gloves, and chemical safety goggles.

B. Weighing and Transferring Solid

  • Don the second layer of PPE: face shield, outer nitrile gloves, and a NIOSH-approved N95 respirator.

  • Place a tared weigh boat on an analytical balance inside the fume hood.

  • Carefully dispense the solid compound onto the weigh boat, minimizing any disturbance that could create dust.

  • Once the desired mass is obtained, securely close the primary container.

  • Proceed with the subsequent steps of your experiment (e.g., dissolution) within the fume hood.

C. Post-Handling Decontamination and Doffing

  • Decontaminate any non-disposable equipment that came into contact with the chemical using an appropriate solvent, followed by soap and water.[12] Dispose of cleaning materials as hazardous waste.

  • Remove PPE in the correct order to prevent cross-contamination:

    • Remove outer gloves first, turning them inside out.

    • Remove the face shield and respirator.

    • Remove the lab coat.

    • Remove inner gloves.

  • Wash hands thoroughly with soap and water.

Emergency Response & Disposal Plan

Exposure and Spill Management

Immediate and correct action is critical in the event of an exposure or spill.

IncidentImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]
Minor Spill (<5g) Wearing the full PPE ensemble, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1][12] Carefully sweep the material into a designated hazardous waste container. Decontaminate the area.
Major Spill (>5g) Evacuate the immediate area. Alert laboratory personnel and safety officers. Prevent entry and wait for trained emergency responders.[1]
Waste Disposal

Causality: Improper disposal can lead to environmental contamination and pose a risk to waste handlers. All materials contaminated with this compound must be treated as hazardous waste.

Protocol:

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weigh paper, and absorbent materials, in a clearly labeled, sealable hazardous waste container.[1][12] The label must include "Hazardous Waste" and the full chemical name.

  • Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider, following all local, state, and federal regulations.[12][13]

References

  • BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • CymitQuimica. (2024). 2-(2-methoxyphenyl)piperazine Safety Data Sheet.
  • BIOSYNCE. (2023, December 3). Operational Disposal And Storage Of Piperazine.
  • Fisher Scientific. (2025). Piperazine Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Sigma-Aldrich. (2025). Piperazine Safety Data Sheet.
  • National Institutes of Health (NIH), PubChem. (n.d.). Piperazine.
  • BASF. (n.d.). Minimize Exposure with Personal Protective Equipment.
  • TCI Chemicals. (2025). Piperazine Anhydrous Safety Data Sheet.
  • Fisher Scientific. (2024). 1-(3-Methoxyphenyl)piperazine dihydrochloride Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Cayman Chemical. (2025). 1-(4-Methoxyphenyl)piperazine (hydrochloride) Safety Data Sheet.
  • Cayman Chemical. (2024). 1-(2-Methoxyphenyl)piperazine (hydrochloride) Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Cayman Chemical. (2025). Piperazine Safety Data Sheet.

Sources

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